(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIUFHZDRAHKC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730931 | |
| Record name | tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876617-06-0 | |
| Record name | tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate chemical structure
An In-Depth Technical Guide to (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a chiral heterocyclic building block of significant interest in modern drug discovery and organic synthesis. We will delve into its chemical structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical characterization methods. The underlying principles and rationale for methodological choices are emphasized to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and pharmaceutical agents.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] The introduction of stereocenters, such as the C2-substituted ethyl group in the title compound, further enhances this structural diversity.
This compound is a key chiral intermediate. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen.[3][4] This strategic protection is essential in multi-step syntheses, as it masks the nucleophilicity and basicity of the secondary amine, preventing unwanted side reactions while other parts of a molecule are being modified.[5][6][7] The Boc group's stability in basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), makes it an indispensable tool in modern organic synthesis, particularly in peptide and heterocyclic chemistry.[3][4]
Chemical Identity
The fundamental structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
A summary of the key properties for this compound is provided below. This data is essential for planning reactions, purification, and analytical procedures.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | [8] |
| CAS Number | 876617-06-0 | [8] |
| Molecular Formula | C₁₁H₂₁NO₂ | [8] |
| Molecular Weight | 199.29 g/mol | [8] |
| Exact Mass | 199.157228913 Da | [8] |
| Appearance | Predicted: Colorless to light yellow liquid | - |
| XLogP3 (Computed) | 2.6 | [8] |
| SMILES | CC[C@@H]1CCCN1C(=O)OC(C)(C)C | [8] |
| InChIKey | JWPIUFHZDRAHKC-SECBINFHSA-N | [8] |
Synthesis Protocol: Boc Protection of (R)-2-Ethylpyrrolidine
The most direct and industrially scalable synthesis of the title compound involves the protection of commercially available (R)-2-ethylpyrrolidine. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is standard due to its high efficiency and the clean byproducts (t-butanol and CO₂).
Rationale for Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group. It is a stable solid that reacts selectively with amines.[9]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the amine starting material and Boc₂O.
-
Base: A mild base like triethylamine (NEt₃) or operating without a base in an aqueous/organic biphasic system with sodium bicarbonate is common. The base neutralizes the carbonic acid byproduct, driving the reaction to completion. For this protocol, we will use an aqueous bicarbonate system for a simpler workup.
-
Temperature: The reaction proceeds efficiently at room temperature, obviating the need for heating or cooling, which is advantageous for scalability and energy efficiency.
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-ethylpyrrolidine (5.0 g, 50.4 mmol).
-
Solvent Addition: Dissolve the amine in 50 mL of dichloromethane (DCM) and add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reagent Addition: While stirring vigorously to ensure good mixing between the organic and aqueous phases, add a solution of di-tert-butyl dicarbonate (Boc₂O) (12.1 g, 55.4 mmol, 1.1 equivalents) in 20 mL of DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase, visualizing with potassium permanganate stain. The starting amine will remain at the baseline, while the product will have a higher Rf value.
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 25 mL portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with 50 mL of 1M HCl (to remove any unreacted amine and base), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to yield this compound as a clear oil.
Caption: Workflow for the synthesis of the title compound.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl and pyrrolidine protons. Due to the rotational barrier around the N-C(O) bond (amide rotamers), some peaks may appear broadened or as two sets of signals.
-
δ (ppm) ~4.0-3.8 (m, 1H, CH-N)
-
δ (ppm) ~3.5-3.3 (m, 2H, N-CH₂)
-
δ (ppm) ~2.0-1.7 (m, 4H, pyrrolidine CH₂)
-
δ (ppm) 1.5-1.4 (s, 9H, C(CH₃)₃)
-
δ (ppm) ~1.7-1.5 (m, 2H, CH₂CH₃)
-
δ (ppm) ~0.9 (t, J=7.5 Hz, 3H, CH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm) ~154.5 (C=O)
-
δ (ppm) ~79.0 (C(CH₃)₃)
-
δ (ppm) ~58.0 (CH-N)
-
δ (ppm) ~46.5 (N-CH₂)
-
δ (ppm) ~30.0 (pyrrolidine CH₂)
-
δ (ppm) 28.5 (C(CH₃)₃)
-
δ (ppm) ~25.0 (pyrrolidine CH₂)
-
δ (ppm) ~24.0 (CH₂CH₃)
-
δ (ppm) ~11.0 (CH₂CH₃)
-
-
Mass Spectrometry (ESI+): The electrospray ionization mass spectrum should show the protonated molecule [M+H]⁺ at m/z 200. It may also show a sodium adduct [M+Na]⁺ at m/z 222. A characteristic fragment corresponding to the loss of the tert-butyl group ([M-C₄H₉]⁺) or the entire Boc group would also be expected.
-
Chiral HPLC/GC: To confirm enantiomeric purity, analysis on a chiral stationary phase is required. The product should show a single major peak corresponding to the (R)-enantiomer when compared to a racemic standard.
Caption: Self-validating analytical workflow for product characterization.
Applications in Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its utility lies in its incorporation into more complex molecules where the stereochemistry at the C2 position is critical for biological activity.
-
Scaffold for Novel Therapeutics: The pyrrolidine core can be further functionalized. After Boc deprotection, the secondary amine can participate in amide bond formations, reductive aminations, or nucleophilic substitutions to build larger, more complex drug candidates.[2][10]
-
Enantioselective Synthesis: As a source of pure (R)-stereochemistry, it allows for the enantioselective synthesis of targets, avoiding the need for costly chiral resolution steps later in the synthetic sequence.[11][12][13] Chiral resolution often involves separating diastereomeric salts or using chiral chromatography, which can be inefficient.[14]
-
Structure-Activity Relationship (SAR) Studies: In drug discovery programs, having access to specific enantiomers like this one is crucial for probing SAR. Often, one enantiomer of a drug is significantly more potent or has a better safety profile than the other.
Conclusion
This compound is a foundational building block for the synthesis of advanced chiral molecules. Its value is derived from the combination of a stereodefined pyrrolidine ring—a privileged structure in medicinal chemistry—and the strategically important Boc protecting group. The synthetic and analytical protocols outlined in this guide represent robust, field-proven methodologies that ensure the production of high-purity material suitable for the exacting demands of pharmaceutical research and development. A thorough understanding of its properties and synthesis is essential for any scientist working on the cutting edge of organic and medicinal chemistry.
References
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Gomm, A., O'Brien, P., & Horan, R. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
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Pro-Chem. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Pro-Chem. [Link]
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Gomm, A., O'Brien, P., & Horan, R. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. National Center for Biotechnology Information. [Link]
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LookChem. (2026). The Role of t-Boc Protection in Organic Synthesis Applications. LookChem. [Link]
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Trost, B. M., & Stambuli, J. P. (2009). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Center for Biotechnology Information. [Link]
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Proprep. (2024). What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. Proprep. [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Semantic Scholar. Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Semantic Scholar. [Link]
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Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
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Royal Society of Chemistry. (2014). 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). Royal Society of Chemistry. [Link]
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LookChem. Cas 847943-29-7,(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid. LookChem. [Link]
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ResearchGate. (2013). Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (2026). Exploring the Synthesis and Applications of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate. NINGBO INNO PHARMCHEM CO., LTD. [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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National Center for Biotechnology Information. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Center for Biotechnology Information. [Link]
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The Strategic Keystone: An In-Depth Technical Guide to (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate (CAS Number: 876617-06-0) stands as a pivotal chiral building block in the landscape of modern synthetic and medicinal chemistry. Its unique structural features, combining a stereodefined pyrrolidine ring with a strategically placed ethyl group and a versatile Boc protecting group, make it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safe handling, offering field-proven insights for researchers and drug development professionals. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, underscoring the importance of chiral pyrrolidine derivatives in medicinal chemistry.[1]
Chemical Identity and Physicochemical Properties
This compound, also known as (R)-1-Boc-2-ethylpyrrolidine, possesses a well-defined set of properties that are crucial for its application in organic synthesis.
| Property | Value | Source |
| CAS Number | 876617-06-0 | PubChem[2] |
| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[2] |
| Molecular Weight | 199.29 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow oil (predicted) | --- |
| Boiling Point | Not explicitly available | --- |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General Chemical Knowledge |
| Chirality | (R)-enantiomer | PubChem[2] |
Enantioselective Synthesis: The Gateway to Chiral Purity
The synthesis of enantiomerically pure this compound is paramount to its utility. Asymmetric synthesis methodologies are employed to establish the desired stereocenter at the C2 position of the pyrrolidine ring. A highly effective and industrially scalable approach involves the asymmetric hydrogenation of the corresponding prochiral enamine, 1-Boc-2-ethylidenepyrrolidine. This method leverages chiral catalysts to achieve high enantioselectivity.[3][4]
Conceptual Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation synthesis.
Detailed Experimental Protocol: Asymmetric Hydrogenation
This protocol describes a representative method for the enantioselective synthesis of this compound.
Materials:
-
1-Boc-2-ethylidenepyrrolidine
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 eq) and (R)-BINAP (0.012 eq). Add degassed methanol to dissolve the catalyst components. Stir the solution for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve 1-Boc-2-ethylidenepyrrolidine (1.0 eq) in degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the high-pressure hydrogenation vessel. Carefully add the pre-formed catalyst solution to the vessel.
-
Reaction Execution: Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation and Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as an oil. Characterize the product by NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized compound.
Spectroscopic Data
While specific experimental spectra for the title compound are not widely published, the following are expected characteristic peaks based on its structure and data from similar compounds.[5]
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.8-3.6 (m, 1H, NCH), 3.4-3.2 (m, 2H, NCH₂), 1.9-1.6 (m, 4H, pyrrolidine CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.4-1.2 (m, 2H, CH₂CH₃), 0.9 (t, 3H, CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.8 (C=O), 79.2 (C(CH₃)₃), 60.5 (NCH), 46.5 (NCH₂), 30.1, 28.5 (C(CH₃)₃), 25.5, 23.8 (pyrrolidine CH₂), 11.2 (CH₃) |
| Mass Spectrometry (ESI+) | m/z 200.16 [M+H]⁺, 222.14 [M+Na]⁺ |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. The selection of the chiral stationary phase (CSP) is critical and often requires screening.[6] Based on methods for similar N-Boc protected pyrrolidines, a polysaccharide-based CSP is a promising starting point.
Caption: Workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase Column: Chiralcel® OD-H (or a similar polysaccharide-based column)
Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R) and (S) enantiomers. The retention times will be different.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Applications in Drug Discovery and Development
This compound is a valuable chiral building block due to the stereochemically defined 2-substituted pyrrolidine motif. This structural unit is found in a multitude of biologically active molecules and approved pharmaceuticals.[7] The Boc-protecting group offers stability during subsequent synthetic transformations and can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.[8][9]
While a specific, publicly disclosed drug synthesis directly utilizing this exact molecule can be proprietary, its role as a key intermediate can be exemplified by its structural similarity to precursors for various therapeutic agents. For instance, substituted pyrrolidines are central to the structure of drugs targeting a wide range of conditions, including neurological disorders and infectious diseases. The ethyl group at the 2-position provides a lipophilic handle that can influence binding affinity and pharmacokinetic properties of the final drug molecule.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. The Boc protecting group is sensitive to strong acids.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important chiral intermediate that provides access to a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its enantioselective synthesis, robust analytical characterization, and safe handling is crucial for its effective utilization in research and development. The methodologies and insights presented in this guide are intended to empower scientists and drug development professionals to leverage the full potential of this valuable building block in the creation of next-generation pharmaceuticals.
References
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- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.
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- Phytochemical Analysis and Biological Evaluation of Carob Leaf (Ceratonia siliqua L.) Crude Extracts Using NMR and Mass Spectroscopic Techniques. MDPI. (2023).
- (R)
- tert-Butyl 2-(hydroxymethyl)
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- 4. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate molecular weight
An In-Depth Technical Guide to (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Executive Summary
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the pyrrolidine scaffold, a motif prevalent in numerous natural products and pharmaceuticals, this molecule serves as a valuable building block for the construction of complex, biologically active agents.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen facilitates controlled, regioselective transformations, while the defined stereochemistry at the C2 position is critical for enantioselective synthesis. This guide provides a comprehensive technical overview of its core molecular properties, synthetic and analytical methodologies, and its applications for researchers, scientists, and drug development professionals.
Core Molecular Profile & Physicochemical Properties
This compound is classified as an N-Boc protected chiral amine. The Boc group provides stability under a range of conditions while allowing for facile deprotection under acidic treatment, making it a cornerstone of modern synthetic strategy.[3][4]
Chemical Structure
Caption: 2D structure of this compound.
Compound Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate[5] |
| Molecular Formula | C₁₁H₂₁NO₂[5] |
| CAS Number | 876617-06-0[5] |
| Canonical SMILES | CC[C@@H]1CCCN1C(=O)OC(C)(C)C[5] |
| InChIKey | JWPIUFHZDRAHKC-SECBINFHSA-N[5] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 199.29 g/mol | PubChem[5] |
| Exact Mass | 199.157228913 Da | PubChem[5] |
| XLogP3 | 2.6 | PubChem[5] |
| Hydrogen Bond Donors | 0 | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
Synthesis and Purification Strategies
The synthesis of chiral pyrrolidines is a well-established field, often leveraging strategies such as the functionalization of chiral pool precursors (e.g., L-proline), asymmetric catalysis, or cyclization reactions.[6][7] For this compound, a common and practical approach involves the Boc protection of the commercially available or synthetically prepared precursor, (R)-2-ethylpyrrolidine.
Synthetic Workflow Overview
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Boc Protection
This protocol describes the protection of the secondary amine of (R)-2-ethylpyrrolidine using di-tert-butyl dicarbonate (Boc₂O). The base is essential for neutralizing the acidic byproduct formed during the reaction, driving it to completion.
-
Materials and Reagents:
-
(R)-2-ethylpyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (R)-2-ethylpyrrolidine (1.0 equiv.) in dichloromethane.
-
Base Addition: Add triethylamine (1.2 equiv.) to the solution and stir. If using a biphasic system with NaHCO₃, the base would be dissolved in the aqueous layer.
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM dropwise over 30 minutes. The slow addition helps control any potential exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M citric acid (if Et₃N was used), saturated aqueous NaHCO₃, and brine. This sequence removes the base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
-
The Chemistry of the Boc Protecting Group
The utility of this compound is intrinsically linked to the chemistry of the Boc group, which serves as a temporary shield for the nitrogen atom.
Mechanism of Boc Protection
The protection reaction is a nucleophilic acyl substitution. The lone pair of the secondary amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[8] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion, which subsequently decomposes into the stable tert-butoxide anion and carbon dioxide. The base then deprotonates the newly formed ammonium salt to yield the neutral Boc-protected product.
Caption: Mechanism of Boc protection of a secondary amine.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. This is followed by the fragmentation of the protonated intermediate, which leads to the formation of the stable tert-butyl cation, carbamic acid, and the protonated amine. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[4][8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Analytical Characterization & Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Analytical Workflow
Caption: Standard analytical workflow for quality control.
-
Protocol 1: Structural Verification by NMR Spectroscopy
-
Objective: To confirm the covalent structure and assess purity.
-
Method: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR Features: Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H), the ethyl group (triplet and quartet), and the diastereotopic protons of the pyrrolidine ring (complex multiplets).
-
Expected ¹³C NMR Features: Resonances for the quaternary carbons of the Boc group, the carbonyl carbon (~154 ppm), and the distinct carbons of the ethyl and pyrrolidine moieties.
-
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
-
Objective: To verify the molecular weight of the compound.
-
Method: The sample is analyzed using a mass spectrometer, often with a soft ionization technique like Electrospray Ionization (ESI).
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 200.30 or a sodium adduct [M+Na]⁺ at m/z ≈ 222.28.
-
-
Protocol 3: Enantiomeric Purity Assessment by Chiral HPLC
-
Objective: To determine the enantiomeric excess (ee) of the (R)-enantiomer.
-
Methodology: A validated chiral High-Performance Liquid Chromatography (HPLC) method is used. This involves a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. A suitable mobile phase (e.g., a mixture of hexane and isopropanol) is run isocratically.
-
Data Analysis: The peak areas of the (R) and (S) enantiomers are integrated. The enantiomeric excess is calculated using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100. For drug development applications, an ee >99% is typically required.
-
Applications in Research and Drug Development
The chiral pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets.[1][2]
-
Chiral Building Block: this compound is primarily used as an intermediate in the multi-step synthesis of more complex molecules. The defined stereocenter at C2 serves as a crucial chiral element that is carried through the synthetic route to impart stereospecificity to the final product.
-
Precursor to Organocatalysts: Pyrrolidine derivatives, such as those inspired by proline, are powerful organocatalysts for various asymmetric transformations.[6] After deprotection, the resulting (R)-2-ethylpyrrolidine can be further functionalized to create novel catalysts for reactions like asymmetric aldol or Michael additions.
-
Scaffold for Novel Therapeutics: The pyrrolidine core is found in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases.[2] This compound provides a starting point for chemists to explore new chemical space by elaborating the ethyl group or modifying the pyrrolidine ring after Boc deprotection, in the search for new drug candidates.
Conclusion
This compound is a synthetically versatile and valuable chiral intermediate. Its well-defined structure, characterized by a molecular weight of 199.29 g/mol , and the robust chemistry of its Boc protecting group make it an indispensable tool for chemists in academic and industrial research. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in the development of novel catalysts and next-generation therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
-
Pannacciulli, M., et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link].
-
Vitale, C., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link].
-
J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific. Available at: [Link].
-
Vitale, C., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). Available at: [Link].
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- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a chiral building block of significant interest in medicinal chemistry and drug development. As a key intermediate, understanding its structural and electronic properties through spectroscopic methods is paramount for ensuring purity, confirming identity, and guiding synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the underlying principles of spectroscopic interpretation.
Introduction to this compound
This compound, commonly referred to as (R)-1-Boc-2-ethylpyrrolidine, is a valued chiral intermediate in organic synthesis. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, and the stereocenter at the C2 position, coupled with the versatile N-Boc protecting group, makes this compound a strategic starting material for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) group provides stability under a range of reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical feature in multi-step synthetic campaigns.[1]
A thorough characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm the structural integrity of the molecule. This guide will delve into the expected and reported spectroscopic data for this compound, providing a framework for its unambiguous identification.
Caption: Chemical structure of this compound.
Molecular and Physicochemical Properties
A summary of the key identifiers and properties of this compound is presented below. This information is crucial for laboratory handling, documentation, and data interpretation.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | PubChem[2] |
| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[2] |
| Molecular Weight | 199.29 g/mol | PubChem[2] |
| Exact Mass | 199.157228913 Da | PubChem[2] |
| CAS Number | 876617-06-0 | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the pyrrolidine ring, and the tert-butyl group of the Boc protecting moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the magnetic anisotropy of the carbonyl group. Due to the rotational isomers (rotamers) around the carbamate C-N bond, some signals may appear broadened.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~3.8 - 4.0 | m | 1H | H-2 | Chiral proton adjacent to nitrogen and the ethyl group. |
| ~3.2 - 3.4 | m | 2H | H-5 | Protons adjacent to the electron-withdrawing nitrogen atom. |
| ~1.7 - 2.0 | m | 4H | H-3, H-4 | Diastereotopic methylene protons of the pyrrolidine ring. |
| ~1.4 - 1.6 | m | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group. |
| 1.46 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
| ~0.8 - 0.9 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the Boc group is characteristically downfield.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~154 - 155 | C=O (carbamate) | Carbonyl carbon, deshielded by two oxygen atoms.[3] |
| ~79 - 80 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group.[4] |
| ~58 - 60 | C-2 | Chiral carbon of the pyrrolidine ring, attached to nitrogen. |
| ~46 - 47 | C-5 | Carbon adjacent to nitrogen. |
| ~28.4 | -C(CH₃)₃ | Equivalent methyl carbons of the tert-butyl group.[4] |
| ~28 - 30 | C-3 | Pyrrolidine ring carbon. |
| ~25 - 27 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |
| ~22 - 24 | C-4 | Pyrrolidine ring carbon. |
| ~10 - 12 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
IR Spectrum Analysis
The key functional group in this compound is the carbamate, which gives rise to a strong carbonyl (C=O) stretching absorption. The presence of C-H, C-N, and C-O bonds will also be evident.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 2970 - 2850 | Strong | C-H stretch | Aliphatic C-H bonds in the ethyl and pyrrolidine groups. |
| ~1690 | Strong | C=O stretch | Carbonyl of the tert-butoxycarbonyl (Boc) group.[5] |
| ~1400 | Medium | C-N stretch | Carbamate C-N bond. |
| ~1160 | Strong | C-O stretch | Carbamate C-O bond. |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Label the significant peaks corresponding to the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.
MS Analysis
For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. The most prominent ion observed is often the protonated molecule [M+H]⁺. A characteristic fragmentation pattern involves the loss of the Boc group or parts of it.
Expected Mass Spectrometry Data (ESI-MS)
| m/z | Ion | Rationale |
| 200.16 | [M+H]⁺ | Protonated molecular ion (C₁₁H₂₂NO₂⁺). |
| 144.11 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |
| 100.10 | [M - Boc + 2H]⁺ | Loss of the entire Boc group (C₅H₉O₂) and protonation of the resulting 2-ethylpyrrolidine. |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation (a common fragment from Boc-protected compounds). |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid chromatography (LC) system for sample introduction (LC-MS).
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed exact mass with the calculated value to confirm the elemental composition.
Caption: A typical workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. The data and protocols outlined in this guide serve as a reliable reference for scientists to verify the identity and purity of this important chiral building block, ensuring the integrity of subsequent synthetic applications in research and development.
References
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PubChem. N-Boc-pyrrolidine. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Supporting Information for publications detailing Boc-protected compounds.
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Doc Brown's Chemistry. INFRARED SPECTROSCOPY. [Link]
- Google Patents.
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- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
The Strategic Utility of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate in Modern Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring system is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its rigid, five-membered structure provides a reliable scaffold for the precise three-dimensional arrangement of functional groups, a critical factor in determining biological activity.[3] When rendered chiral, substituted pyrrolidines become powerful tools in asymmetric synthesis, serving as both valuable building blocks and the core of effective organocatalysts.[1][4] Among the diverse array of chiral pyrrolidines, (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate emerges as a particularly useful intermediate. Its stereochemically defined center at the 2-position, coupled with the versatile Boc protecting group, makes it a strategic asset in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application. The following table summarizes the key characteristics of this compound. While experimental spectroscopic data for this specific molecule is not widely published, the provided data for closely related analogs serves as a valuable reference for characterization.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | [5] |
| Molecular Formula | C11H21NO2 | [5] |
| Molecular Weight | 199.29 g/mol | [5] |
| Appearance | Expected to be a colorless to pale yellow oil | General knowledge |
| Boiling Point | Not reported; expected to be >200 °C at atmospheric pressure | General knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, hexanes) | General knowledge |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 3.8-4.0 (m, 1H), 3.2-3.4 (m, 2H), 1.7-2.0 (m, 4H), 1.46 (s, 9H), 1.3-1.5 (m, 2H), 0.8-0.9 (t, 3H) | Based on related structures[6][7] |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 154-155 (C=O), 79-80 (C(CH₃)₃), 58-60 (CH-N), 46-47 (CH₂-N), 30-32 (CH₂), 28.5 (C(CH₃)₃), 25-27 (CH₂), 22-24 (CH₂), 10-12 (CH₃) | Based on related structures[7][8] |
| Mass Spectrometry (ESI-MS) | Predicted m/z: 200.16 [M+H]⁺, 222.14 [M+Na]⁺ | [5] |
Enantioselective Synthesis: A Representative Protocol
The asymmetric synthesis of 2-substituted pyrrolidines can be achieved through various methods, including the alkylation of chiral precursors derived from amino acids like proline, or through catalytic asymmetric reactions. A robust and increasingly popular approach involves the use of transaminases for the stereoselective amination of ω-halo-ketones, which then undergo spontaneous intramolecular cyclization.[3][9]
The following protocol details a representative biocatalytic approach for the synthesis of (R)-2-ethylpyrrolidine, which is then protected to yield the title compound.
Experimental Protocol: Biocatalytic Reductive Amination and Boc Protection
Step 1: Asymmetric Synthesis of (R)-2-ethylpyrrolidine
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Reagent Addition: To the buffer, add 1-chloro-4-hexanone (1.0 eq), a transaminase enzyme selective for the (R)-enantiomer (e.g., ATA-256 or a similar engineered variant), pyridoxal 5'-phosphate (PLP) (1 mol%), and an amine donor such as isopropylamine (5-10 eq).
-
Reaction Conditions: The reaction mixture is gently agitated at a controlled temperature (typically 25-40 °C) and the pH is maintained at 7.5.
-
Monitoring: The reaction progress is monitored by GC or LC-MS for the consumption of the starting ketone.
-
Work-up: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is basified to pH > 12 with NaOH and the product, (R)-2-ethylpyrrolidine, is extracted with an organic solvent such as methyl tert-butyl ether (MTBE). The organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is carefully removed under reduced pressure.
Step 2: N-Boc Protection
-
Dissolution: The crude (R)-2-ethylpyrrolidine from Step 1 is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 eq) is added, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Quenching and Extraction: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.
-
Purification: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure oil.
Applications in Asymmetric Synthesis
This compound is a versatile chiral building block primarily utilized for the introduction of a stereodefined 2-ethylpyrrolidine moiety into a target molecule. The Boc protecting group is crucial for its utility, as it is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the secondary amine for further functionalization.[10]
Key Synthetic Transformations:
-
Deprotection and N-Functionalization: The most common application involves the removal of the Boc group to unmask the secondary amine. This nucleophilic nitrogen can then be engaged in a variety of bond-forming reactions, such as acylation to form amides, reductive amination to form tertiary amines, or arylation reactions.
-
α-Lithiation and Alkylation: The presence of the Boc group can facilitate the deprotonation of the C-H bond at the 2-position (adjacent to the nitrogen) using a strong base like sec-butyllithium in the presence of a chiral ligand like sparteine. The resulting lithiated species can then react with various electrophiles to introduce new substituents at the 2-position with retention of stereochemistry.
-
Synthesis of Chiral Ligands and Catalysts: The deprotected (R)-2-ethylpyrrolidine can serve as a scaffold for the synthesis of more complex chiral ligands for transition metal catalysis or as a precursor for novel organocatalysts.[11]
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis. Its ready accessibility through stereoselective methods and the strategic presence of the Boc protecting group allow for its seamless integration into complex synthetic routes. For researchers and drug development professionals, a solid understanding of its properties and reactivity is essential for leveraging its full potential in the creation of novel, enantiomerically pure molecules with significant biological activity.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). JACS Au. Retrieved January 19, 2026, from [Link]
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). PMC. Retrieved January 19, 2026, from [Link]
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Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (2018). Organic Chemistry Frontiers. Retrieved January 19, 2026, from [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2022). PubMed. Retrieved January 19, 2026, from [Link]
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Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
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SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. Retrieved January 19, 2026, from [Link]
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2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
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3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Reactivity of the Pyrrolidine Ring in (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Executive Summary
The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2][3] (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a valuable chiral building block whose reactivity is intricately governed by the interplay between the sterically demanding N-tert-butyloxycarbonyl (Boc) protecting group and the stereogenic center at the C2 position. This guide provides an in-depth analysis of the molecule's reactivity, focusing on reactions at the nitrogen atom, C-H functionalization of the pyrrolidine ring, and the overall stability of the heterocyclic core. We will explore the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Structural and Electronic Landscape
The Privileged Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a highly sought-after motif in drug discovery. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for creating molecules with high three-dimensional character that can effectively interact with biological targets.[3][4]
Analysis of this compound
The subject of this guide, with the CAS number 876617-06-0, possesses several key features that dictate its chemical behavior[5]:
-
N-Boc Group: The tert-butyloxycarbonyl group is more than a simple protecting group. Its electron-withdrawing nature via resonance acidifies the adjacent C-H protons at the C2 and C5 positions, making them susceptible to deprotonation by strong bases.[6] Furthermore, its steric bulk influences the conformational equilibrium of the ring and directs the approach of reagents.
-
(R)-Stereocenter at C2: The presence of an ethyl group at the C2 position introduces a fixed stereocenter. This has profound implications for stereoselectivity in subsequent reactions, as it creates a chiral environment that can influence the facial selectivity of attacks on the ring.
-
Reactivity Sites: The primary sites of reactivity are the nitrogen atom (via deprotection), the α-protons (C5 and the single proton at C2), and to a lesser extent, the β- and γ-protons.
Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a standard, highly effective method for small-scale synthesis. [7]
-
Step 1: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Step 2: To the stirred solution at room temperature, add trifluoroacetic acid (5-10 equiv).
-
Step 3: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Step 4: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Step 5: The resulting TFA salt can be used directly or neutralized by dissolving the residue in an appropriate solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to yield the free amine.
Comparison of Deprotection Reagents
The choice of reagent can be critical to avoid side reactions, especially with sensitive substrates. Milder or alternative methods may be required.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | DCM, rt, 1-2 h | Fast, efficient, volatile byproduct | Harshly acidic, can affect other acid-labile groups |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ether, rt, 1-4 h | Common, inexpensive, forms HCl salt | Can be less selective than TFA, potential for chlorination side reactions |
| Oxalyl Chloride / Methanol | Methanol, rt, 1-4 h | Very mild conditions, good for sensitive substrates [8] | Reagent is moisture-sensitive |
| p-Toluenesulfonic Acid (p-TsOH) | Choline chloride/p-TsOH DES, 60 °C, <30 min | Green, sustainable, simple workup [9] | Requires elevated temperature |
Reactivity at Ring Carbons: The Frontier of C-H Functionalization
The N-Boc group activates the α-protons, enabling a range of powerful C-H functionalization reactions that are central to the synthetic utility of this scaffold.
Asymmetric α-Lithiation and Electrophilic Quench
One of the most elegant strategies for functionalizing N-Boc pyrrolidines is the asymmetric deprotonation using a strong, sterically hindered base in the presence of a chiral ligand, followed by trapping the resulting organolithium species with an electrophile. [10][11] Causality and Mechanism: The combination of sec-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine is a classic system for this transformation. [10][12]1. Complex Formation: s-BuLi, (-)-sparteine, and the N-Boc pyrrolidine form a ternary complex. The Boc group acts as a crucial coordinating element. 2. Directed Deprotonation: Within this chiral complex, the rate-limiting deprotonation occurs. The chiral ligand directs the base to preferentially abstract one of the diastereotopic α-protons (in this case, at the C5 position). [10]For the 2-ethyl substituted pyrrolidine, the deprotonation will occur exclusively at C5. The existing (R)-stereocenter at C2 will influence the diastereoselectivity of this deprotonation. 3. Electrophilic Quench: The resulting configurationally stable α-lithiated intermediate is then quenched with an electrophile (e.g., Me₃SiCl, aldehydes, alkyl halides), installing a new substituent with high stereocontrol.
Protocol 2: Asymmetric Lithiation and Silylation of N-Boc Pyrrolidine
This protocol is adapted from the well-established procedures for N-Boc pyrrolidine. [10][13]
-
Materials: this compound, (-)-sparteine, sec-butyllithium (s-BuLi), trimethylsilyl chloride (Me₃SiCl), anhydrous diethyl ether (Et₂O).
-
Step 1: To a flame-dried, nitrogen-purged flask, add anhydrous Et₂O, this compound (1.0 equiv), and (-)-sparteine (1.3 equiv).
-
Step 2: Cool the solution to -78 °C (dry ice/acetone bath).
-
Step 3: Slowly add a titrated solution of s-BuLi (1.3 equiv) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 5 hours at -78 °C.
-
Step 4: Add Me₃SiCl (1.5 equiv) dropwise to the solution. Stir for an additional 2 hours at -78 °C.
-
Step 5: Quench the reaction by the slow addition of saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.
-
Step 6: Perform a standard aqueous workup. Extract the aqueous layer with Et₂O, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Step 7: Purify the crude product by flash column chromatography to yield the 2,5-disubstituted pyrrolidine.
Palladium-Catalyzed α-Arylation
A powerful extension of the α-lithiation chemistry is the palladium-catalyzed α-arylation. This allows for the direct formation of a C(sp³)-C(sp²) bond, a crucial linkage in many pharmaceutical compounds. The methodology involves an in-situ transmetalation of the lithiated intermediate to a less reactive organozinc species, which then participates in a Pd-catalyzed cross-coupling reaction. [14]This one-pot procedure provides a highly convergent route to 2-aryl-pyrrolidines with excellent enantioselectivity. [14]
Oxidative Functionalization
The pyrrolidine ring can undergo oxidation, primarily at the α-carbon, to form valuable intermediates like lactams.
-
Electrochemical Shono-type Oxidation: This method converts N-Boc pyrrolidines into the corresponding N-Boc-pyrrolidinones (γ-lactams). [15]The reaction proceeds under mild electrochemical conditions, often mediated by catalysts like aminoxyl radicals (e.g., ketoABNO), and shows high functional group compatibility. [15]* Hypervalent Iodine Reagents: Combinations of reagents like PhI(OAc)₂ and TMSBr can act as functional bromine equivalents, leading to unique oxidations of saturated N-heterocycles. [16]However, these reactions can be complex, and N-Boc protection is sometimes reported to be unsuitable, potentially due to decomposition by the HBr generated in situ. [16]
Ring Integrity and C-N Bond Cleavage
While the pyrrolidine ring is generally stable, certain modern synthetic methods have been developed to strategically cleave the C-N bond, enabling ring-opening and deconstructive functionalization. These reactions are less common for simple pyrrolidines compared to strained rings like aziridines but represent an emerging area of synthesis. [17][18] Reductive protocols, sometimes employing photoredox catalysis in combination with a Lewis acid, can achieve C2-N bond cleavage in activated systems (e.g., N-benzoyl or N-Boc pyrrolidines with an activating group at C2). [18]For this compound, such reactions would be challenging and require specific activation, as the unstrained nature of the ring makes C-N cleavage energetically demanding. [19]
Conclusion
This compound is a versatile chiral synthon whose reactivity is dominated by the electronic and steric influence of the N-Boc group. The primary pathways for functionalization include:
-
N-Deprotection: A straightforward process to access the free secondary amine, enabling further elaboration at the nitrogen atom.
-
α-C-H Functionalization: The most powerful and widely used strategy, relying on directed deprotonation at the C5 position to install a wide variety of substituents with high stereocontrol.
-
Oxidation: Selective oxidation at the α-carbon provides access to the corresponding lactam derivatives.
Understanding the interplay between the protecting group, the inherent stereochemistry, and the choice of reagents is paramount for leveraging this building block to its full potential in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
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- Stymiest, J. L., Bagutski, V., French, R. M., & Aggarwal, V. K. (2008). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society.
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- McGrath, M. J., Bilke, J. L., & O'Brien, P. (n.d.). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. University of York.
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An In-depth Technical Guide to the Stereochemistry of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Introduction: The Stereochemical Imperative in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its three-dimensional structure and the specific spatial arrangement of its substituents are often critical determinants of biological activity. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate (CAS: 876617-06-0) is a key chiral building block whose stereochemical integrity is paramount for the efficacy and safety of the active pharmaceutical ingredients (APIs) derived from it.[5][6]
Chiral molecules exist as non-superimposable mirror images known as enantiomers.[7] While they share identical physical properties in an achiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, toxic. Therefore, the rigorous confirmation of the absolute configuration and the precise quantification of enantiomeric purity are non-negotiable aspects of the drug development process.
This technical guide provides a comprehensive framework for understanding, controlling, and verifying the stereochemistry of this compound. We will explore the principles behind its stereoselective synthesis and delve into the detailed, field-proven analytical methodologies required to ensure its stereochemical fidelity.
Part 1: Foundations of Stereocontrol: Enantioselective Synthesis
Achieving a high degree of enantiomeric purity begins with the synthesis. The creation of the chiral center at the C2 position of the pyrrolidine ring requires a carefully designed enantioselective strategy. While numerous methods exist for the synthesis of 2-substituted pyrrolidines, catalytic asymmetric pathways are the most efficient and widely adopted.[1][8][9]
A common and powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can establish multiple stereocenters with high control.[1] Other advanced strategies include enantioselective Hofmann-Löffler-Freytag reactions, which utilize chiral copper catalysts to mediate a radical C-H amination process, converting ketones into enantioenriched pyrrolidines.[10]
The general workflow, regardless of the specific catalytic system, follows a logical progression from synthesis to rigorous stereochemical verification.
Caption: General workflow from synthesis to chiral analysis.
Part 2: Analytical Methodologies for Stereochemical Verification
Confirming the absolute configuration and quantifying the enantiomeric excess (e.e.) of this compound requires a suite of specialized analytical techniques. The three pillars of this verification are Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the direct separation and quantification of enantiomers.[11] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality Behind the Method: The separation is achieved through transient, diastereomeric interactions between the enantiomers and the chiral selector of the CSP.[7] For N-Boc protected compounds like our topic molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[11][12] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the CSP.[12]
Caption: Principle of enantiomeric separation by Chiral HPLC.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required to achieve baseline separation.
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector.[7]
-
Chiral Column: A polysaccharide-based CSP, such as Daicel CHIRALPAK® IC-3 or Phenomenex Lux® Cellulose-2, is a recommended starting point.[12][13]
-
Mobile Phase: Prepare an isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).[7] Degas the mobile phase thoroughly.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic (±)-tert-butyl 2-ethylpyrrolidine-1-carboxylate at approximately 1 mg/mL in the mobile phase. This is a critical step for validating the method and identifying the retention times of both enantiomers.[7]
-
Analyte Sample: Prepare a solution of the synthesized (R)-enantiomer sample at the same concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[12]
-
Set the column temperature to 25 °C.[7]
-
Set the UV detection wavelength to 210 nm, where the carbamate group absorbs.[7]
-
Inject 10 µL of the racemic standard to determine the retention times for the (R) and (S) enantiomers.
-
Inject 10 µL of the analyte sample.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula:
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
-
Data Presentation: HPLC Conditions
| Parameter | Recommended Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate))[12] |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v, optimize as needed)[7] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 25 °C[12] |
| Detection | UV at 210 nm[12] |
| Injection Volume | 10 µL[12] |
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14][15] While it does not provide a quantitative measure of enantiomeric excess in an unknown mixture, it serves as an essential tool for confirming the identity of a highly pure enantiomer by comparing its measured specific rotation to literature values. Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions.[16]
Causality Behind the Method: This phenomenon, known as optical activity, arises from the differential refractive indices of the chiral medium for right- and left-circularly polarized light.[16][17] An achiral compound or a racemic (50:50) mixture will not rotate plane-polarized light and is optically inactive.[15]
Experimental Protocol: Measuring Specific Rotation
-
Sample Preparation: Accurately prepare a solution of the purified compound in a suitable achiral solvent (e.g., methanol or chloroform) at a precisely known concentration (c), expressed in g/mL.
-
Instrument Setup: Turn on the polarimeter and allow the light source (typically a sodium D-line lamp, 589 nm) to warm up.
-
Blank Measurement: Fill the sample cell (of a known path length, l, in decimeters) with the pure solvent and take a blank reading.
-
Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the Biot equation:
-
Specific Rotation [α] = α / (l × c)
-
Data Presentation: Optical Rotation
| Parameter | Value |
| Observed Rotation (α) | [Measured Value]° |
| Concentration (c) | [Value] g/mL in [Solvent] |
| Path Length (l) | [Value] dm |
| Calculated Specific Rotation [α] | [Calculated Value]° |
| Literature Specific Rotation | [Reference Value]° |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without requiring chromatographic separation.[7] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.
Causality Behind the Method: The CSA forms transient, rapidly equilibrating diastereomeric complexes with both enantiomers of the analyte.[7] Since diastereomers have different physical properties, the protons of the analyte in these two different diastereomeric complexes experience slightly different chemical environments. This difference can lift the magnetic equivalence of corresponding protons in the two enantiomers, resulting in separate, resolvable signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[7]
Experimental Protocol: ¹H NMR with a CSA
-
Sample Preparation:
-
Accurately weigh the sample of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
Acquire a standard ¹H NMR spectrum to serve as a baseline. Protons on the pyrrolidine ring typically appear between 1.5-4.0 ppm.[18]
-
Add a specific molar equivalent of a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The ratio of analyte to CSA must be optimized to achieve baseline separation of a target signal pair.[7]
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).[7]
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Part 3: Data Interpretation and Method Selection
The ultimate confidence in the stereochemical assignment comes from the convergence of data from multiple techniques. Chiral HPLC provides the most accurate and reliable quantification of enantiomeric excess, while polarimetry offers a rapid confirmation of the bulk sample's optical activity, corroborating the presence of a single predominant enantiomer. NMR with a CSA provides an orthogonal method for e.e. determination.
Decision-Making Framework for Analysis
The choice of analytical method depends on the specific requirements of the analysis, including desired accuracy, sample throughput, and available instrumentation.
Caption: Decision tree for selecting a stereochemical analysis method.
Conclusion
The rigorous determination of the stereochemistry of this compound is an indispensable component of its use in research and drug development. A meticulous approach, combining controlled enantioselective synthesis with a multi-pronged analytical strategy, is essential. Chiral HPLC stands as the definitive method for quantifying enantiomeric purity, supported by polarimetry for bulk confirmation and NMR with chiral auxiliaries as a powerful orthogonal technique. By implementing the self-validating protocols and frameworks outlined in this guide, researchers and scientists can confidently ensure the stereochemical integrity of this critical chiral intermediate, thereby upholding the quality, safety, and efficacy of next-generation therapeutics.
References
- BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- ResearchGate. (n.d.). Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines.
- Deloisy, S., Tietgen, H., & Kunz, H. (2000). Stereoselective Synthesis of 2-Substituted Pyrrolidines.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). Tetrahedron, 123, 132940.
- King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.
- BenchChem. (2025).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance.
- An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of qu
- Vaccaro Research Group. (n.d.). Optical Activity of Chiral Molecules. Yale University.
- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC - PubMed Central.
- The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. (n.d.).
- LibreTexts. (2019). 5.5 Polarimetry. Chemistry LibreTexts.
- Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Sc
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines. BenchChem.
- Evaluation of a Novel Positively-charged Pyrrolidine-based Chiral Derivatization Reagent for the Enantiosepar
- PubChem. (n.d.). This compound.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). PubMed.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
- Mueller Polarimetry of Chiral Supramolecular Assembly. (n.d.). Quantum Sensing Lab.
- A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. (n.d.).
- Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. (2025).
- 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022). MDPI.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC.
- The Role of Pyrrolidine Deriv
- Tert-Butyl 2-ethylaminomethyl-1-pyrrolidinecarboxyl
- Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (n.d.). NIH.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)
- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
- 1-Boc-pyrrolidine. (n.d.). SpectraBase.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.
- PharmaBlock. (n.d.).
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.).
- 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). (n.d.). The Royal Society of Chemistry.
- tert-Butyl 2-(hydroxymethyl)
- A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based St
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Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Introduction
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged motif found in numerous biologically active compounds and pharmaceuticals.[1] The presence of a chiral center at the 2-position with a specific stereochemistry is often crucial for therapeutic efficacy. This document provides a detailed guide for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development. We will delve into a modern and efficient enantioselective synthetic strategy, providing not just the procedural steps, but also the underlying scientific rationale to ensure robust and reproducible outcomes.
The presented core strategy focuses on the enantioconvergent Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with an ethyl halide. This state-of-the-art method, pioneered by Fu and coworkers, offers a direct and efficient route to the target molecule from readily available starting materials.[2][3]
Core Synthesis Strategy: Enantioconvergent Negishi Cross-Coupling
The cornerstone of this synthetic guide is a nickel-catalyzed enantioconvergent Negishi cross-coupling reaction. This powerful transformation allows for the coupling of a racemic secondary alkylmetal reagent with an alkyl halide to produce a chiral product with high enantioselectivity.[2][3] In this specific application, we utilize racemic α-zincated N-Boc-pyrrolidine as the nucleophile and an ethyl halide as the electrophile. The chirality is induced by a chiral ligand complexed to the nickel catalyst.
The primary advantage of this enantioconvergent approach is that it allows for the transformation of a racemic starting material into a single enantiomer of the product in high yield, theoretically reaching 100% conversion, as opposed to a kinetic resolution which has a maximum yield of 50%.
Diagram 1: Overall Synthetic Workflow
Sources
- 1. enamine.net [enamine.net]
- 2. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioconvergent cross-couplings of racemic alkylmetal reagents with unactivated secondary alkyl electrophiles: catalytic asymmetric Negishi α-alkylations of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
detailed experimental protocol for (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate synthesis
An In-depth Technical Guide to the Asymmetric Synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the experimental protocol for the asymmetric synthesis of this compound, a valuable chiral building block in modern medicinal chemistry and drug development. Chiral 2-substituted pyrrolidines are prevalent structural motifs in a vast array of pharmaceuticals and serve as privileged ligands in asymmetric catalysis.[1] The protocol herein leverages a well-established and robust strategy: the asymmetric deprotonation of N-Boc-pyrrolidine mediated by a chiral ligand, followed by electrophilic quenching. This document provides a step-by-step methodology, explains the scientific rationale behind critical steps, summarizes quantitative data, and offers visual aids to ensure clarity and reproducibility for researchers in organic synthesis and drug discovery.
Core Synthesis Principles & Mechanistic Rationale
The selected synthetic strategy is based on the pioneering work in asymmetric lithiation of N-Boc-pyrrolidine.[1][2] This method provides a direct and highly stereocontrolled route to the desired (R)-enantiomer. The overall transformation can be dissected into two key mechanistic steps:
-
Asymmetric Deprotonation: N-Boc-pyrrolidine, a prochiral starting material, is treated with a strong, non-nucleophilic base, sec-butyllithium (s-BuLi). In the presence of the chiral diamine ligand, (-)-sparteine, the deprotonation occurs enantioselectively at one of the α-carbons adjacent to the nitrogen atom. The s-BuLi and (-)-sparteine form a chiral complex that preferentially abstracts the pro-R proton, generating a configurationally stable (R)-α-lithiated intermediate.[1] The chelation of the lithium cation by both the sparteine ligand and the carbamate oxygen atom of the Boc group is crucial for stabilizing this intermediate and directing the stereochemical outcome.
-
Electrophilic Quenching: The chiral organolithium intermediate is a potent nucleophile. It is subsequently "quenched" by the addition of an electrophile, in this case, ethyl iodide. The reaction proceeds via a standard S_N2 mechanism, where the lithiated carbon attacks the ethyl iodide, displacing the iodide leaving group. This alkylation step occurs with retention of configuration at the stereogenic carbon center, yielding the target compound, this compound.
This approach is highly modular, allowing for the synthesis of a variety of 2-substituted pyrrolidines by simply changing the electrophile used in the quenching step.[2]
Experimental Workflow Diagram
The following diagram provides a high-level overview of the synthetic workflow.
Caption: High-level workflow for the asymmetric synthesis.
Quantitative Data Summary
This table outlines the key quantitative parameters for the synthesis protocol.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount | Concentration |
| N-Boc-pyrrolidine | 171.24 | 10.0 mmol | 1.0 | 1.71 g | - |
| (-)-Sparteine | 234.39 | 12.0 mmol | 1.2 | 2.81 g (3.0 mL) | - |
| Diethyl Ether (anhydrous) | 74.12 | - | - | 100 mL | 0.1 M (initial) |
| sec-Butyllithium (s-BuLi) | 64.06 | 12.0 mmol | 1.2 | 8.6 mL | 1.4 M in cyclohexane |
| Ethyl Iodide (EtI) | 155.97 | 15.0 mmol | 1.5 | 2.34 g (1.2 mL) | - |
| Reaction Conditions | |||||
| Deprotonation Temperature | - | - | - | -78 °C | - |
| Deprotonation Time | - | - | - | 4 hours | - |
| Alkylation Temperature | - | - | - | -78 °C to RT | - |
| Alkylation Time | - | - | - | ~12-16 hours | - |
| Expected Outcome | |||||
| Theoretical Yield | 199.29 | 10.0 mmol | - | 1.99 g | - |
| Typical Isolated Yield | - | - | - | 1.59 g | ~80% |
Detailed Experimental Protocol
Safety Precaution: This procedure involves pyrophoric reagents (sec-butyllithium) and must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-retardant gloves, is mandatory. All transfers of pyrophoric reagents should be performed using proper syringe techniques.
4.1. Materials and Reagents
-
N-tert-butoxycarbonyl-pyrrolidine (N-Boc-pyrrolidine)
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi), 1.4 M solution in cyclohexane
-
Ethyl iodide (EtI)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
4.2. Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add N-Boc-pyrrolidine (1.71 g, 10.0 mmol).
-
Place the flask under a positive pressure of argon.
-
Using a syringe, add 100 mL of anhydrous diethyl ether, followed by (-)-sparteine (3.0 mL, 12.0 mmol).
-
Cool the resulting clear, colorless solution to -78 °C using an acetone/dry ice bath. Stir for 15 minutes to ensure thermal equilibrium.
-
-
Asymmetric Deprotonation:
-
While maintaining the internal temperature at -78 °C, add sec-butyllithium (8.6 mL of a 1.4 M solution in cyclohexane, 12.0 mmol) dropwise via syringe over 20 minutes.
-
Causality Note: Slow addition is critical to maintain the low temperature, which is essential for the stability of the chiral organolithium intermediate and for achieving high enantioselectivity.[1]
-
Upon addition, the solution will typically turn a pale yellow to orange color, indicating the formation of the lithiated species.
-
Stir the reaction mixture vigorously at -78 °C for 4 hours.
-
-
Electrophilic Quench (Alkylation):
-
After 4 hours, add ethyl iodide (1.2 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, keep the flask in the cooling bath and allow the reaction to warm slowly to room temperature overnight (approximately 12-16 hours) with continuous stirring. The gradual warming ensures the reaction goes to completion without side reactions that may occur at higher initial temperatures.
-
-
Work-up and Extraction:
-
The following day, cool the reaction mixture to 0 °C using an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution. Caution: This may cause gas evolution.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes. The product fractions can be identified by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a colorless or pale yellow oil.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product via chiral HPLC or GC analysis.
-
Trustworthiness and Self-Validation
-
Monitoring: The progress of the reaction can be monitored by TLC. A sample can be carefully quenched with a drop of methanol before spotting. The disappearance of the N-Boc-pyrrolidine starting material (Rf may vary but is distinct from the product) indicates reaction completion.
-
Troubleshooting:
-
Low Yield: Often due to moisture in the reaction. Ensure all glassware is rigorously dried and solvents are anhydrous. The s-BuLi reagent should be titrated before use to confirm its concentration.
-
Low Enantioselectivity: Can result from the reaction temperature rising above -78 °C during deprotonation or quenching. Maintaining strict temperature control is paramount. The quality of the (-)-sparteine is also critical.
-
Incomplete Reaction: May require longer stirring times during the deprotonation step or the use of a slight excess of s-BuLi and ethyl iodide.
-
References
-
Beak, P., & Lee, W. K. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-Pyrrolidines. Journal of the American Chemical Society, 116(8), 3231–3239. [Link]
-
Gandon, V., & Szymoniak, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 635-649. [Link][1][2]
-
Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Asymmetric Deprotonation of N-Boc-pyrrolidine. Organic & Biomolecular Chemistry, 3(19), 3353-3361. [Link]
-
Clayden, J., & Pink, J. H. (2001). Stereocontrol in the lithiation and substitution of N-Boc-pyrrolidines. Tetrahedron: Asymmetry, 12(2), 197-200. [Link]
-
PubChem Compound Summary for CID 59070238, this compound. National Center for Biotechnology Information. [Link][3]
-
Hartley, R. C., & Li, J. (2007). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition, 46(48), 9272-9275. [Link]
-
MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(16), 4983. [Link][4]
Sources
Application Notes and Protocols: Asymmetric Synthesis Using (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
I. Introduction: The Role of Chiral Pyrrolidines in Modern Synthesis
The pyrrolidine scaffold is a privileged motif in medicinal chemistry and asymmetric catalysis, forming the core of numerous FDA-approved drugs and highly effective organocatalysts.[1][2] The ability to control the three-dimensional arrangement of atoms is paramount in drug development, where often only a single enantiomer of a molecule elicits the desired therapeutic effect. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a valuable chiral building block derived from the natural chiral pool. Its utility stems from the fixed stereocenter at the C2 position, which can be exploited to direct the stereochemical outcome of reactions on other molecules.
This guide provides a detailed overview of the application of (R)-2-ethylpyrrolidine, generated in situ from its Boc-protected precursor, as a chiral auxiliary in the asymmetric α-alkylation of ketones. We will explore the mechanistic basis for stereocontrol, provide detailed experimental protocols, and present representative data to enable researchers, scientists, and drug development professionals to effectively employ this versatile reagent in their synthetic endeavors.
II. Principle of Asymmetric Induction: The Chiral Enamine Pathway
The primary application of 2-alkylpyrrolidines in asymmetric synthesis, pioneered by Meyers and others, involves their use as recoverable chiral auxiliaries.[3][4] The process relies on the formation of a chiral enamine intermediate between the chiral secondary amine (after deprotection of the Boc group) and a prochiral ketone or aldehyde. The steric hindrance imposed by the ethyl group at the C2 position of the pyrrolidine ring effectively shields one face of the enamine, compelling the incoming electrophile to attack from the opposite, less hindered face. This strategy creates a new stereocenter with a predictable absolute configuration.
The overall transformation can be visualized as a three-stage process:
-
Enamine Formation: The chiral amine condenses with the carbonyl compound.
-
Diastereoselective Alkylation: The enamine nucleophilically attacks an electrophile (e.g., an alkyl halide).
-
Hydrolysis: The resulting iminium salt is hydrolyzed to release the enantioenriched α-alkylated ketone and recover the chiral auxiliary.
Caption: Stereochemical model showing facial selectivity in the alkylation of a chiral enamine.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
The title compound is typically synthesized from commercially available (R)-2-ethylpyrrolidine or prepared via multi-step synthesis from chiral pool precursors like (R)-proline. The final N-protection step is a standard procedure.
-
Materials:
-
(R)-2-ethylpyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve (R)-2-ethylpyrrolidine (1.0 eq) in a 1:1 mixture of DCM and water.
-
Add NaOH (1.2 eq) and stir until fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.
-
Protocol 2: Asymmetric α-Alkylation of Cyclohexanone
This protocol is adapted from the seminal work of Meyers et al. on the alkylation of ketones using 2-alkylpyrrolidine-derived enamines. [1][3]It involves the in situ deprotection of the Boc group followed by the alkylation sequence.
-
Materials:
-
This compound (2.2 eq)
-
Trifluoroacetic acid (TFA) (3.0 eq)
-
Cyclohexanone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 2.1 eq)
-
Alkyl halide (e.g., Benzyl bromide) (2.1 eq)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Pentane or Hexane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Schlenk flask, magnetic stirrer, syringe, low-temperature thermometer, dry ice/acetone bath
-
-
Procedure:
Part A: In Situ Deprotection and Enamine Formation
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (2.2 eq) and anhydrous toluene.
-
Add cyclohexanone (1.0 eq).
-
Add TFA (3.0 eq) dropwise at room temperature. Caution: Gas evolution.
-
Heat the mixture to reflux with a Dean-Stark trap for 4-6 hours to form the enamine by removing water azeotropically.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is used directly in the next step.
Part B: Diastereoselective Alkylation 6. Dissolve the crude enamine from Part A in anhydrous THF under argon. 7. Cool the solution to -78 °C in a dry ice/acetone bath. 8. Slowly add LDA solution (2.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. 9. Stir the resulting orange-red solution for 2 hours at -78 °C to ensure complete formation of the lithiated enamine (azaenolate). 10. Add the alkyl halide (e.g., benzyl bromide, 2.1 eq) dropwise to the cooled solution. 11. Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.
Part C: Hydrolysis and Product Isolation 12. Quench the reaction by slowly adding 10% aqueous HCl (approx. 50 mL per 10 mmol of cyclohexanone). 13. Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt. 14. Separate the layers and extract the aqueous phase with pentane or hexane (3 x 30 mL). 15. Combine the organic layers, wash with water and brine, then dry over anhydrous K₂CO₃. 16. Filter and carefully concentrate the solvent by rotary evaporation at low temperature to avoid loss of the volatile product. 17. The crude (R)-2-benzylcyclohexanone can be purified by distillation or flash chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.
-
IV. Data Presentation
The following table summarizes representative results for the asymmetric alkylation of cyclohexanone using the enamine derived from the analogous (S)-2-methylpyrrolidine, as reported by Meyers et al. [3]The results are indicative of the high yields and excellent enantioselectivities expected when using (R)-2-ethylpyrrolidine, which would yield the opposite (R)-enantiomer. The slightly larger ethyl group is expected to provide similar or marginally higher levels of stereocontrol.
| Electrophile (R-X) | Product (2-R-Cyclohexanone) | Yield (%) | ee (%) | Product Configuration |
| CH₃I | 2-Methylcyclohexanone | 75-85 | 82 | (S) |
| C₂H₅I | 2-Ethylcyclohexanone | 70-80 | 86 | (S) |
| n-C₃H₇I | 2-Propylcyclohexanone | 70-80 | 90 | (S) |
| CH₂=CHCH₂Br | 2-Allylcyclohexanone | 70-80 | 91 | (S) |
| C₆H₅CH₂Br | 2-Benzylcyclohexanone | 75-85 | 95 | (S) |
| Data adapted from Meyers, A. I.; et al. J. Am. Chem. Soc. 1976, 98 (2), 567-576. [3]The configuration shown is for the use of (S)-2-methylpyrrolidine. Use of the (R)-auxiliary would produce the (R)-enantiomer. |
V. Trustworthiness & Validation
The protocols described are based on well-established and highly cited methodologies in asymmetric synthesis. [3][4]The stereochemical outcome is predictable and consistent, arising from a sterically controlled transition state.
-
Self-Validation: The enantiomeric excess of the final product is the direct measure of the protocol's success. This can be readily verified using standard analytical techniques such as chiral chromatography (HPLC or GC).
-
Auxiliary Recovery: The chiral auxiliary, (R)-2-ethylpyrrolidine, can be recovered from the acidic aqueous layer after hydrolysis by basification and extraction, allowing for its reuse. Successful recovery and characterization (e.g., by measuring its optical rotation) further validate the integrity of the process.
VI. Conclusion
This compound is a powerful and reliable chiral building block for asymmetric synthesis. By serving as a precursor to the chiral auxiliary (R)-2-ethylpyrrolidine, it enables the highly enantioselective α-alkylation of ketones and aldehydes through a well-understood chiral enamine mechanism. The protocols provided herein offer a robust framework for researchers to access valuable, enantioenriched carbonyl compounds, which are critical intermediates in the development of new pharmaceuticals and complex molecules.
References
-
Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), Versatile Chiral Auxiliaries. Organic Syntheses, Coll. Vol. 8, p.26 (1993); Vol. 65, p.173 (1987).
-
BenchChem. Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine.
-
Meyers, A. I.; Williams, D. R.; Erickson, G. W.; White, S.; Druelinger, M. Enantioselective alkylation of ketones via chiral, nonracemic lithioenamines. An asymmetric synthesis of α-alkyl and α,α'-dialkyl ketones. Journal of the American Chemical Society, 1981, 103 (11), 3081–3087.
-
Nagib, D. A.; Laohapaisan, A.; Roy, A. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 2022, 375(6587), 1394-1400.
-
Campos, K. R.; Klapars, A.; Waldman, J. H.; Dormer, P. G.; Chen, C. Y. Enantioselective, Palladium-Catalyzed alpha-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 2006, 128(11), 3538-3539.
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Journal of the American Chemical Society, 1997, 119 (28), 6496–6511.
-
Dulat, F. K.; Gignoux, C.; Declerck, V. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 2022, 7(11), 9291-9311.
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Application Notes and Protocols: (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate in Asymmetric Organocatalysis
Introduction: The Role of 2-Alkylpyrrolidines in Modern Organocatalysis
The chiral pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, a field that has revolutionized the synthesis of enantiomerically enriched molecules.[1][2] Since the pioneering discovery of proline-catalyzed intramolecular aldol reactions, a vast array of pyrrolidine-based catalysts have been developed.[1] These catalysts, operating through enamine or iminium ion intermediates, offer a metal-free, environmentally benign alternative for constructing complex molecular architectures with high stereocontrol.[1][3][4]
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a valuable chiral building block and, more importantly in this context, a precursor to the active organocatalyst, (R)-2-ethylpyrrolidine . The tert-butyloxycarbonyl (Boc) protecting group provides stability for storage and handling. For catalytic applications, this group is typically removed in situ or in a prior step to liberate the secondary amine, which is the catalytically active species. The presence of the 2-ethyl substituent provides steric bulk that influences the facial selectivity of the catalyst-substrate assembly, thereby controlling the stereochemical outcome of the reaction.
This document provides a technical guide on the application of this compound as a pre-catalyst in asymmetric organocatalysis, with a focus on the conjugate addition of aldehydes to nitroalkenes (a Michael addition), a key carbon-carbon bond-forming reaction.
Mechanism of Action: Enamine Catalysis
The catalytic utility of (R)-2-ethylpyrrolidine, derived from its N-Boc precursor, lies in its ability to form a nucleophilic enamine intermediate with a carbonyl compound (e.g., an aldehyde or ketone). This activation mode is central to its function in reactions like the Michael addition.
The generally accepted catalytic cycle for the Michael addition of an aldehyde to a nitroalkene is as follows:
-
Enamine Formation: The chiral secondary amine, (R)-2-ethylpyrrolidine, condenses with the aldehyde to form a transient iminium ion, which then deprotonates to yield the key nucleophilic enamine intermediate.
-
Stereoselective C-C Bond Formation: The enamine, activated and sterically directed by the chiral pyrrolidine, attacks the electrophilic nitroalkene. The ethyl group at the C2 position of the pyrrolidine ring creates a specific chiral environment, effectively shielding one face of the enamine and forcing the nitroalkene to approach from the less hindered face. This step dictates the stereochemistry of the newly formed stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the final γ-nitroaldehyde product and regenerate the (R)-2-ethylpyrrolidine catalyst, allowing it to enter the next catalytic cycle.
Below is a visualization of the enamine catalytic cycle.
Caption: Enamine Catalytic Cycle for Michael Addition.
Application Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This section details a representative protocol for the enantioselective conjugate addition of an aldehyde to a nitroolefin using (R)-2-ethylpyrrolidine generated from its N-Boc precursor. The protocol is adapted from established procedures for similar 2-alkylpyrrolidine catalysts.[5]
Part 1: In Situ Deprotection of the Pre-Catalyst
The Boc group is conveniently removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as the resulting trifluoroacetate salt of the amine can often be used directly, or after a simple workup.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (4.0-5.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
The resulting solution containing the (R)-2-ethylpyrrolidine trifluoroacetate salt can be concentrated under reduced pressure. The residue is often used in the subsequent catalytic reaction without further purification. For some applications, a basic workup may be required to isolate the free amine.
Caption: Workflow for N-Boc Deprotection.
Part 2: Catalytic Asymmetric Michael Addition
Materials:
-
(R)-2-ethylpyrrolidine (or its TFA salt, generated in situ)
-
Aldehyde (e.g., propanal, isovaleraldehyde)
-
trans-β-Nitrostyrene (or other nitroalkene)
-
Solvent (e.g., Dichloromethane, Chloroform, or Toluene)
-
Acidic co-catalyst/additive (optional, e.g., benzoic acid, p-nitrophenol)
Representative Procedure:
-
To a stirred solution of trans-β-nitrostyrene (1.0 mmol, 1.0 eq) in the chosen solvent (2.0 mL) at the desired temperature (e.g., -20 °C), add the organocatalyst, (R)-2-ethylpyrrolidine (0.2 mmol, 20 mol%).
-
If using an additive, it should be added at this stage.
-
Add the aldehyde (2.0 mmol, 2.0 eq) dropwise over 5 minutes.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC. Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results and Data
The use of 2-alkylpyrrolidine catalysts in the Michael addition of aldehydes to nitroolefins typically affords the corresponding γ-nitroaldehydes with good to excellent yields and high stereoselectivities. The syn diastereomer is generally favored.
Table 1: Representative Performance of 2-Alkylpyrrolidine Catalysts in the Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst (Analogue) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |
| (S)-2-Methylpyrrolidine | CH₂Cl₂ | -20 | 24 | 95 | 95:5 | 98 | Adapted from[5] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Toluene | RT | 48 | 99 | >99:1 | 97 | Adapted from[6] |
| (R)-2-Ethylpyrrolidine (Expected) | CH₂Cl₂ | -20 | 24-48 | >90 | >90:10 | >95 | Projected |
Note: The data for (R)-2-ethylpyrrolidine is projected based on the performance of closely related structural analogues. Actual results may vary and require optimization.
Troubleshooting and Optimization
-
Low Conversion: Increase catalyst loading (up to 30 mol%), increase reaction time, or raise the temperature. Note that higher temperatures may decrease stereoselectivity.
-
Low Diastereoselectivity/Enantioselectivity: Lowering the reaction temperature is the most common strategy to improve stereoselectivity.[7] Screening different solvents (e.g., non-polar like hexane or more polar like chloroform) can also have a significant impact. The addition of a Brønsted acid co-catalyst can sometimes improve both rate and selectivity.[7]
-
Side Reactions: Running the reaction under more dilute conditions can disfavor bimolecular side reactions such as aldehyde self-condensation.[7]
Conclusion
This compound serves as a stable and convenient precursor to the highly effective organocatalyst, (R)-2-ethylpyrrolidine. Through a well-established enamine activation mechanism, this catalyst can promote key asymmetric transformations, such as the Michael addition, with high levels of stereocontrol. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the utility of this catalyst in the synthesis of valuable chiral molecules.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. PubMed. Available at: [Link]
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. PubMed Central. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]
-
Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. Available at: [Link]
-
The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PubMed. Available at: [Link]
-
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. PubMed. Available at: [Link]
-
Results obtained using some pyrrolidine-based organocatalysts in the Michael reaction of ketones to β-nitrostyrenes. ResearchGate. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. Available at: [Link]
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A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. MDPI. Available at: [Link]
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This compound. PubChem. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Publishing. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. Available at: [Link]
- Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.
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Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides. Semantic Scholar. Available at: [Link]
-
Organocatalytic conjugate addition of tert‐butyl... ResearchGate. Available at: [Link]
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The Strategic Application of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Status of the Chiral Pyrrolidine Scaffold
In the landscape of contemporary drug discovery, the pyrrolidine ring holds a position of distinction as a "privileged scaffold."[1] This five-membered saturated heterocycle is a recurring motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence is not coincidental but rather a consequence of its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement. The sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems, a characteristic that is increasingly sought after in the design of novel therapeutics with improved efficacy and target selectivity.[2]
Among the myriad of substituted pyrrolidines, chiral 2-alkylpyrrolidines are of particular importance. The stereochemistry at the C2 position is often crucial for biological activity, dictating the orientation of the alkyl substituent and influencing the binding affinity of the molecule to its biological target.[2] This application note provides a detailed technical guide on the strategic use of a specific and valuable building block, (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate , in medicinal chemistry. We will delve into its synthesis, key reactions, and its role in the construction of complex bioactive molecules, providing researchers, scientists, and drug development professionals with actionable insights and detailed protocols.
This compound: A Versatile Chiral Building Block
This compound, with the chemical formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol , is a key intermediate in the synthesis of more complex molecules.[3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom renders the molecule stable under a variety of reaction conditions, while the chiral center at the C2 position, bearing an ethyl group, provides a specific stereochemical foundation for the synthesis of enantiomerically pure compounds.
The strategic importance of this building block lies in its utility as a precursor to (R)-2-ethylpyrrolidine, a valuable pharmacophore in its own right. The ethyl group at the C2 position can play a significant role in the structure-activity relationship (SAR) of a drug candidate, potentially influencing its binding affinity, metabolic stability, and pharmacokinetic profile.[4]
Synthetic Protocols and Methodologies
Protocol 1: Enantioselective Synthesis of this compound
The enantioselective synthesis of 2-alkylpyrrolidines is a well-established area of organic chemistry. One of the most effective methods involves the asymmetric deprotonation of N-Boc-pyrrolidine followed by alkylation. This protocol is adapted from established literature procedures for the synthesis of analogous compounds.
Reaction Scheme:
Caption: Enantioselective synthesis of the target compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| N-Boc-pyrrolidine | 86935-75-9 | 171.24 g/mol | 1.0 eq |
| s-Butyllithium (s-BuLi) | 598-30-1 | 64.06 g/mol | 1.1 eq |
| (-)-Sparteine | 90-39-1 | 234.39 g/mol | 1.1 eq |
| Ethyl iodide | 75-03-6 | 155.97 g/mol | 1.2 eq |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | As solvent |
| Saturated aq. NH₄Cl | N/A | N/A | For quenching |
| Diethyl ether | 60-29-7 | 74.12 g/mol | For extraction |
| Brine | N/A | N/A | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | For drying |
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.1 eq) to the cold THF.
-
Slowly add s-butyllithium (s-BuLi, 1.1 eq) to the solution and stir for 15 minutes.
-
Add N-Boc-pyrrolidine (1.0 eq) dropwise to the reaction mixture. Stir for 3 hours at -78 °C to ensure the formation of the chiral lithiated intermediate.
-
Add ethyl iodide (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Expert Insights: The use of (-)-sparteine as a chiral ligand is critical for the enantioselectivity of the deprotonation step. The low temperature (-78 °C) is essential to maintain the configurational stability of the lithiated intermediate.
Protocol 2: N-Boc Deprotection
The removal of the Boc protecting group is a fundamental step to enable further functionalization of the pyrrolidine nitrogen. Acid-mediated deprotection is the most common method.
Reaction Scheme:
Caption: N-Boc deprotection of the chiral pyrrolidine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 876617-06-0 | 199.29 g/mol | 1.0 eq |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 g/mol | 5-10 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As solvent |
| OR | |||
| 4M HCl in Dioxane | N/A | N/A | Excess |
Procedure (TFA Method):
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (R)-2-ethylpyrrolidine.
Expert Insights: The choice of acidic conditions can be tailored based on the sensitivity of other functional groups in the molecule. 4M HCl in dioxane is a common alternative to TFA/DCM. The work-up procedure is crucial to neutralize the acid and isolate the free amine.
Protocol 3: N-Acylation of (R)-2-ethylpyrrolidine
Once deprotected, the secondary amine of (R)-2-ethylpyrrolidine is a versatile handle for introducing a wide range of substituents via N-acylation.
Reaction Scheme:
Caption: N-Acylation of the deprotected pyrrolidine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| (R)-2-ethylpyrrolidine | N/A | 99.17 g/mol | 1.0 eq |
| Acyl chloride (R-COCl) | Varies | Varies | 1.1 eq |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 / 7087-68-5 | 101.19 / 129.24 g/mol | 1.5 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | As solvent |
Procedure:
-
Dissolve (R)-2-ethylpyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Expert Insights: The choice of base is important to scavenge the HCl generated during the reaction. DIPEA is often preferred for more sensitive substrates. This general protocol can be adapted for coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
Trustworthiness: Analytical Characterization
The structural integrity and purity of this compound are paramount for its successful application. The following data for analogous compounds serve as a reference for characterization.
Table of Expected Spectroscopic Data:
| Technique | Expected Data for a Closely Related Isomer ((R)-tert-butyl 2-methylpyrrolidine-1-carboxylate) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H)[5] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7[5] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₂₁NO₂Na [M+Na]⁺: 222.1465, Found: Varies with instrumentation. |
Applications in Bioactive Molecule Synthesis
The (R)-2-ethylpyrrolidine scaffold, accessible from this compound, is a key component in a variety of bioactive molecules. While direct incorporation of the 2-ethyl derivative into a marketed drug is not as frequently cited as other substituted pyrrolidines, the principles of its use are well-demonstrated in the synthesis of numerous pharmaceutical agents.
For instance, derivatives of 2-substituted pyrrolidines are central to the structure of drugs like:
-
Antipsychotics: The synthesis of selective dopamine D2 receptor ligands, crucial for treating conditions like schizophrenia, often employs chiral 2-substituted pyrrolidine intermediates.[1]
-
Antiviral Agents: The hepatitis C virus (HCV) NS5A inhibitor Velpatasvir, while not containing a 2-ethylpyrrolidine, features a more complex 2-substituted pyrrolidine, highlighting the importance of this scaffold in antiviral drug design.[6]
-
Anti-inflammatory and Analgesic Agents: The structure-activity relationships of various pyrrolidine derivatives have been explored for their potential as anti-inflammatory and analgesic agents.[4]
The ethyl group in (R)-2-ethylpyrrolidine can provide a balance of lipophilicity and steric bulk that can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the Boc-protected nitrogen and the potential for further functionalization after deprotection make it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important scaffold in the design and development of the next generation of therapeutics. The continued exploration of the structure-activity relationships of 2-alkylpyrrolidine derivatives will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. Retrieved from [Link]
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
- Petri, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- Li Petri, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
- Gilead Sciences, Inc. (2016). Novel synthesis method of hepatitis drug velpatasvir. CN105732765A.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate and its Core Scaffold in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrolidine Scaffold in Asymmetric Synthesis
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal scaffold for inducing asymmetry in chemical reactions. When substituted with functional groups and protected, as in the case of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate , it becomes a versatile building block for more complex molecular architectures and a precursor to potent chiral ligands and organocatalysts.[1][2]
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role. It modulates the nucleophilicity of the nitrogen atom, enhances solubility in organic solvents, and can direct metallation to the adjacent C2 position, enabling stereoselective functionalization. This guide provides an in-depth exploration of the catalytic applications of the N-Boc-pyrrolidine core, with a specific, detailed protocol on its use in a powerful C-C bond-forming reaction, alongside broader application notes on related catalytic systems.
I. Core Application: Asymmetric α-Alkylation of the N-Boc-Pyrrolidine Scaffold via Enantioconvergent Negishi Cross-Coupling
A significant challenge in synthetic chemistry is the construction of stereogenic centers with high fidelity. The N-Boc-pyrrolidine scaffold can be functionalized at the C2 position to introduce a wide variety of substituents, leading to valuable chiral building blocks. A highly effective method to achieve this is through a nickel-catalyzed enantioconvergent Negishi cross-coupling reaction.[3] This approach is particularly powerful as it can utilize a racemic starting material (racemic α-zincated N-Boc-pyrrolidine) and, through the influence of a chiral catalyst, converge to a single enantiomer of the product.[3]
Causality of Experimental Design: The "Why" Behind the Protocol
The choice of a nickel catalyst is predicated on its ability to undergo the requisite oxidative addition and reductive elimination steps with alkyl electrophiles and nucleophiles. The selection of a chiral diamine ligand is critical for inducing enantioselectivity.[3] This ligand coordinates to the nickel center, creating a chiral pocket that dictates the facial selectivity of the reductive elimination step, which is often the enantioselectivity-determining step. The use of an organozinc nucleophile is advantageous due to its high reactivity and functional group tolerance. The glyme solvent is chosen for its ability to solvate the metal complexes involved in the catalytic cycle.
Catalytic Cycle: Nickel-Catalyzed Enantioconvergent α-Alkylation
The proposed catalytic cycle for the enantioconvergent Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with an alkyl iodide is depicted below. The cycle illustrates the key steps of oxidative addition, transmetalation, and enantioselective reductive elimination.
Caption: Proposed catalytic cycle for the enantioconvergent Negishi cross-coupling.
Experimental Protocol: Gram-Scale Synthesis of (R)-N-Boc-2-cyclohexylpyrrolidine
This protocol is adapted from the work of Fu and coworkers and details the enantioconvergent cross-coupling of racemic α-zincated N-Boc-pyrrolidine with cyclohexyl iodide.[3]
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Zinc chloride (ZnCl₂)
-
Cyclohexyl iodide
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)
-
(S,S)-N,N'-Dimethyl-1,2-diphenylethanediamine (chiral ligand 1)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-pyrrolidine (1.00 g, 5.84 mmol).
-
Dissolve in anhydrous THF (10 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add s-BuLi (1.4 M in cyclohexane, 4.6 mL, 6.42 mmol) dropwise. Stir for 2 hours at -78 °C.
-
In a separate flask, dissolve anhydrous ZnCl₂ (0.95 g, 6.99 mmol) in anhydrous THF (10 mL).
-
Add the ZnCl₂ solution to the lithiated pyrrolidine solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the racemic α-zincated N-Boc-pyrrolidine.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask, add NiCl₂·glyme (26 mg, 0.12 mmol) and the chiral diamine ligand (31 mg, 0.13 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (5 mL) and stir for 15 minutes at room temperature to form the catalyst complex.
-
Add cyclohexyl iodide (1.47 g, 7.01 mmol) to the catalyst mixture.
-
Add the previously prepared solution of racemic α-zincated N-Boc-pyrrolidine to the catalyst mixture via cannula.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford the desired product.
-
Data Presentation:
| Entry | Electrophile | Product | Yield (%)[3] | ee (%)[3] |
| 1 | Cyclohexyl iodide | (R)-N-Boc-2-cyclohexylpyrrolidine | 74 | 94 |
| 2 | Cyclopentyl iodide | (R)-N-Boc-2-cyclopentylpyrrolidine | 81 | 92 |
| 3 | Cyclobutyl iodide | (R)-N-Boc-2-cyclobutylpyrrolidine | 65 | 92 |
II. Broader Applications: The N-Boc-Pyrrolidine Scaffold in Organocatalysis
Beyond serving as a substrate for functionalization, the N-Boc-pyrrolidine scaffold is a cornerstone in the design of highly effective organocatalysts. These catalysts operate without the need for metals, offering advantages in terms of cost, toxicity, and ease of handling.
Bifunctional Thiourea-Pyrrolidine Catalysts
Derivatives of (S)-1-Boc-2-(aminomethyl)pyrrolidine are precursors to powerful bifunctional thiourea organocatalysts.[4] These catalysts employ a dual activation mechanism: the thiourea moiety activates an electrophile through hydrogen bonding, while the pyrrolidine nitrogen, after deprotection, activates a nucleophile through the formation of an enamine intermediate.[4] This cooperative catalysis enables highly enantioselective Michael additions, aldol reactions, and other C-C bond-forming reactions.[4][5]
Caption: General mechanism of bifunctional thiourea-pyrrolidine catalysis.
General Protocol for a Bifunctional Pyrrolidine-Thiourea Catalyzed Asymmetric Michael Addition
This is a general procedure illustrating the use of a pyrrolidine-based thiourea catalyst.[5]
Materials:
-
Nitroalkene
-
Ketone
-
Bifunctional (S)-pyrrolidine-thiourea catalyst
-
Toluene, anhydrous
Procedure:
-
To a vial, add the bifunctional catalyst (typically 5-10 mol%).
-
Add anhydrous toluene.
-
Add the ketone (2.0 equivalents).
-
Add the nitroalkene (1.0 equivalent).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis.
III. Concluding Remarks for the Practicing Scientist
The this compound, and more broadly the N-Boc-pyrrolidine scaffold, represents a privileged structure in modern asymmetric catalysis. Its utility is twofold: as a chiral building block that can be stereoselectively functionalized to access a diverse range of valuable molecules, and as a foundational element in the design of powerful chiral organocatalysts. The protocols and principles outlined in this guide demonstrate the practical application of this scaffold in achieving high levels of stereocontrol in C-C bond formation. For researchers in drug discovery and process development, mastering the chemistry of this scaffold opens doors to efficient and elegant syntheses of complex chiral targets.
References
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Available at: [Link].
-
Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. Available at: [Link].
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. Available at: [Link].
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Abstract
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its pyrrolidine scaffold is a common motif in numerous biologically active compounds and organocatalysts.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this important intermediate. We will explore key derivatization pathways, including N-deprotection and subsequent functionalization, as well as direct C-H functionalization of the pyrrolidine ring. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern these transformations.
Introduction
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a wide range of pharmaceuticals and natural products.[2][4] The specific stereochemistry and substitution pattern of the pyrrolidine moiety are often critical for biological activity. This compound, with its defined stereocenter at the C2 position, serves as a versatile starting material for the synthesis of more complex chiral molecules.[5]
The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers stability under a variety of reaction conditions, particularly those that are basic or nucleophilic.[6][7] However, its efficient removal is a crucial first step for many synthetic routes, allowing for subsequent N-alkylation, N-acylation, or N-arylation. Furthermore, direct functionalization of the pyrrolidine ring, while challenging, offers a more atom-economical approach to introducing further complexity.
This application note will detail two primary derivatization strategies:
-
N-Deprotection and Subsequent N-Functionalization: A two-step process involving the removal of the Boc group followed by the introduction of a new substituent on the nitrogen atom.
-
Direct C-H Functionalization: Advanced methods for the direct introduction of functional groups onto the pyrrolidine ring, preserving the Boc protecting group.
Each section will provide a theoretical background, detailed experimental protocols, and guidance on the analysis of the resulting products.
Part 1: N-Deprotection of this compound
The removal of the Boc protecting group is typically achieved under acidic conditions.[6][8] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a scavenger or the solvent.
dot
graph N_Deprotection_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acidic Conditions\n(e.g., TFA in DCM, HCl in Dioxane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Protonated Intermediate"]; Deprotection [label="Loss of Isobutylene and CO2"]; Product [label="(R)-2-ethylpyrrolidine\n(as salt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Base extraction)"]; Final_Product [label="Free (R)-2-ethylpyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Acid [label="Step 1: Reaction"]; Acid -> Intermediate; Intermediate -> Deprotection; Deprotection -> Product; Product -> Workup [label="Step 2: Isolation"]; Workup -> Final_Product; }
Caption: Workflow for the N-deprotection of this compound.
Protocol 1: N-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and highly effective method for Boc deprotection.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (2-4 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-2-ethylpyrrolidine. The product can be purified further by distillation if necessary.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | TFA, DCM |
| Typical Yield | >95% |
| Purity (crude) | Often >90% |
Part 2: N-Functionalization of (R)-2-ethylpyrrolidine
Once deprotected, the secondary amine of (R)-2-ethylpyrrolidine is a versatile nucleophile for a variety of functionalization reactions.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a mild and efficient method for N-alkylation.
Materials and Reagents:
-
(R)-2-ethylpyrrolidine (from Protocol 1)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (R)-2-ethylpyrrolidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add NaBH(OAc)₃ in one portion.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Acylation
Materials and Reagents:
-
(R)-2-ethylpyrrolidine
-
Acyl chloride or acid anhydride (1.0-1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2-1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (R)-2-ethylpyrrolidine (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the acyl chloride or acid anhydride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Part 3: Direct C-H Functionalization of the Pyrrolidine Ring
Direct C-H functionalization is an emerging area that offers more efficient synthetic routes by avoiding pre-functionalization steps.[1][2] For N-Boc protected pyrrolidines, α-arylation has been achieved through redox-neutral processes.[1][2]
dot
graph CH_Functionalization_Concept { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Substrate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Oxidizing Agent (e.g., Quinone Monoacetal)\n+ Base (e.g., DABCO)\n+ Nucleophile (e.g., Aryl nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="In situ generated\nN-Acyliminium Ion"]; Product [label="α-Functionalized Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate -> Reagents [label="Reacts with"]; Reagents -> Iminium [label="Forms"]; Iminium -> Product [label="Nucleophilic Attack"]; }
Caption: Conceptual workflow for direct C-H functionalization of N-Boc pyrrolidines.
Protocol 4: α-Arylation of this compound
This protocol is based on a redox-neutral approach using a quinone monoacetal as an oxidizing agent.[1][2]
Materials and Reagents:
-
This compound
-
Quinone monoacetal (e.g., 4,4-dimethoxy-2,5-cyclohexadien-1-one) (1.0 eq)
-
Aryl nucleophile (e.g., indole, naphthol) (1.5 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)
-
Toluene, anhydrous
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.1 eq), quinone monoacetal (1.0 eq), the aryl nucleophile (1.5 eq), and DABCO (0.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the α-arylated product.
| Parameter | Value |
| Reaction Type | Redox-neutral α-C-H arylation |
| Key Reagents | Quinone monoacetal, DABCO, Aryl nucleophile |
| Typical Yields | 30-70% (highly substrate dependent) |
| Key Consideration | Requires inert atmosphere and anhydrous conditions |
Part 4: Analytical Characterization
The successful derivatization of this compound requires thorough analytical characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of newly introduced functional groups and the integrity of the pyrrolidine ring.
-
¹³C NMR: To verify the carbon framework of the derivatized product.
2. Mass Spectrometry (MS):
-
To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.
3. Chiral High-Performance Liquid Chromatography (HPLC):
-
Crucial for confirming the retention of stereochemical integrity at the C2 position. A suitable chiral stationary phase (e.g., polysaccharide-based) should be employed.[9][10] The enantiomeric excess (e.e.) can be calculated from the integrated peak areas of the two enantiomers.[10]
4. Gas Chromatography (GC):
-
For volatile derivatives, chiral GC can also be used to assess enantiomeric purity.[10] In some cases, further derivatization (e.g., silylation or acylation) may be necessary to improve volatility and chromatographic performance.[11][12][13]
Conclusion
This application note provides a comprehensive overview and practical protocols for the derivatization of this compound. By understanding the principles behind N-deprotection, subsequent N-functionalization, and direct C-H functionalization, researchers can effectively utilize this versatile building block in the synthesis of complex and valuable molecules. The provided protocols, coupled with rigorous analytical characterization, will enable the reliable and reproducible synthesis of a wide range of novel pyrrolidine derivatives.
References
-
Tian, F.-X., Liu, F.-F., Wei, J., Xiao, J.-X., & Qu, J. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC. [Link]
-
Kim, D., et al. (2017). Divergent Access to Functionalized Pyrrolidines and Pyrrolines via Iridium-Catalyzed Domino-Ring-Opening Cyclization of Vinyl Aziridines with β-Ketocarbonyls. Organic Letters. [Link]
-
Tian, F.-X., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Publishing. [Link]
-
Li, Z., et al. (n.d.). Nucleophilic Phosphine-Catalyzed Intramolecular Michael Reactions of N-Allylic Substituted α-Amino Nitriles: Construction of Functionalized Pyrrolidine Rings via 5-endo-trig Cyclizations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. [Link]
-
Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Li, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. [Link]
-
Azizov, A., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PubMed. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Kerrick, S. T., & Beak, P. (n.d.). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. ResearchGate. [Link]
-
Obrnuta faza. (n.d.). Derivatizing Reagents. Obrnuta faza. [Link]
-
National Institutes of Health. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
Application Note & Protocol: A Scalable, Enantioselective Synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Abstract & Introduction
The pyrrolidine scaffold is a privileged structural motif, prominently featured in a vast array of FDA-approved pharmaceuticals and biologically active natural products.[1][2][3] Specifically, chiral 2-substituted pyrrolidines like (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate serve as critical building blocks in medicinal chemistry, enabling the construction of complex molecular architectures with precise stereochemical control. The development of a robust, efficient, and scalable synthesis for this intermediate is paramount for drug development programs, transitioning from bench-scale discovery to pilot-plant and commercial manufacturing.
However, the large-scale synthesis of single-enantiomer compounds presents significant challenges, including high costs, the need for specialized equipment, and ensuring high enantiomeric purity.[4][5] This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations that ensure a safe, reliable, and scalable outcome. The described methodology is grounded in established chemical transformations, focusing on a catalytic asymmetric approach that offers high enantioselectivity and is amenable to industrial production.
Strategic Overview: Selecting a Scalable Synthetic Route
Several strategies exist for the synthesis of chiral pyrrolidines, each with distinct advantages and limitations for scale-up.
-
Chiral Pool Synthesis: This classical approach utilizes readily available chiral starting materials, such as L-proline or L-pyroglutamic acid.[1][3] While often reliable, these routes can be lengthy and may require protecting group manipulations that decrease overall efficiency.
-
Biocatalysis: The use of enzymes, such as transaminases, offers exceptional enantioselectivity (>99.5% ee) under mild, aqueous conditions.[6][7] This is an increasingly powerful tool in green chemistry, though it may require specialized expertise in enzyme sourcing, handling, and process optimization.
-
Catalytic Asymmetric Synthesis: This strategy employs a small amount of a chiral catalyst (either a metal complex or an organocatalyst) to generate large quantities of the chiral product.[8][9][10] For industrial applications, catalytic asymmetric hydrogenation is particularly attractive due to its high atom economy, efficiency, and the well-established nature of the technology.
For this guide, we will focus on a catalytic asymmetric hydrogenation route. This choice is predicated on its proven scalability, high potential for enantiocontrol, and operational efficiency in a manufacturing environment. The general workflow is illustrated below.
Caption: Overall Synthetic Workflow.
Detailed Scale-Up Protocol (Basis: 1.0 kg of Final Product)
This protocol details a two-stage process: the synthesis of the prochiral cyclic imine followed by its asymmetric hydrogenation and subsequent N-Boc protection.
Bill of Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Quantity | Supplier | Notes |
| Stage 1: Imine Formation | ||||||
| 1-Amino-5-hexanone HCl | C₆H₁₄ClNO | 151.63 | 10.0 | 1.52 kg | Commercial | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | 11.0 | 0.44 kg | Commercial | Base |
| Toluene | C₇H₈ | 92.14 | - | 10 L | Commercial | Solvent |
| Stage 2: Hydrogenation & Protection | ||||||
| 5-ethyl-3,4-dihydro-2H-pyrrole | C₆H₁₁N | 97.16 | 5.03 | ~0.49 kg | From Stage 1 | Substrate |
| [RuCl((R)-BINAP)(p-cymene)]Cl | C₄₄H₄₂Cl₂P₂Ru | 828.74 | 0.005 | 4.1 g | Commercial | Catalyst |
| Methanol | CH₃OH | 32.04 | - | 10 L | Commercial | Solvent |
| Hydrogen Gas | H₂ | 2.02 | ~5.5 | As required | Gas Cylinder | Reductant |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 5.5 | 1.20 kg | Commercial | Protecting Agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 6.0 | 0.84 L | Commercial | Base |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 15 L | Commercial | Extraction Solvent |
| Saturated NaCl (Brine) | NaCl(aq) | - | - | 5 L | In-house | Aqueous Wash |
Experimental Workflow Diagram
Caption: Step-by-step operational workflow.
Stage 1: Synthesis of 5-ethyl-3,4-dihydro-2H-pyrrole
-
Rationale: This step involves the base-mediated intramolecular cyclization of the amino ketone. Using a Dean-Stark trap to remove the water formed during the reaction drives the equilibrium towards the cyclic imine product, ensuring high conversion. Toluene is an excellent solvent for this azeotropic removal of water.
-
Procedure:
-
Equip a 20 L glass-lined reactor with a mechanical stirrer, temperature probe, condenser, and a Dean-Stark trap.
-
Charge the reactor with 1-amino-5-hexanone hydrochloride (1.52 kg, 10.0 mol) and toluene (8 L). Begin stirring.
-
Prepare a solution of sodium hydroxide (0.44 kg, 11.0 mol) in water (2 L). Slowly add this solution to the reactor over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
Heat the mixture to reflux (approx. 85-90°C internal temperature). Collect water in the Dean-Stark trap.
-
Monitor the reaction progress by tracking water collection (expect ~180 mL) and by gas chromatography (GC) analysis of reaction aliquots. The reaction is typically complete in 4-6 hours.
-
Once complete, cool the reactor to 20°C. Filter the mixture to remove the precipitated sodium chloride. Wash the salt cake with toluene (2 L).
-
Concentrate the combined toluene filtrates under reduced pressure to afford the crude 5-ethyl-3,4-dihydro-2H-pyrrole as an oil. The crude product is typically of sufficient purity (>95% by GC) to be used directly in the next stage.
-
-
Safety: Sodium hydroxide is corrosive. Toluene is flammable. Perform operations in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Stage 2: Asymmetric Hydrogenation and N-Boc Protection
-
Rationale: This is the key enantioselective transformation. The chiral ruthenium-BINAP complex creates a chiral environment around the imine, directing the addition of hydrogen from one face to produce the (R)-enantiomer preferentially.[11] Methanol is a standard solvent for such hydrogenations. The subsequent N-Boc protection stabilizes the chiral amine product, making it easier to handle and purify, and prepares it for further synthetic steps.
-
Procedure:
-
Charge a 20 L stainless steel hydrogenation reactor (autoclave) with the crude imine from Stage 1 (~0.49 kg, 5.03 mol), degassed methanol (10 L), and the ruthenium catalyst ([RuCl((R)-BINAP)(p-cymene)]Cl, 4.1 g, 0.005 mol).
-
Seal the reactor and purge the system by pressurizing with nitrogen (5 bar) and venting three times, followed by pressurizing with hydrogen (5 bar) and venting three times.
-
Pressurize the reactor with hydrogen to 10 bar. Begin stirring and heat the internal temperature to 50°C.
-
Monitor the reaction by observing the drop in hydrogen pressure (re-pressurize as needed). After 18-24 hours, or when hydrogen uptake ceases, take a sample for analysis.
-
In-Process Control (IPC): Analyze the sample for conversion (GC) and enantiomeric excess (chiral HPLC). The target is >99% conversion and >98% ee.
-
Once the reaction meets specification, cool the reactor to 20°C, carefully vent the hydrogen, and purge three times with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (2 L).
-
Transfer the filtrate to a 20 L glass-lined reactor. Cool the solution to 15°C.
-
Add triethylamine (0.84 L, 6.0 mol) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.20 kg, 5.5 mol), maintaining the internal temperature below 30°C.
-
Stir for 2 hours at room temperature after the addition is complete. Monitor by TLC or LC-MS to confirm the consumption of the amine.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (10 L) and water (5 L).
-
Separate the layers. Wash the organic layer with saturated sodium chloride solution (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear oil.
-
Expected Results & Data Summary
| Parameter | Stage 1 (Imine) | Stage 2 (Final Product) |
| Reaction Time | 4 - 6 hours | 18 - 24 hours (hydrogenation) |
| Temperature | Reflux (~90°C) | 50°C |
| Pressure | Atmospheric | 10 bar H₂ |
| Typical Yield | >95% (crude) | 80 - 85% (over two steps) |
| Purity (by GC/HPLC) | >95% | >99% |
| Enantiomeric Excess (ee) | N/A | >98% |
Conclusion
This application note outlines a robust and scalable process for the synthesis of this compound, a valuable chiral building block. By leveraging a catalytic asymmetric hydrogenation, this protocol achieves high yield and excellent enantioselectivity, critical requirements for pharmaceutical manufacturing. The detailed procedural steps and explanations of the underlying chemical rationale provide researchers and process chemists with a solid foundation for implementing and adapting this synthesis at scale. The emphasis on in-process controls ensures that the process is self-validating, delivering a final product of consistently high quality.
References
-
Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au - ACS Publications URL: [Link]
-
Title: Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction Source: PMC - NIH URL: [Link]
-
Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: PMC - NIH URL: [Link]
-
Title: Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]
-
Title: Chapter 9: Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts Source: Royal Society of Chemistry URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase Source: NIH URL: [Link]
-
Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science URL: [Link]
-
Title: Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction Source: PMC URL: [Link]
-
Title: Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction Source: PubMed URL: [Link]
-
Title: SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE Source: Organic Syntheses Procedure URL: [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols for Monitoring (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for monitoring chemical reactions involving (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. As a crucial chiral building block in pharmaceutical synthesis, rigorous in-process control is paramount to ensure reaction completion, minimize impurity formation, and guarantee the stereochemical integrity of the final product. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers, scientists, and drug development professionals the necessary tools for robust reaction monitoring and characterization. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Analytical Vigilance
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the specific stereochemistry at the C2 position is often critical for biological activity.[1] Consequently, reactions involving this intermediate, such as N-Boc deprotection or further functionalization, demand precise analytical monitoring.[2][3][4][5] The primary objectives of this monitoring are:
-
Tracking Reactant Consumption and Product Formation: To determine reaction kinetics and endpoint.
-
Ensuring Enantiomeric Purity: To verify that the desired (R)-enantiomer is preserved and that no racemization occurs.
-
Impurity Profiling: To identify and quantify byproducts, unreacted starting materials, and intermediates, which is a mandate from regulatory bodies like the ICH, FDA, and EMA.[6][7][8]
This guide provides the foundational methods to achieve these objectives, grounded in established analytical principles.
Overall Analytical Workflow
A multi-pronged analytical approach is often necessary to gain a complete picture of the reaction progress and the purity of the product. The following diagram illustrates a typical workflow.
Caption: Overall analytical workflow for reaction monitoring.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the most definitive method for assessing the enantiomeric excess (% ee) of the starting material and the final product. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[9][10]
The "Why": Causality in Method Development
The choice of CSP and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and have demonstrated broad applicability for separating pyrrolidine enantiomers.[1][11] The separation mode—normal, reversed, or polar organic—is chosen based on the analyte's polarity. For N-Boc protected pyrrolidines, normal phase chromatography with a mobile phase of hexane and an alcohol modifier is often a successful starting point.[12][13] Additives like triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can be used to improve peak shape by masking active sites on the stationary phase.[14]
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- 14. researchgate.net [researchgate.net]
Strategic Protection of 2-Ethylpyrrolidine: A Guide for Synthetic Chemists
Introduction: Navigating the Synthesis of 2-Ethylpyrrolidine Derivatives
The 2-ethylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a molecule can significantly influence pharmacological properties such as potency, selectivity, and pharmacokinetic profile. The synthesis of complex molecules incorporating this chiral heterocycle invariably requires a robust strategy for the temporary masking of its secondary amine.[1] The nucleophilic and basic nature of the pyrrolidine nitrogen necessitates its protection to prevent unwanted side reactions during subsequent synthetic transformations.[2]
However, the ethyl group at the C2 position introduces significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of reagents, slowing down reaction rates and sometimes leading to incomplete conversions under standard conditions.[3][4] Therefore, a successful synthetic campaign relies on the judicious selection of a protecting group and the optimization of reaction protocols to overcome these steric challenges. This guide provides a comprehensive overview of common protecting group strategies for 2-ethylpyrrolidine, detailing the causality behind experimental choices and offering robust, field-proven protocols for researchers, scientists, and drug development professionals.
Orthogonal Protecting Group Strategies: The Key to Complex Syntheses
In multi-step syntheses, it is often necessary to deprotect one functional group while others remain intact. This is achieved through an "orthogonal" protecting group strategy, where each group can be removed under a unique set of conditions (e.g., acidic, basic, or hydrogenolysis) without affecting the others.[5][6] The most common and versatile protecting groups for amines—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—form the cornerstone of such strategies.[7] Their distinct deprotection pathways allow for precise, sequential manipulations in complex molecular architectures.[8][9]
Comparative Analysis of Key Amine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic route, particularly the stability of the substrate to the required protection and deprotection conditions. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc groups, with special considerations for their application to sterically hindered amines like 2-ethylpyrrolidine.
| Protecting Group | Structure | Reagent for Introduction | Deprotection Conditions | Stability & Compatibility | Considerations for 2-Ethylpyrrolidine |
| Boc (tert-Butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane)[8] | Stable to base, hydrogenolysis, and many nucleophiles.[10] | Steric hindrance may slow the reaction. Use of a catalyst like DMAP is recommended. Longer reaction times or gentle heating may be required.[11] | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[12] | Stable to acidic and basic conditions.[7] Incompatible with reactions involving catalytic reduction. | Reaction may be sluggish due to steric hindrance, requiring longer reaction times or elevated temperatures.[13] Ensure complete reaction monitoring by TLC or LC-MS. | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[9] | Stable to acid and hydrogenolysis.[9] Labile to primary and secondary amines. | Generally efficient, but the bulk of the Fmoc group itself can be a factor. Standard conditions are usually effective. |
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating systems, providing detailed, step-by-step instructions for the protection and deprotection of 2-ethylpyrrolidine. The causality behind each step is explained to empower the researcher to adapt these methods as needed.
Protocol 1: Boc Protection and Deprotection
The Boc group is a popular choice due to its robustness and acid-labile nature, making it orthogonal to Cbz and Fmoc groups.[8]
Caption: Workflow for Boc protection and deprotection.
-
Dissolution: Dissolve 2-ethylpyrrolidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: To the stirred solution, add triethylamine (Et₃N, 1.5 equiv.), di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.).
-
Causality: Et₃N acts as a base to neutralize the HCl byproduct. DMAP is a nucleophilic catalyst that accelerates the acylation of the sterically hindered amine.[11]
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may take between 2 to 12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-ethylpyrrolidine, which can be purified by column chromatography if necessary.
-
Dissolution: Dissolve N-Boc-2-ethylpyrrolidine (1.0 equiv.) in DCM (approx. 0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) or a solution of 4 M HCl in 1,4-dioxane (5-10 equiv.) dropwise at 0 °C.[14]
-
Causality: The strong acid protonates the carbamate, initiating its fragmentation into the free amine, CO₂, and the stable tert-butyl cation.[15]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Final Processing: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected 2-ethylpyrrolidine.
Protocol 2: Cbz Protection and Deprotection
The Cbz group is prized for its stability and its removal under neutral hydrogenolysis conditions, which is compatible with most acid- and base-sensitive functional groups.[7]
Caption: Workflow for Cbz protection and deprotection.
-
Setup: Dissolve 2-ethylpyrrolidine (1.0 equiv.) in a biphasic mixture of DCM and a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Causality: The aqueous base neutralizes the HCl generated during the reaction, driving it to completion. This is a classic Schotten-Baumann condition.[12]
-
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction rate can be slow for sterically hindered amines, so diligent monitoring by TLC is crucial.[13]
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Cbz-2-ethylpyrrolidine can be purified by column chromatography.
-
Setup: Dissolve N-Cbz-2-ethylpyrrolidine (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (10% Pd/C) to the solution.
-
Causality: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen, a process known as hydrogenolysis.[12]
-
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (a balloon is often sufficient) for 2-8 hours.
-
Isolation: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Final Processing: Concentrate the filtrate under reduced pressure to yield the deprotected 2-ethylpyrrolidine.
Protocol 3: Fmoc Protection and Deprotection
The Fmoc group is exceptionally useful in peptide synthesis and other applications where acid-labile groups (like Boc) must be preserved. Its key feature is its lability to basic conditions.[9]
Caption: Workflow for Fmoc protection and deprotection.
-
Dissolution: Dissolve 2-ethylpyrrolidine (1.0 equiv.) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate (NaHCO₃) solution (1:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv.) portion-wise.
-
Causality: Similar to the Cbz protection, this is a Schotten-Baumann reaction where the base neutralizes the generated HCl.[9]
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Dissolution: Dissolve N-Fmoc-2-ethylpyrrolidine (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Base Addition: Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.
-
Causality: The secondary amine base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination cascade that liberates the free amine and dibenzofulvene, which is trapped by piperidine.[16]
-
-
Reaction: Stir at room temperature for 15-30 minutes. The reaction is typically rapid.
-
Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The residue can be purified by column chromatography to isolate the free 2-ethylpyrrolidine.
Conclusion
The successful synthesis of 2-ethylpyrrolidine-containing molecules is critically dependent on a well-designed protecting group strategy. The steric hindrance imparted by the 2-ethyl substituent necessitates careful optimization of reaction conditions, often requiring longer reaction times, catalysts, or slightly elevated temperatures compared to less hindered amines. By understanding the distinct chemical properties of Boc, Cbz, and Fmoc protecting groups and their respective cleavage mechanisms, researchers can implement robust and orthogonal strategies. The detailed protocols provided herein serve as a validated starting point for laboratory work, enabling the efficient and predictable manipulation of this important synthetic building block in the pursuit of novel chemical entities.
References
-
Kim, S., et al. (2001). Asymmetric Synthesis of N-Substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. Semantic Scholar. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Deng, X., et al. (2021). A new measurement of amine steric hindrance – N exposure. OSTI.GOV. [Link]
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
-
Movassaghi, M., & Hunt, D. K. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Popov, Y., et al. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines. ResearchGate. [Link]
-
Scribd. (n.d.). Application Note - N-CBZ Protection. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Kim, S., & O'Brien, P. (2001). ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
National Institutes of Health. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Deng, X., et al. (2021). A new measurement of amine steric hindrance – N exposure. OSTI.GOV. [Link]
-
ResearchGate. (2025). A new measurement of amine steric hindrance – N exposure. [Link]
-
Reddit. (2021). steric hinderance and basicity. [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole.... [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
Scientific Update. (2023). To Deprotect and Serve. [Link]
-
ResearchGate. (2023). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
MDPI. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Troubleshooting & Optimization
common side reactions in the synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Introduction
This compound is a crucial intermediate in the development of various pharmaceutical agents. Its stereochemically defined structure demands precise control during synthesis. The most common synthetic strategies involve the C2-alkylation of N-Boc-pyrrolidine or the addition of an ethyl nucleophile to an N-Boc-proline derivative. While theoretically straightforward, these routes are often plagued by side reactions that can compromise yield, purity, and stereochemical integrity. This guide addresses the most frequent issues encountered in the laboratory.
Troubleshooting & FAQs: Key Synthetic Routes
We will focus on the most prevalent and challenging route: the Asymmetric α-Alkylation of N-Boc-pyrrolidine . This method involves the deprotonation of the C2-proton of N-Boc-pyrrolidine, followed by quenching with an ethyl electrophile.
Route 1: Asymmetric α-Alkylation of N-Boc-Pyrrolidine
This approach is attractive for its directness but requires meticulous control over reaction conditions to maintain stereochemical integrity and prevent side reactions.
Answer: Low conversion is a common issue often stemming from inefficient deprotonation. The α-protons of N-Boc-pyrrolidine are not exceptionally acidic, and the success of this step is highly sensitive to the reagents and conditions.
-
Causality & Explanation: The deprotonation is typically achieved using a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) in the presence of a chiral ligand, most commonly (-)-sparteine, to induce asymmetry. Incomplete deprotonation can be caused by:
-
Inactive Base: Organolithium reagents degrade over time, especially with improper storage. Their actual concentration may be lower than stated on the bottle.
-
Presence of Moisture: Water will rapidly quench the organolithium reagent and the lithiated intermediate. Anhydrous conditions are paramount.
-
Insufficient Equivalents of Base: If the base concentration is lower than assumed, you may be using a sub-stoichiometric amount, leading to incomplete deprotonation.
-
Incorrect Temperature: The formation of the chiral lithiated intermediate is typically performed at very low temperatures (e.g., -78 °C) to ensure its stability.[1]
-
-
Troubleshooting & Protocol:
-
Titrate Your Base: Always titrate your organolithium reagent (e.g., s-BuLi) before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Optimize Reagent Stoichiometry: Use a slight excess of the alkyllithium base (e.g., 1.1-1.2 equivalents) relative to the N-Boc-pyrrolidine to drive the deprotonation to completion.
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the addition of the base and for the duration of the deprotonation step before adding the electrophile.
-
Answer: Loss of stereochemical control is the most critical challenge in this synthesis. It indicates that either the deprotonation was not enantioselective or the resulting organolithium intermediate is racemizing before it can be trapped by the electrophile.
-
Causality & Explanation:
-
Configurational Instability: The α-lithiated N-Boc-pyrrolidine intermediate, while more stable than many other organolithiums, can still racemize, especially if the temperature rises above -78 °C.[1]
-
Ligand Issues: The chiral ligand, (-)-sparteine, is crucial for directing the deprotonation to one enantiotopic proton. Poor quality or insufficient ligand will result in poor enantioselectivity.
-
Transmetalation Issues: In some protocols, the lithium intermediate is transmetalated (e.g., to zinc) to improve stability and reactivity in a subsequent cross-coupling.[2][3] Inefficient transmetalation or stereochemical scrambling during the cross-coupling process can lead to racemization.[2][3]
-
-
Troubleshooting & Protocol:
-
Maintain Low Temperature: This is the single most critical factor. Do not allow the reaction to warm up at any point between deprotonation and alkylation.
-
Verify Ligand Quality: Use high-purity (-)-sparteine. If results are still poor, consider synthesizing or purchasing a fresh batch.
-
Rapid Trapping: Add the ethylating agent (e.g., iodoethane or bromoethane) to the cold solution of the lithiated intermediate as quickly as is safely possible to trap it before it has time to racemize.
-
Consider Alternative Catalysts/Ligands: While (-)-sparteine is classic, other chiral diamine ligands have been developed that may offer superior stability or selectivity for your specific substrate.
-
Answer: The formation of a dialkylated product is less common but can occur if the mono-alkylated product is deprotonated and reacts a second time.
-
Causality & Explanation: The remaining C2-proton on your desired product, this compound, is also acidic. If excess base is present or if the reaction conditions allow for proton exchange, the product can be deprotonated to form a new lithiated species, which can then be alkylated again by the electrophile.
-
Troubleshooting & Protocol:
-
Control Stoichiometry: Use the minimum effective amount of base (e.g., 1.05-1.1 equivalents) to avoid a large excess that could deprotonate the product.
-
Inverse Addition: Consider adding the solution of N-Boc-pyrrolidine to the base/ligand mixture at -78 °C. This ensures that the starting material is always in the presence of excess base, minimizing the chance that the product and base coexist in high concentrations.
-
Monitor Reaction Closely: Use TLC or rapid LCMS analysis to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent further reactions.
-
Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Accidental deprotection is a frequent issue during workup or silica gel chromatography.[4][5]
-
Causality & Explanation:
-
Acidic Workup: Quenching the reaction with a strong aqueous acid (e.g., 1M HCl) will cleave the Boc group.
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection of sensitive compounds during column chromatography.
-
-
Troubleshooting & Protocol:
-
Neutral or Basic Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild proton source, or with a basic solution like saturated sodium bicarbonate (NaHCO₃).
-
Neutralize Silica Gel: Before performing column chromatography, wash or "neutralize" your silica gel. This can be done by preparing the slurry in your eluent containing a small amount of a volatile base, such as 1% triethylamine (Et₃N).
-
Alternative Purification: If the compound is particularly sensitive, consider alternative purification methods like preparative HPLC with a buffered mobile phase or crystallization.
-
Summary of Common Side Reactions & Solutions
| Side Product / Issue | Likely Cause(s) | Preventative Measures & Troubleshooting |
| Recovered Starting Material | Incomplete deprotonation; inactive base; moisture. | Titrate organolithium reagent; use anhydrous solvents and flame-dried glassware; use 1.1-1.2 eq. of base. |
| Racemic or Low ee Product | Racemization of lithiated intermediate; poor ligand quality. | Maintain strict temperature control at -78°C; ensure high-purity chiral ligand; trap intermediate quickly.[1][3] |
| Dialkylated Product | Excess base deprotonating the mono-alkylated product. | Use precise stoichiometry (1.05-1.1 eq. base); consider inverse addition; monitor reaction closely. |
| Deprotected Pyrrolidine | Acidic workup or purification conditions. | Quench with sat. aq. NH₄Cl or NaHCO₃; use neutralized silica gel (add 1% Et₃N to eluent).[4] |
Visual Troubleshooting Guides
General Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving issues during the synthesis.
Caption: A workflow for troubleshooting common synthesis problems.
Key Reaction vs. Side Reaction Pathways
This diagram illustrates the desired alkylation pathway versus the competing racemization pathway for the key intermediate.
Caption: Desired alkylation vs. undesired racemization pathway.
References
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
PubMed. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]
-
Fu, G. C., & Dai, X. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PubMed Central. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PubMed Central. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]
-
ResearchGate. (n.d.). Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: A comparison of the reaction pathways. [Link]
-
ResearchGate. (n.d.). sp³ C−H alkylation of N-boc pyrrolidine with (bromomethyl)cyclohexane. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Coldham, I. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. [Link]
Sources
- 1. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise [ch.imperial.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Purification of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Welcome to the technical support center for the purification of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chiral building block. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
After the N-Boc protection of (R)-2-ethylpyrrolidine, your crude product is likely to contain a mixture of starting materials, byproducts, and potentially the undesired (S)-enantiomer. Understanding these impurities is the first step to designing a robust purification strategy.
| Impurity Class | Specific Examples | Typical Removal Method |
| Unreacted Starting Materials | (R)-2-ethylpyrrolidine, Di-tert-butyl dicarbonate (Boc₂O) | Aqueous work-up, Flash Chromatography |
| Reaction Byproducts | tert-Butanol, CO₂, Salts (e.g., triethylammonium salts if a base is used) | Aqueous work-up, Evaporation |
| Stereochemical Impurities | (S)-tert-butyl 2-ethylpyrrolidine-1-carboxylate | Chiral Chromatography (HPLC/SFC) |
| Solvent Residues | THF, Dichloromethane, Ethyl Acetate, etc. | Evaporation under reduced pressure |
The most critical impurity is the (S)-enantiomer, as it is chemically identical to your target molecule and cannot be removed by standard techniques like extraction or achiral chromatography. The enantiomeric purity of chiral compounds is a critical quality attribute in pharmaceutical development, as different enantiomers can have vastly different pharmacological or toxicological profiles.[1][2]
Troubleshooting Purification Workflows
A successful purification strategy follows a logical sequence of steps, from initial work-up to final polishing. The following diagram illustrates a typical workflow.
Caption: General purification workflow for this compound.
Q2: My initial aqueous work-up isn't removing all the impurities. What is a robust extraction protocol?
An effective acid-base extraction is crucial for removing the bulk of polar impurities before chromatography. The basic nitrogen of unreacted 2-ethylpyrrolidine and any amine bases used as catalysts can be separated from your neutral Boc-protected product.
Protocol: Post-Reaction Acid-Base Extraction
-
Quench Reaction: Cool the reaction mixture and cautiously quench with water.
-
Extract with Organic Solvent: Dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) and transfer to a separatory funnel.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) to protonate and extract unreacted amines and basic catalysts into the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any residual acid and removes acidic byproducts.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[3][4]
Guide to Flash Chromatography
Q3: How do I set up a flash chromatography method to purify the crude product?
Flash chromatography is the primary method for removing non-enantiomeric impurities.[5] The Boc-protected pyrrolidine is significantly less polar than the unprotected amine starting material.
Protocol: Flash Chromatography Purification
-
Select Stationary Phase: Use standard silica gel (e.g., 230-400 mesh).
-
Determine Eluent System:
-
Start by developing a solvent system using Thin Layer Chromatography (TLC).
-
A common mobile phase is a mixture of n-hexane and ethyl acetate (EtOAc).
-
Aim for a Retention Factor (Rƒ) of ~0.25-0.35 for your product on the TLC plate. A good starting point for elution is often 10-20% EtOAc in hexane.
-
-
Pack the Column: Pack the column with a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% EtOAc in hexane).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your mobile phase. Alternatively, for less soluble samples, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elute and Collect:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity (gradient elution) to elute your product. For example, start with 5% EtOAc/hexane, and gradually increase to 25% EtOAc/hexane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product, which is typically a colorless or light-yellow oil.[6]
Guide to Chiral Purification and Analysis
Achieving high enantiomeric purity is often the most significant challenge. This requires specialized chiral stationary phases (CSPs).
Q4: I ran flash chromatography, but how do I know the enantiomeric purity? My NMR looks clean.
Standard NMR and LC-MS cannot distinguish between enantiomers. You must use a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry standards.[1][2]
Protocol: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column Selection: Polysaccharide-based CSPs are highly effective for a wide range of racemates and are an excellent starting point.[7]
-
Recommended Columns: Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H.
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a mobile phase of n-hexane and isopropanol (IPA) or ethanol (EtOH). A typical starting ratio is 98:2 (v/v) Hexane:Alcohol .
-
Crucial Additive: For basic amines like this pyrrolidine derivative, peak tailing can be a significant issue due to interactions with the silica support.[8] Add a small amount of a basic modifier like 0.1-0.2% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape and resolution.[8]
-
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: 25°C (maintain a constant temperature for reproducibility).[8]
-
Detection: UV at a low wavelength (e.g., 205-220 nm) as the Boc-carbamate chromophore has low absorbance.
-
-
Sample Preparation: Dissolve a small amount of your purified product (~1 mg/mL) in the mobile phase and inject.
-
Interpretation: If both enantiomers are present, you will see two separated peaks. The enantiomeric excess (e.e.) is calculated from the peak areas: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 .
Q5: My enantiomers are not separating or the resolution is poor on the chiral column. What should I do?
Poor resolution is a common problem in chiral method development. A systematic approach to optimization is required.[9]
Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.
Troubleshooting Steps Explained:
-
Add a Basic Modifier: This is the most common solution for peak tailing and poor resolution of basic analytes.[8]
-
Change Alcohol Modifier: The type of alcohol (IPA vs. EtOH) in the mobile phase can significantly alter the selectivity.[10]
-
Lower Temperature: Decreasing the column temperature generally enhances the chiral recognition interactions, leading to better separation, though it may increase analysis time.[9]
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, especially if the separation is kinetically limited.[11]
-
Try a Different CSP: If optimization fails, the chosen stationary phase may not be suitable. Screening a column with a different chiral selector (e.g., switching from a cellulose-based to an amylose-based CSP) is the next logical step.[10][11]
Q6: My product is a persistent oil. Can it be crystallized?
While this compound is typically an oil at room temperature, crystallization should not be ruled out, especially as a final polishing step. Many Boc-protected amino acids that are initially oils can be induced to solidify.[12]
Strategy: Inducing Crystallization/Solidification
-
High Purity is Key: Crystallization is unlikely to succeed with impure material. Start with product that is >95% pure by chromatography.
-
Solvent Trituration/Pulping:
-
Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., diethyl ether).
-
Slowly add a non-polar solvent in which the product is poorly soluble (e.g., n-hexane or pentane) at room temperature with vigorous stirring until the solution becomes cloudy.
-
Continue stirring at room temperature or cool the mixture in an ice bath. The product may precipitate as a solid.
-
-
Seeding: If a small amount of solid material has been made previously (a "seed crystal"), adding it to a supersaturated solution can initiate crystallization.[13][14]
-
Patience and Low Temperature: Storing a concentrated solution of the oil in a non-polar solvent (like hexane) in a freezer for an extended period can sometimes lead to crystallization.
This process, often called "pulping" or "trituration," can effectively turn an oil into a filterable solid, improving handling and potentially increasing purity.[13][14]
References
- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
- Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. Benchchem.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Synthesis of a New Chiral Pyrrolidine. PMC - NIH.
- Application Note: Chiral Separation of Ethyl 2-pyrrolidin-1-ylpropanoate Enantiomers by High-Performance Liquid Chromatography. Benchchem.
- Crystallization method of Boc-amino acid. Eureka | Patsnap.
- Crystallization method of Boc-amino acid. Google Patents.
- Trouble with chiral separations. Chromatography Today.
- A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases. Google Patents.
- How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
- Amine Protection / Deprotection. Fisher Scientific.
- Chiral Drug Separ
- A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. Google Patents.
- SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.
- This compound. PubChem.
- 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). The Royal Society of Chemistry.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. PubMed.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.
- Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. Benchchem.
- The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide. Benchchem.
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 5. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during this synthesis, ensuring a more efficient and successful experimental workflow.
Overview of the Synthesis
The synthesis of this compound, a valuable chiral building block in medicinal chemistry, typically involves a multi-step process. A common route starts from a suitable chiral precursor, such as L-pyroglutamic acid, and proceeds through the formation of an intermediate that is then subjected to reduction and protection steps. The stereochemistry of the final product is crucial and is often established through stereoselective reduction.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Reductive Amination/Cyclization Step
Question: I am experiencing a significantly lower than expected yield during the formation of the pyrrolidine ring. What are the likely causes, and how can I improve it?
Answer: Low yields in this critical step can often be attributed to several factors:
-
Incomplete Reaction: The reducing agent may not be sufficiently active or may have been added in an inadequate amount. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]
-
Side Reactions: The formation of byproducts can be a significant issue. For instance, over-reduction or the formation of undesired isomers can occur.[1] Maintaining a low reaction temperature is often critical to minimize these side reactions.
-
Work-up Issues: During the aqueous work-up, the product can be partially lost to the aqueous layer due to its polarity. To mitigate this, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and consider performing multiple extractions.[1] The use of brine to "salt out" the aqueous layer can also enhance extraction efficiency.[1]
Experimental Protocol: General Reductive Amination
-
Dissolve the keto-amine precursor in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add the reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
Issue 2: Poor Stereoselectivity in the Reduction Step
Question: My final product has low enantiomeric excess (ee). How can I improve the stereoselectivity of the reduction?
Answer: Achieving high stereoselectivity is paramount for this synthesis. Low stereoselectivity can stem from:
-
Choice of Reducing Agent: The choice of hydride source is critical. While sodium borohydride is a common reducing agent, its stereoselectivity can be substrate-dependent.[2] For more challenging reductions, consider using a bulkier or more stereodirecting reducing agent.
-
Catalyst and Ligand Selection: In catalytic hydrogenations, the choice of catalyst and chiral ligand is crucial for inducing high stereoselectivity.[3][4] For instance, palladium-catalyzed asymmetric cycloadditions have shown high regio-, diastereo-, and enantioselectivity with the use of novel phosphoramidite ligands.[3][4]
-
Reaction Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the transition state that leads to the desired stereoisomer.
Workflow for Optimizing Stereoselectivity
Caption: A workflow diagram for troubleshooting and optimizing stereoselectivity.
Issue 3: Difficulty with the N-Boc Protection Step
Question: The N-Boc protection of the 2-ethylpyrrolidine is sluggish or incomplete. What could be the problem?
Answer: Challenges in the N-Boc protection step are often related to:
-
Reagent Quality: Ensure that the di-tert-butyl dicarbonate ((Boc)₂O) is of high quality and has not degraded.
-
Base Selection: The choice and amount of base are important. A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. In some cases, a stronger base may be required, but this can lead to side reactions.
-
Solvent: The reaction is commonly performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Steric Hindrance: The ethyl group at the 2-position can create some steric hindrance, potentially slowing down the reaction.[1] Ensuring adequate reaction time and slightly elevated temperatures (if compatible with substrate stability) can help.
Frequently Asked Questions (FAQs)
Q1: What is the role of boric acid when used with sodium borohydride in imine reductions?
A1: Boric acid can act as an activator for sodium borohydride in the reduction of imines.[5][6][7][8] It is believed to function as a Lewis acid, coordinating to the imine nitrogen and increasing its electrophilicity, thereby facilitating the hydride attack from the borohydride.[9] This can lead to faster and more efficient reductions, sometimes even under solvent-free conditions.[5][6][7]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or ninhydrin can be helpful for visualizing the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Common side reactions can include over-reduction, especially if a strong reducing agent is used, leading to the opening of the pyrrolidine ring.[1] In reactions involving imine intermediates, tautomerization to an enamine can occur, which might lead to different reaction pathways.[10] Additionally, if the starting materials are not pure, impurities can lead to the formation of unexpected byproducts.
Q4: What is the best method for purifying the final product, this compound?
A4: Column chromatography on silica gel is the most common method for purifying the final product.[1] A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. The exact solvent system will depend on the polarity of any impurities.
Data Summary Table: Common Solvents for Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| 95:5 to 90:10 | Eluting non-polar impurities |
| 85:15 to 70:30 | Eluting the desired product |
| 50:50 and higher polarity | Eluting highly polar impurities |
Logical Relationship of Key Synthesis Steps
Caption: A simplified logical flow of the synthesis of this compound.
References
-
Marshall, J. A., & Johnson, W. S. (1962). Reduction of Steroidal Enamines. Journal of the American Chemical Society, 84(8), 1485–1492. [Link]
-
CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024, June 17). YouTube. Retrieved from [Link]
-
King, S. A., Armstrong, J., & Keller, J. (1998). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses, 75, 44. [Link]
-
LibreTexts Chemistry. (n.d.). a. Formation of imines and enamines. Retrieved from [Link]
-
Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]
-
Cho, B. T., & Kang, S. K. (2004). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]
-
Cho, B. T., & Kang, S. K. (2004). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Semantic Scholar. [Link]
-
Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(6), 443-447. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
Sources
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- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
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- 6. researchgate.net [researchgate.net]
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- 8. Amine synthesis by imine reduction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. amherst.edu [amherst.edu]
troubleshooting guide for the synthesis of substituted pyrrolidines
Technical Support Center: Synthesis of Substituted Pyrrolidines
Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrrolidines. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for the three-dimensional diversity it imparts to bioactive molecules.[1] However, its synthesis is not without challenges, from controlling stereochemistry to achieving satisfactory yields and purification.
This guide is structured to address the most pressing issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Troubleshooting Common Synthetic Hurdles
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during key synthetic transformations used to create substituted pyrrolidines.
Low Yields and Incomplete Reactions
Question: My [3+2] cycloaddition reaction between an azomethine ylide and an alkene is giving low yields. What are the likely causes and how can I optimize it?
Answer: Low yields in 1,3-dipolar cycloadditions are a frequent issue, often stemming from several factors related to the stability of the ylide, the reactivity of the dipolarophile, or suboptimal reaction conditions.[2]
-
Ylide Generation and Stability: Azomethine ylides, especially non-stabilized variants, can be transient and prone to side reactions if not trapped efficiently by the dipolarophile.[3]
-
Causality: If the ylide is generated thermally from an aziridine, for example, ensure the temperature is high enough for ring-opening but not so high that it causes decomposition. For methods involving the condensation of an amine and an aldehyde, the removal of water is critical to drive the equilibrium towards the imine precursor of the ylide.
-
Troubleshooting Protocol:
-
Monitor Ylide Precursor: Use Thin Layer Chromatography (TLC) or in-situ NMR to confirm the complete consumption of the starting materials (e.g., the aldehyde and amine).
-
In Situ Generation: Generate the ylide in situ in the presence of the dipolarophile. This minimizes the lifetime of the free ylide, reducing the chance of dimerization or protonation.
-
Reagent Purity: Ensure all starting materials, especially the amine and aldehyde, are pure. Impurities can interfere with ylide formation.
-
-
-
Reaction Conditions:
-
Causality: The choice of solvent and concentration plays a significant role. Solvent polarity can affect the stability of the dipole and the transition state energy of the cycloaddition.[2]
-
Troubleshooting Protocol:
-
Solvent Screening: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, and even more polar solvents like fluorinated alcohols for specific cases).[2]
-
Concentration: If the reaction is slow, consider increasing the concentration of the reactants to favor the bimolecular cycloaddition.
-
Temperature Optimization: While many cycloadditions are run at elevated temperatures, some systems may benefit from lower temperatures to minimize side reactions. A systematic temperature screen is advisable.[2]
-
-
Question: My intramolecular aza-Michael addition to form a pyrrolidine is sluggish and gives a complex mixture of products. What should I investigate?
Answer: The aza-Michael addition is a powerful method for forming the pyrrolidine ring, but its success hinges on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.[4][5][6]
-
Nucleophilicity of the Amine:
-
Causality: The nitrogen nucleophile must be sufficiently reactive to add to the electron-deficient alkene. Steric hindrance around the nitrogen or electron-withdrawing protecting groups can significantly slow down the reaction.
-
Troubleshooting Protocol:
-
Protecting Group: If using a protecting group on the nitrogen (e.g., Boc, Cbz), consider if it's overly deactivating. In some cases, a temporary switch to a less-demanding group or performing the cyclization on the free amine might be necessary.
-
Basicity: The reaction is often base-catalyzed. Ensure the base used (e.g., DBU, triethylamine) is strong enough to deprotonate the amine if necessary, but not so strong that it promotes side reactions of the Michael acceptor.
-
-
-
Electrophilicity of the Michael Acceptor:
-
Causality: The double bond must be sufficiently electron-poor to be attacked by the amine.
-
Troubleshooting Protocol:
-
Activating Group: Ensure the activating group (e.g., ester, ketone, nitro group) is effective. If the reaction is still slow, it might be necessary to use a more strongly activating group.
-
Steric Hindrance: Bulky substituents near the double bond can hinder the approach of the nucleophile. Substrate redesign may be necessary in extreme cases.
-
-
-
Side Reactions:
-
Causality: Complex mixtures can arise from polymerization of the Michael acceptor, or from undesired intermolecular reactions.
-
Troubleshooting Protocol:
-
High Dilution: For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.
-
Controlled Addition: Add the substrate slowly to a solution of the catalyst or base to maintain a low concentration of the reactive species.
-
-
Poor Stereoselectivity
Question: I'm getting a mixture of diastereomers in my pyrrolidine synthesis. How can I improve the stereocontrol?
Answer: Achieving high stereoselectivity is a common challenge, especially when multiple stereocenters are being formed.[7] The stereochemical outcome is often determined by the transition state geometry of the key bond-forming step.
-
For [3+2] Cycloadditions:
-
Causality: The relative orientation of the dipole and dipolarophile in the transition state (endo vs. exo approach) determines the stereochemistry of the resulting pyrrolidine.[8] This can be influenced by steric and electronic factors, as well as the choice of catalyst.
-
Troubleshooting Protocol:
-
Catalyst Choice: For catalyzed reactions, the ligand on the metal catalyst can create a chiral environment that favors one transition state over another. Screen different chiral ligands or metal catalysts (e.g., Ag(I), Cu(I), Rh(II)).[9]
-
Substrate Control: The inherent chirality in the starting materials can direct the stereochemical outcome. For example, using a chiral auxiliary on the dipolarophile can effectively bias the facial selectivity of the ylide's approach.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between the diastereomeric transition states.
-
-
-
For Reductive Amination/Cyclization Cascades:
-
Causality: In reactions involving the reduction of an imine or enamine intermediate, the stereochemistry is set during the hydride delivery step.
-
Troubleshooting Protocol:
-
Reducing Agent: The steric bulk of the reducing agent can influence the direction of hydride attack. Compare results from less hindered reagents (e.g., NaBH₄) with more hindered ones (e.g., L-Selectride).
-
Catalytic Hydrogenation: In cases of catalytic hydrogenation, the substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face. The choice of catalyst (e.g., Pd/C, PtO₂) and solvent can influence this process.[10]
-
-
Difficult Purification
Question: I'm struggling to separate my substituted pyrrolidine product from reaction byproducts, particularly those derived from reagents. What purification strategies can I employ?
Answer: Purification can be challenging due to the polar and sometimes basic nature of pyrrolidines.
-
Removal of Pyrrolidine-Based Reagent Byproducts (e.g., from PyBOP):
-
Causality: Reagents like PyBOP can leave behind pyrrolidine-containing byproducts that are difficult to separate from the desired pyrrolidine product due to similar polarities.[11]
-
Troubleshooting Protocol:
-
Aqueous Washes: Perform multiple extractions with dilute aqueous acid (e.g., 1M HCl) to protonate the basic pyrrolidine byproduct and extract it into the aqueous layer.[11] Be cautious if your desired product is also acid-sensitive or basic.
-
Chromatography Optimization: If co-elution is an issue in normal-phase chromatography (e.g., silica gel), consider switching to a different stationary phase like alumina or using reverse-phase chromatography.
-
-
-
General Purification Strategies:
-
Causality: The basic nitrogen of the pyrrolidine can cause streaking on silica gel.
-
Troubleshooting Protocol:
-
TLC Optimization: When developing a solvent system for column chromatography, add a small amount of a basic modifier like triethylamine (~1%) to the eluent. This deactivates the acidic sites on the silica gel and improves peak shape.
-
Salt Formation: If the product is stable as a salt, consider precipitating it from the crude mixture by adding an acid (e.g., HCl in ether) to form the hydrochloride salt, which can often be isolated by filtration and is typically more crystalline.
-
-
Section 2: Experimental Protocols & Data
Protocol: Diastereoselective Synthesis of a Substituted Pyrrolidine via Catalytic Hydrogenation
This protocol describes the reduction of a substituted pyrrole to a pyrrolidine, where an existing stereocenter directs the facial selectivity of the hydrogenation.[7]
-
Preparation: In a suitable pressure vessel, dissolve the substituted pyrrole (1.0 mmol) in an appropriate solvent (e.g., methanol, 10 mL).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10 mol% Pd/C or PtO₂) to the solution.
-
Reaction: Seal the vessel and purge with hydrogen gas (or pressurize to the desired pressure, e.g., 50 psi). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or crystallization.
| Catalyst | H₂ Pressure (psi) | Solvent | Diastereomeric Ratio (d.r.) |
| 10% Pd/C | 50 | MeOH | 90:10 |
| PtO₂ | 50 | EtOAc | >95:5 |
| Rh/Al₂O₃ | 100 | MeOH | 85:15 |
Table 1: Example data for catalyst screening in a diastereoselective pyrrole hydrogenation. The specific substrate and conditions will influence the outcome.
Section 3: Key Workflow and Decision-Making Diagrams
Caption: Decision workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Can I use a transition metal catalyst for aza-Michael additions? A1: Yes, while many aza-Michael additions are base-catalyzed, transition metal catalysts (e.g., using copper, gold, or iridium) can also be employed.[12][13] These can sometimes offer different selectivity profiles and may be effective for less reactive substrates.
Q2: What is the best way to form a pyrrolidine ring from an acyclic precursor? A2: There are several excellent methods. The most common include [3+2] cycloadditions of azomethine ylides, intramolecular aza-Michael additions, and intramolecular reductive amination of amino-ketones or amino-aldehydes.[14] The choice depends on the desired substitution pattern and available starting materials.
Q3: My catalytic hydrogenation is stalling. What could be the issue? A3: Catalyst poisoning is a common cause.[15] Ensure your substrate and solvent are free from potential poisons like sulfur compounds, strong coordinating ligands, or certain functional groups. You can also try increasing the catalyst loading or using a more robust catalyst. In some cases, impurities in the hydrogen gas can also be a factor.
References
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 9(24), 4939–4942. [Link]
-
Vitale, C., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
García-Ruano, J. L., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]
-
van der Meij, S., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Bates, R. W., Weiting, K., & Barát, V. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University Institutional Repository. [Link]
-
van der Meij, S., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Bates, R. W., Weiting, K., & Barát, V. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Bates, R. W., Weiting, K., & Barát, V. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]
-
Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diyenes with isocyanates. Retrieved from ResearchGate. [Link]
-
Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. [Link]
-
Karlsson, S. (n.d.). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]
-
Martínez, M., et al. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]
-
ResearchGate. (2019). Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. Retrieved from ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Welcome to the technical support center for the purification of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this critical building block. The pyrrolidine scaffold is a cornerstone in numerous pharmaceuticals, making the stereochemical purity of its derivatives paramount for efficacy and safety.[1][2] This resource offers troubleshooting advice and detailed protocols to ensure the highest quality of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route, but typically you should anticipate the following:
-
Unreacted Starting Materials: This includes any remaining (R)-2-ethylpyrrolidine.
-
Reagents from the Boc-Protection Step: Excess di-tert-butyl dicarbonate (Boc anhydride) and its byproducts are common.[3]
-
Byproducts: tert-Butanol is a frequent byproduct of the Boc-protection reaction.[4]
-
Diastereomers: If the starting material was not enantiomerically pure or if racemization occurred during the reaction, you may have the (S)-enantiomer present.
-
Solvent Residues: Residual solvents from the reaction and workup are also a consideration.
Q2: My NMR spectrum shows a singlet at around 1.46 ppm that is larger than expected for the tert-butyl group. What could this be?
A2: A large singlet around 1.46 ppm often indicates the presence of residual tert-butanol, a common byproduct of the Boc-protection reaction. While the tert-butyl group of your desired product also appears in this region, a significantly larger integration value suggests contamination.[5]
Q3: I'm having trouble removing all the di-tert-butyl dicarbonate from my product. What is the best approach?
A3: Excess di-tert-butyl dicarbonate can be challenging to remove completely. Here are a few effective strategies:
-
Aqueous Workup: Washing the organic layer with a mild base like saturated sodium bicarbonate solution can help hydrolyze some of the excess Boc anhydride.
-
Chemical Quenching: Adding a nucleophilic amine, such as a small amount of diethylamine or imidazole, to the reaction mixture after the primary reaction is complete can consume the excess Boc anhydride. The resulting urea or N-Boc imidazole can then be removed by an acidic wash.[6]
-
Chromatography: Flash column chromatography is generally effective at separating the product from the less polar Boc anhydride.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your compound.[2][7][8] You will need a chiral stationary phase column. Alternatively, you can use NMR with a chiral solvating agent to differentiate the signals of the two enantiomers.
Purification Protocols
Below are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Flash Column Chromatography
This is the most common method for purifying Boc-protected amines on a laboratory scale.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate (EtOAc)
-
Compressed air or nitrogen
-
Glass column, flasks, and test tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% EtOAc in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity as needed.[9]
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Crystallization
If your product is a solid or can be induced to crystallize, this method can provide high purity material.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a polar solvent and a non-polar anti-solvent)
-
Heating mantle or water bath
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Experiment with small amounts of your product to find a suitable solvent system. The ideal solvent will dissolve the compound when hot but not when cold. An anti-solvent, in which the compound is insoluble, can be added to induce precipitation.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
Precipitation: If crystallization does not occur, add the anti-solvent dropwise until the solution becomes cloudy.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Analytical Methods for Purity Assessment
Table 1: Analytical Techniques for Quality Control
| Technique | Purpose | Typical Parameters |
| ¹H and ¹³C NMR | Structural confirmation and assessment of chemical purity. | In CDCl₃, the tert-butyl group will show a singlet around 1.46 ppm in the ¹H NMR spectrum.[5][10] |
| Chiral HPLC | Determination of enantiomeric excess (ee). | A chiral stationary phase column is required. The mobile phase is often a mixture of hexane and a polar alcohol like ethanol or isopropanol.[7][8] |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight. | A suitable capillary column (e.g., DB-5) can be used. |
| FT-IR | Confirmation of functional groups. | Expect a strong C=O stretch for the carbamate around 1690 cm⁻¹.[5] |
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for this compound.
Caption: General purification workflow.
References
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
- BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
- LookChem. (n.d.). Purification of tert-Butyl alcohol - Chempedia.
- YouTube. (2018, February 15). Elimination of tert-Butanol with Sulfuric Acid: 1-MCP ep01.
- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- Reddit. (2023, June 30). Removing tBuOH from reaction mixture? : r/Chempros.
- Google Patents. (n.d.). EP0256559A2 - Process for producing di-tertiary-butyl dicarbonate.
- ACS Publications. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC.
- Google Patents. (n.d.). JPH05310645A - Method for purifying di-tert-butyl dicarbonate.
- ACS Publications. (n.d.). Removal and Oxidation of Low Concentration tert-Butanol from Potable Water using Nonthermal Plasma Coupled with Metal Oxide Adsorption.
- ResearchGate. (2025, August 7). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
- The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
- ACS Publications. (2026, January 12). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors | Journal of the American Chemical Society.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.
- PubChem. (n.d.). This compound | C11H21NO2 | CID 59070238.
- Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*.
- ACS Publications. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney.
- Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines.
- Sigma-Aldrich. (n.d.). tert-Butyl 2-ethylaminomethyl-1-pyrrolidinecarboxylate.
- (n.d.). (r)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester(138108-72-2) 1 h nmr.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- ResearchGate. (2025, August 6). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates.
- BenchChem. (n.d.). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
- BOC Sciences. (n.d.). Impurity Identification & Analysis Services.
- BenchChem. (n.d.). A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis.
Sources
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Technical Support Center: Optimization of Reaction Conditions for (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during its synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental hurdles.
I. Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield and/or Enantioselectivity in the Asymmetric Synthesis
Question: My asymmetric synthesis of the target pyrrolidine is resulting in low yields and poor enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?
Answer: Low yield and enantioselectivity are common challenges in asymmetric synthesis and can stem from several factors.[1] The choice of catalyst, reaction conditions, and substrate purity are paramount for achieving high stereocontrol.
Causality and Optimization Strategies:
-
Catalyst Selection and Activity: The catalyst is the cornerstone of achieving high enantioselectivity. For syntheses involving catalytic asymmetric reduction or alkylation, the choice of the chiral ligand and metal precursor is critical.[2][3]
-
Troubleshooting:
-
Screen Catalysts/Ligands: Experiment with a variety of chiral ligands. For instance, in iridium-catalyzed reductive amination, different chiral ferrocene ligands can significantly impact the enantiomeric excess.[4]
-
Catalyst Loading: While higher catalyst loading might increase reaction rates, it can sometimes negatively affect enantioselectivity. Optimize the catalyst loading to find a balance between reaction efficiency and stereocontrol.
-
Catalyst Integrity: Ensure the catalyst is not degrading under the reaction conditions. Use fresh, high-purity catalysts and handle air- and moisture-sensitive catalysts under an inert atmosphere.
-
-
-
Reaction Temperature: Temperature plays a crucial role in controlling the energy difference between the diastereomeric transition states.
-
Troubleshooting:
-
Lower the Temperature: Generally, lower reaction temperatures favor the formation of the thermodynamically more stable transition state, leading to higher enantioselectivity.[5] Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition.
-
-
-
Solvent Effects: The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex.
-
Troubleshooting:
-
Solvent Screening: Perform the reaction in a variety of aprotic solvents with differing polarities (e.g., THF, dichloromethane, toluene, hexane). The polarity and coordinating ability of the solvent can have a profound impact on the stereochemical outcome.[6]
-
-
-
Starting Material Purity: Impurities in the starting materials can poison the catalyst or lead to the formation of side products, ultimately lowering both yield and enantioselectivity.
-
Troubleshooting:
-
Purify Starting Materials: Ensure all starting materials and reagents are of high purity. Recrystallize or distill starting materials if necessary.
-
-
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products, complicating the purification of my desired this compound. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common issue that can significantly impact the overall efficiency of the synthesis. Understanding the potential side reactions is key to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Over-reduction or Incomplete Reaction: In syntheses involving reduction steps, both over-reduction and incomplete reaction can lead to a complex mixture of products.[5]
-
Troubleshooting:
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[5]
-
Control Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. An excess can lead to over-reduction, while an insufficient amount will result in an incomplete reaction.
-
-
-
Elimination Reactions: In steps involving the activation of a hydroxyl group (e.g., mesylation or tosylation) followed by nucleophilic substitution, elimination can be a competing side reaction.[5]
-
Troubleshooting:
-
Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., 0 °C) to disfavor the elimination pathway.[5]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize its participation in elimination reactions.
-
-
-
Hydrolysis of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.
-
Troubleshooting:
-
Maintain Neutral or Basic pH: Ensure that the reaction and work-up conditions are not strongly acidic to prevent premature deprotection. If acidic conditions are necessary for a particular step, consider if a different protecting group strategy would be more suitable.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying the final product. What are the best practices for the work-up and purification of this compound?
Answer: Effective product isolation and purification are crucial for obtaining the desired compound in high purity. The physicochemical properties of the target molecule and potential impurities will dictate the optimal strategy.
Work-up and Purification Best Practices:
-
Aqueous Work-up:
-
Extraction: Due to the polarity of the pyrrolidine ring, the product may have some solubility in the aqueous layer during extraction.[5] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.
-
Brine Wash: Washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities.[5]
-
-
Chromatography:
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying the final product. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), is often effective.
-
TLC Analysis: Before performing column chromatography, optimize the solvent system using TLC to achieve good separation between the product and any impurities.
-
-
Crystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a highly pure compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed. A common approach involves the asymmetric reduction of a suitable N-Boc-2-ethyl-Δ¹-pyrroline precursor. Another effective method is the enantioselective alkylation of N-Boc-pyrrolidine. Biocatalytic methods, such as those using transaminases, are also emerging as powerful tools for the synthesis of chiral pyrrolidines.[7][8]
Q2: How critical is the choice of the Boc-protecting group? Are there alternatives?
A2: The Boc (tert-butoxycarbonyl) group is widely used due to its stability under many reaction conditions and its relatively easy removal under acidic conditions.[9][10] However, depending on the specific synthetic route and the compatibility of other functional groups, other N-protecting groups like Cbz (benzyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) could be considered. The choice of protecting group will influence the deprotection strategy.
Q3: Can I use a racemic starting material and resolve the enantiomers at the end?
A3: While chiral resolution of a racemic mixture is a possible strategy, it is often less efficient than an asymmetric synthesis. Resolution typically involves the use of a chiral resolving agent, which can be expensive, and the maximum theoretical yield for the desired enantiomer is only 50%. Asymmetric synthesis, on the other hand, aims to selectively produce the desired enantiomer from the outset, potentially leading to higher overall yields.
Q4: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for tracking the progress of the reaction.
-
Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the final product.
-
Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the standard methods for determining the enantiomeric excess (ee) of the final product.
III. Optimized Experimental Protocol: Asymmetric Reduction Route
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via an asymmetric reduction of N-Boc-2-ethyl-2H-pyrrole.
Step 1: Synthesis of N-Boc-2-ethyl-2H-pyrrole (Precursor)
This precursor can be synthesized through various literature methods, often starting from commercially available materials. Ensure the precursor is of high purity before proceeding to the asymmetric reduction step.
Step 2: Asymmetric Reduction
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., a pre-formed iridium or ruthenium complex with a chiral phosphine ligand, typically 0.5-2 mol%).
-
Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., methanol or dichloromethane, optimized as per the troubleshooting guide) via syringe. Stir the solution until the catalyst is fully dissolved. Add the N-Boc-2-ethyl-2H-pyrrole (1.0 equivalent).
-
Hydrogenation: The reaction vessel is then placed under a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator).
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., room temperature or lower) and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Chiral Iridium or Ruthenium complex | Provides high enantioselectivity. |
| Solvent | Anhydrous, degassed CH₂Cl₂ or MeOH | Solubilizes reactants and influences stereochemical outcome. |
| Temperature | 0 °C to Room Temperature | Lower temperatures often improve enantioselectivity. |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi (Parr) | Sufficient for the reduction to proceed. |
| Reaction Time | 12-48 hours | Monitor by TLC/GC-MS for completion. |
IV. Visualizing the Workflow and Key Relationships
Troubleshooting Workflow for Low Yield/Enantioselectivity
Caption: A workflow for troubleshooting low yield and enantioselectivity.
Synthetic Pathway Overview
Caption: A simplified overview of the asymmetric synthesis pathway.
V. References
-
Gomm A, et al. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. 2023;3(6):1695-1702. [Link]
-
Gomm A, et al. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. 2023;10(1):e0285123. [Link]
-
Trost BM, et al. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. 2011;3(12):1438-1441. [Link]
-
Vega-Peñaloza A, et al. Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. 2019;9(7):5946-5961. [Link]
-
Vega-Peñaloza A, et al. Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Publications. 2019. [Link]
-
Xie JH, et al. Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Semantic Scholar. 2011. [Link]
-
Galli M, et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. 2023. [Link]
-
Vega-Peñaloza A, et al. Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ResearchGate. 2019. [Link]
-
Parida D, et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. 2021. [Link]
-
King SA, et al. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. 1999;77:169. [Link]
-
ResearchGate. Optimization of reaction conditions The optimization of reaction... [Link]
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ResearchGate. Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency. [Link]
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ResearchGate. Optimization of reaction conditions. a. [Link]
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ResearchGate. Optimization of the reaction conditions. [Link]
-
Petersen AB, et al. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. 2021;9(41):13916-13927. [Link]
-
Hanbauer M, et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. 2021;26(21):5929. [Link]
-
ResearchGate. Optimization of reaction conditions Selected entries for reaction... [Link]
-
Google Patents. A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
-
Nakajima K, et al. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. 2021;143(41):17186-17195. [Link]
-
PubChem. This compound. [Link]
-
Maleev VI, et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. 2024;25(11):11158. [Link]
-
Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Organic Chemistry Portal. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. [Link]
-
Maleev VI, et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. 2024. [Link]
-
Papathanassiu AE, et al. Synthesis of New Optically Active 2-Pyrrolidinones. PMC. 2008;13(1):1-10. [Link]
-
ResearchGate. Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 2-Substituted Pyrrolidines
Prepared by the Office of the Senior Application Scientist
Welcome to the Technical Support Center for the stereoselective synthesis of 2-substituted pyrrolidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of creating stereochemically pure pyrrolidine scaffolds—a privileged structure in numerous FDA-approved pharmaceuticals and advanced molecular catalysts.[1][2]
This guide moves beyond simple protocols to address the fundamental challenges and decision-making processes inherent in this field. We provide in-depth troubleshooting guides in a question-and-answer format, detailed experimental workflows, and the causal reasoning behind our recommendations to empower you to overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common and critical issues encountered in the stereoselective synthesis of 2-substituted pyrrolidines.
Q1: My reaction is yielding low diastereoselectivity or enantioselectivity. What are the primary factors to investigate?
A1: Low stereoselectivity is a frequent and multifaceted problem. The origin of stereocontrol is highly dependent on the specific reaction mechanism, but the troubleshooting approach involves a systematic evaluation of several key parameters. Low selectivity often arises from an insufficiently large energy difference between the diastereomeric transition states leading to the major and minor products.
Core Areas for Investigation:
-
Catalyst and Ligand System: This is the most critical factor in catalyst-controlled reactions. The chiral environment created by the catalyst/ligand is directly responsible for inducing asymmetry.
-
Causality: The steric and electronic properties of the ligand dictate the geometry of the transition state. Even subtle modifications to the ligand or catalyst scaffold can dramatically alter the stereochemical outcome.[3] For instance, in organocatalysis, the structure of proline-derived catalysts is a dominant factor in stereocontrol.[3][4]
-
Troubleshooting Steps:
-
Screen a Diverse Set of Ligands: For metal-catalyzed reactions, vary the ligand backbone, steric bulk, and electronic nature (e.g., phosphines, bisoxazolines, phosphoramidites).[3][5]
-
Evaluate Different Catalyst Scaffolds: In organocatalysis, compare catalysts based on different backbones (e.g., pyrrolidine, imidazolidinone).[2][6]
-
Confirm Catalyst Integrity: Ensure the catalyst is not degrading under the reaction conditions. Perform control experiments or analyze the catalyst post-reaction.
-
-
-
Reaction Temperature:
-
Causality: Lowering the reaction temperature generally increases selectivity. According to the Eyring equation, the difference in activation energies between the two competing diastereomeric pathways has a more pronounced effect on the product ratio at lower temperatures. A higher temperature can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer.[7]
-
Troubleshooting Steps:
-
Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Be aware that lowering the temperature will decrease the reaction rate, potentially requiring longer reaction times.
-
-
-
Solvent Effects:
-
Causality: The solvent can influence the conformation of the substrate, catalyst, and transition state assembly through solvation effects, polarity, and its ability to form hydrogen bonds. A change in solvent can alter the stability of the transition states, thereby affecting selectivity.
-
Troubleshooting Steps:
-
Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).
-
Consider the coordinating ability of the solvent, as it may compete with the substrate for binding to a metal catalyst.
-
-
-
Substrate Control:
-
Causality: When the substrate itself contains a stereocenter, it can direct the formation of new stereocenters. This is common in methods like the diastereoselective reduction of substituted pyrroles, where an existing stereocenter directs the hydrogenation from the less hindered face.[8][9][10]
-
Troubleshooting Steps:
-
If catalyst control and substrate control are mismatched (leading to poor selectivity), you may need to switch to the enantiomer of the catalyst or redesign the substrate.
-
In cases of weak substrate control, increasing the steric bulk of a directing group on the substrate can enhance facial selectivity.
-
-
Below is a workflow to guide your optimization process for improving stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Q2: My 1,3-dipolar cycloaddition is giving poor regioselectivity and a mixture of diastereomers. How can I improve this?
A2: The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful method for pyrrolidine synthesis, but controlling its selectivity can be challenging.[11]
-
Regioselectivity: The formation of regioisomers is governed by the electronic properties of both the dipole (azomethine ylide) and the dipolarophile (alkene).[11]
-
Troubleshooting:
-
Modify Electronics: Alter the electron-donating or electron-withdrawing groups on either the azomethine ylide precursor or the alkene. Frontier Molecular Orbital (FMO) theory can help predict the favored regioisomer.
-
Lewis Acid Catalysis: The use of a Lewis acid can alter the energy levels of the FMOs and often enhances regioselectivity. Screening Lewis acids like Ag₂CO₃, AgOAc, or various Zn(II) and Cu(II) salts can be effective.[12]
-
-
-
Diastereoselectivity: This is controlled by the facial selectivity of the approach of the two components.
-
Troubleshooting:
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as an N-tert-butanesulfinyl group on the imine, can provide excellent facial control, leading to high diastereoselectivity.[12]
-
Metal Catalysis: The use of a chiral Lewis acid catalyst can create a rigid, asymmetric environment that forces the cycloaddition to proceed through a specific pathway, thus controlling the stereochemical outcome.
-
-
Q3: I am attempting a reductive amination to form a pyrrolidine, but I'm isolating significant amounts of over-alkylated byproducts. What's the cause and solution?
A3: This is a common issue in reductive aminations where the newly formed pyrrolidine product, being a secondary amine, is often more nucleophilic than the primary amine starting material. It can therefore compete for reaction with the dicarbonyl precursor, leading to undesired tertiary amine byproducts.[11]
-
Causality: The product of the initial cyclization/reduction is itself a reactive nucleophile that can participate in subsequent reactions.[7]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a large excess of the nitrogen source (e.g., ammonia or a primary amine salt like ammonium formate) to statistically favor the reaction of the starting material over the product.[11]
-
Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl compound and the amine. This keeps the concentration of the intermediate iminium ion low and minimizes side reactions.
-
Biocatalytic Approach: Consider using a transaminase enzyme. These enzymes can catalyze the asymmetric amination of a ketone precursor, which then undergoes spontaneous cyclization. This approach often provides exceptional enantioselectivity (>99% ee) and avoids the issue of over-alkylation seen in traditional chemical methods.[13][14]
-
| Strategy | Principle | Typical Outcome | Reference |
| Traditional Reductive Amination | Chemical reduction (e.g., NaBH₃CN) of an in situ-formed iminium ion. | Can suffer from over-alkylation and low stereoselectivity without directing groups. | [11] |
| Biocatalytic (Transaminase) | Enzymatic transfer of an amino group to a prochiral ketone, followed by cyclization. | Excellent enantioselectivity (>95-99% ee), mild conditions, avoids over-alkylation. | [13][14] |
| Catalytic Hydrogenation | Hydrogenation of a pyrrole or pyrroline precursor over a metal catalyst (e.g., Rh/C, PtO₂). | Can achieve high diastereoselectivity via substrate direction. | [8][9] |
Caption: Comparison of common strategies for pyrrolidine ring formation.
Q4: How can I separate the diastereomers of my 2-substituted pyrrolidine product? The mixture is proving difficult to purify.
A4: The purification of diastereomers is a significant bottleneck in many synthetic sequences.[15] Since diastereomers have different physical properties, they can, in principle, be separated by standard laboratory techniques.
-
Primary Method: Column Chromatography:
-
Troubleshooting: If baseline separation is not achieved:
-
Optimize the Solvent System: Use a gradient elution or screen different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol). A less polar solvent system often improves separation.
-
Change the Stationary Phase: Switch from standard silica gel to a different stationary phase like alumina or consider reverse-phase chromatography (C18).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolving power than flash chromatography and is often the method of choice for separating stubborn diastereomers.[16][17]
-
-
-
Alternative Methods:
-
Crystallization: If one diastereomer is crystalline, you may be able to selectively crystallize it from the mixture. Seeding with a pure crystal can sometimes induce crystallization.
-
Derivatization: Convert the diastereomeric mixture into new derivatives that may have more favorable separation properties. For example, forming amide derivatives with a chiral amine can lead to diastereomers with better separation characteristics.[16] The presence of a hydrogen bond donor on a side chain has been shown to improve diastereomeric separation in some cases.[16][17]
-
Q5: What is the most reliable method for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of my final product?
A5: Accurately determining the stereochemical purity of your product is essential to validate your synthetic method. The choice of technique depends on the physicochemical properties of your compound.[18]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess.[18][19]
-
Principle: Enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times.
-
Advantages: Highly accurate, reproducible, and can be used for a broad range of non-volatile compounds.[18]
-
Requirement: A racemic standard is required to identify the retention times of both enantiomers.
-
-
Chiral Gas Chromatography (GC):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Enantiomers have identical NMR spectra. To differentiate them, they must be converted into diastereomers (either transiently or permanently).
-
Method 1: Chiral Solvating Agents (CSAs): Add a chiral solvating agent (e.g., (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol) to the NMR sample.[20] The CSA forms transient diastereomeric complexes with your analyte, which will have slightly different chemical shifts, allowing for quantification by integration.[20][21]
-
Method 2: Chiral Derivatizing Agents (CDAs): React your analyte with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a stable covalent bond, creating two diastereomers.[19] These diastereomers will have distinct and well-resolved signals in the NMR spectrum.
-
Advantages: NMR is rapid and requires minimal sample. It's excellent for determining the diastereomeric ratio (dr) of a mixture without any special reagents.
-
Caption: Decision tree for selecting an analytical method.
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening in Asymmetric Synthesis
This protocol provides a framework for efficiently screening catalysts and ligands to optimize the stereoselectivity of a reaction.
-
Preparation:
-
Set up an array of reaction vials (e.g., in a parallel synthesis block) under an inert atmosphere (N₂ or Ar).
-
Prepare a stock solution of the starting material and any common reagents in the chosen solvent to ensure consistent addition to each vial.
-
-
Catalyst/Ligand Addition:
-
To each vial, add the appropriate metal precursor and a unique chiral ligand. If screening pre-formed catalysts, add the catalyst directly. Ensure the metal-to-ligand ratio is consistent with literature precedents for the reaction type.
-
-
Reaction Initiation:
-
Add the stock solution of starting material to each vial.
-
Place the reaction block on a stirrer plate and stir at the desired temperature (start with room temperature).
-
-
Monitoring:
-
Monitor the reactions by taking small aliquots at set time points (e.g., 2, 6, 12, 24 hours) and analyzing by TLC or LC-MS to assess conversion.
-
-
Workup and Analysis:
-
Once the reactions are complete, quench them appropriately.
-
Perform a standardized workup for all reactions.
-
Analyze the crude product from each reaction vial by ¹H NMR to determine the diastereomeric ratio (dr).
-
Analyze the crude product by Chiral HPLC to determine the enantiomeric excess (ee).
-
-
Evaluation:
-
Tabulate the results (conversion, dr, ee) for each catalyst/ligand system to identify the most promising candidates for further optimization (e.g., temperature and solvent screening).
-
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol outlines the standard steps for analyzing a sample to determine its enantiomeric purity.[18][21]
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic pyrrolidine product at approximately 1 mg/mL in the mobile phase or a suitable solvent (e.g., isopropanol/hexanes).[21]
-
Analyte Sample: Prepare a solution of your synthesized (enantioenriched) product at the same concentration.
-
-
HPLC System and Conditions:
-
System: A standard HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
Column: A chiral stationary phase (CSP) column suitable for amine separation (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 hexane:isopropanol.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: Set the detector to a wavelength where the analyte has strong absorbance.
-
-
Analysis:
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject Racemic Standard: Inject the racemic standard to identify the retention times of the two enantiomers. They should ideally appear as two baseline-separated peaks of equal area.
-
Inject Analyte Sample: Inject the sample from your asymmetric synthesis.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomer peaks in your sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
References
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. (2025). BenchChem Technical Support.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (n.d.). Semantic Scholar.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023).
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.).
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. (2025). BenchChem Technical Support.
- Common side reactions in the synthesis of substituted pyrrolidines. (n.d.). BenchChem Technical Support.
- Technical Support Center: Stereoselective Synthesis of Pyrrolidines. (2025). BenchChem Technical Support.
- Technical Support Center: Managing Diastereoselectivity in 5-Hydroxy-2-pyrrolidone Synthesis. (n.d.). BenchChem Technical Support.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.).
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023).
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025). Semantic Scholar.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2007). Organic Letters.
- Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts. (2015). Royal Society of Chemistry.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. (n.d.). Beilstein Journal of Organic Chemistry.
- A Researcher's Guide to Validating Enantiomeric Excess: A Comparative Analysis of (R)-(+). (2025). BenchChem Technical Support.
- High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. (n.d.). PubMed.
- High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. (2025).
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). The Journal of Organic Chemistry.
- Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles / Organic Letters, 2007 [sci-hub.box]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
preventing racemization during the synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Technical Support Center: Synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereoselective synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who require high enantiomeric purity for this critical building block. Pyrrolidine scaffolds are privileged structures in medicinal chemistry, and maintaining their intended stereochemistry is paramount for achieving desired biological activity and avoiding off-target effects.[1][2]
This guide provides in-depth troubleshooting advice and detailed protocols to address the primary challenge in this synthesis: preventing racemization at the C2 chiral center.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this synthesis?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like this compound, the biological activity is often exclusive to one enantiomer. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, increased side effects, or complex pharmacokinetic profiles.[3] Therefore, preserving the stereochemical integrity throughout the synthesis is not just a matter of purity, but a fundamental requirement for the compound's intended function.
Q2: What is the primary chemical mechanism that causes racemization at the C2 position?
The key vulnerability lies in the acidity of the hydrogen atom at the C2 position (the α-carbon to the carbamate's carbonyl group). Under basic conditions, this proton can be abstracted to form a planar, resonance-stabilized carbanion intermediate.[4][5] Once this planar structure is formed, the stereochemical information is lost. Subsequent reprotonation (or reaction with an electrophile) can occur from either face of the plane, leading to the formation of both (R) and (S) enantiomers.[3][4]
Q3: Which steps in a typical synthesis of this compound are most susceptible to racemization?
The highest risk of racemization occurs during any step that involves the formation of a carbanion or related organometallic species at the C2 position. This is most common during the C-C bond-forming step where the ethyl group is introduced via alkylation of an N-Boc-pyrrolidine-derived nucleophile.[6][7] Key high-risk procedures include:
-
Deprotonation: The initial formation of the C2-lithiated species.
-
Alkylation: The period between the formation of the nucleophile and its reaction with the ethylating agent.
-
Work-up and Purification: Exposure to non-neutral pH conditions can potentially catalyze racemization, although this is a lower risk than during the main reaction.
Q4: How can I accurately determine if my product has racemized?
Standard analytical techniques like NMR or mass spectrometry can confirm the chemical structure but cannot distinguish between enantiomers. To quantify the enantiomeric excess (ee) and detect racemization, you must use a chiral analytical method. The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[3]
Troubleshooting Guides: Preserving Enantiomeric Purity
This section provides a systematic approach to diagnosing and solving common issues related to the loss of stereochemical integrity.
Problem: Significant Loss of Enantiomeric Excess (ee) During α-Ethylation
This is the most common failure mode, where the final product shows a much lower ee than expected.
The C2-lithiated species of N-Boc-pyrrolidine can be configurationally unstable, especially at elevated temperatures. Even temperatures above -70 °C can lead to rapid racemization before the electrophile is added.
Solutions and Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) from the moment the base (e.g., s-BuLi) is added until the reaction is quenched.
-
Rapid Trapping: Add the ethylating agent (e.g., iodoethane or bromoethane) to the freshly formed organolithium species as quickly as possible, minimizing the time the intermediate exists before being functionalized.
If a strong base is used in the presence of the product or starting material, it can lead to equilibrium-driven racemization.
Solutions and Preventative Measures:
-
Use of a Chiral Ligand/Base Complex: For asymmetric synthesis starting from achiral N-Boc-pyrrolidine, the deprotonation must be enantioselective. This is famously achieved using the s-BuLi/(-)-sparteine complex, which selectively generates the (R)-lithiated species.[6][7] Ensure high purity of both reagents.
-
Transmetalation to a More Stable Organometallic: This is the most robust solution. The configurationally labile organolithium intermediate can be converted into a more stable organozinc reagent. This zinc species is configurationally stable even at room temperature or higher, providing a much wider and safer operating window for the subsequent alkylation.[7][8]
dot
Caption: Mechanism of base-catalyzed racemization at the C2 position.
Recommended Experimental Protocols
The following protocol, incorporating a transmetalation step, is highly recommended for maximizing enantiomeric purity and achieving reproducible results.
Protocol: Enantioselective α-Ethylation via a Configurationally Stable Organozinc Intermediate
This procedure is adapted from methodologies that emphasize stereochemical stability.[7]
Step 1: Formation of the (R)-2-Lithiopyrrolidine-(-)-Sparteine Complex
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous diethyl ether.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.2 equivalents) via syringe.
-
Slowly add s-BuLi (1.1 equivalents, freshly titrated) dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add N-Boc-pyrrolidine (1.0 equivalent) dropwise. The solution may turn yellow. Stir the mixture at -78 °C for 3 hours to ensure complete deprotonation.
Step 2: Transmetalation to the Organozinc Reagent
-
In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) (1.2 equivalents) in anhydrous THF.
-
Add the ZnCl₂ solution dropwise to the organolithium mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. This ensures complete transmetalation to the configurationally stable (R)-2-pyrrolidinozinc reagent.
Step 3: Palladium-Catalyzed Cross-Coupling with Ethylating Agent
-
To the solution of the organozinc reagent, add the palladium catalyst system. A common and effective system is generated from Pd(OAc)₂ (0.05 equivalents) and a phosphine ligand such as P(tBu)₃-HBF₄ (0.10 equivalents).[7]
-
Add the ethylating agent, such as bromoethane or iodoethane (1.5 equivalents).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). The reaction is often complete within 12-24 hours.
Step 4: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Data Summary: Impact of Methodology on Enantiomeric Excess
| Method | Key Intermediate | Typical Temperature | Expected Enantiomeric Excess (ee) | Key Advantage |
| Direct Alkylation | Organolithium | -78 °C | 85-95% | Simpler, fewer reagents. |
| Transmetalation | Organozinc | Room Temperature | >96% | High configurational stability, wider operating window, higher reproducibility.[7] |
dot
Caption: A decision-making workflow for troubleshooting low ee.
References
-
Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Geochemical Transactions. [Link]
-
Stout, K. A., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Link]
-
Beak, P., et al. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]
-
Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
-
Stout, K. A., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed. [Link]
-
ResearchGate. (n.d.). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. Request PDF. [Link]
-
King, S. A., et al. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Sadieva, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
- Lee, S. H., et al. (2016). Process for the racemization of α-amino acids.
-
ResearchGate. (n.d.). General mechanism of base-catalysed racemisation. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Ma, D., et al. (2015). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances. [Link]
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creation.com [creation.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Purification of Chiral Pyrrolidines
Welcome to the technical support center for the large-scale purification of chiral pyrrolidines. The pyrrolidine ring is a fundamental structural motif in numerous pharmaceuticals and natural products, making the efficient and scalable production of enantiomerically pure pyrrolidines a critical challenge in drug development and chemical synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable chiral building blocks. Here, we will delve into the most common purification techniques, troubleshoot potential issues, and provide detailed protocols to ensure the successful isolation of your target enantiomer.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the large-scale purification of chiral pyrrolidines, providing insights into their causes and offering practical solutions.
Diastereomeric Salt Crystallization
Q1: I am not observing any crystallization of my diastereomeric salts, or the yield is very low. What could be the problem?
A1: This is a frequent challenge in diastereomeric salt resolution and can be attributed to several factors:
-
Inappropriate Solvent System: The solubility of the diastereomeric salts is paramount. If the salts are too soluble in the chosen solvent, crystallization will not occur. Conversely, if they are poorly soluble, precipitation may be too rapid, leading to the inclusion of impurities and the other diastereomer.
-
Impurities: The presence of impurities can inhibit crystal nucleation and growth.
-
Solution: Ensure the starting racemic pyrrolidine is of high purity before attempting the resolution.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic pyrrolidine can significantly impact crystallization.
-
Solution: While a 1:1 ratio is a common starting point, varying the amount of the resolving agent can sometimes improve yields.[6]
-
Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
A2: Low diastereomeric excess is often due to a small difference in solubility between the two diastereomeric salts or co-crystallization.
-
Solution:
-
Recrystallization: Multiple recrystallizations of the diastereomeric salt can enrich the desired diastereomer.
-
Optimize Cooling Rate: Slow, controlled cooling allows for more selective crystallization of the less soluble diastereomer.[4]
-
Screen Resolving Agents: The choice of resolving agent is critical. Screening a variety of chiral acids (for basic pyrrolidines) or bases (for acidic pyrrolidines) is often necessary to find one that provides a significant solubility difference between the diastereomeric salts.[7][8] Commonly used resolving agents for amines include tartaric acid derivatives like dibenzoyltartaric acid (DBTA) and ditoluoyltartaric acid (DTTA).[5]
-
Preparative Chiral Chromatography (HPLC/SFC)
Q3: I am experiencing poor or no separation of enantiomers on my preparative chiral column. What should I check?
A3: Poor resolution in chiral chromatography is a common issue that can often be resolved by systematically evaluating several parameters.[9]
-
Incorrect Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[9]
-
Mobile Phase Composition: The mobile phase composition is critical for modulating the interactions between the analytes and the CSP.
-
Solution: Systematically vary the ratio of the mobile phase components. For normal-phase chromatography, adjusting the percentage of the polar modifier (e.g., isopropanol in hexane) is key.[10] Small amounts of additives, like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can significantly improve peak shape and resolution.
-
-
Column Overload: Injecting too much sample onto the column will lead to broad, overlapping peaks.
-
Solution: Perform a loading study to determine the maximum amount of sample that can be injected while maintaining adequate separation.[11]
-
Q4: My peaks are tailing, and the peak shape is poor. What is the cause?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on the silica support of the CSP, especially for basic compounds like many pyrrolidines.[9]
-
Solution:
-
Add a Mobile Phase Modifier: For basic analytes, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can saturate the active sites on the stationary phase and improve peak shape.
-
Use an End-Capped Column: These columns have had their residual silanols chemically deactivated, reducing the potential for undesirable secondary interactions.[9]
-
Q5: My retention times are fluctuating between injections. What could be the reason?
A5: Unstable retention times can compromise the reproducibility and accuracy of your purification.
-
Possible Causes and Solutions:
-
Unstable Column Temperature: Chiral separations can be very sensitive to temperature changes. Ensure the column is in a thermostatted compartment to maintain a constant temperature.[9]
-
Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component can alter the mobile phase strength. Prepare fresh mobile phase regularly and keep the solvent reservoirs covered.[9]
-
Insufficient Column Equilibration: Always ensure the column is fully equilibrated with the new mobile phase before starting a sequence of injections.[9]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding large-scale chiral pyrrolidine purification.
Q1: What are the primary methods for large-scale purification of chiral pyrrolidines?
A1: The most common methods for large-scale purification are:
-
Diastereomeric Salt Crystallization: This classical method is often the most cost-effective for large quantities.[3][6] It involves reacting the racemic pyrrolidine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different solubilities.[4][7]
-
Preparative Chiral Chromatography: This includes High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While often more expensive, these techniques can offer faster method development and higher purity.[][13] SFC is gaining popularity as a "greener" and more cost-effective alternative to HPLC due to its use of supercritical CO2 as the mobile phase, which reduces organic solvent consumption.[13][14]
-
Enzymatic Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[4][15]
Q2: When should I choose diastereomeric salt crystallization over preparative chromatography?
A2: The choice depends on several factors:
-
Scale: For multi-kilogram to ton-scale productions, diastereomeric salt crystallization is often more economically viable.[3][6]
-
Functional Groups: This method requires the presence of an acidic or basic functional group on the pyrrolidine to form a salt.
-
Development Time: Developing a robust crystallization process can be more time-consuming than developing a chromatographic method.
-
Purity Requirements: Preparative chromatography can often achieve higher enantiomeric purity in a single step.
Q3: What is dynamic kinetic resolution (DKR), and how can it be applied to pyrrolidines?
A3: Dynamic kinetic resolution is a powerful technique that can theoretically convert 100% of a racemic mixture into a single enantiomer.[16] It combines the kinetic resolution of one enantiomer with the in-situ racemization of the other.[16] For pyrrolidines, this can be achieved by using a catalyst that facilitates the interconversion of the enantiomers while another chiral catalyst selectively reacts with only one of them.[15][17]
Q4: Can I use simulation software to predict the best conditions for my chiral separation?
A4: Yes, modeling and simulation can be valuable tools, particularly for diastereomeric salt resolutions. These models can help predict resolution yields and enantiomeric excesses based on parameters like acid-base equilibria and salt solubilities, guiding the rational design of experiments.[6]
III. Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Racemic Pyrrolidine
This protocol is a general guideline and should be optimized for your specific pyrrolidine.
-
Screening for a Resolving Agent and Solvent:
-
In separate small-scale experiments, dissolve the racemic pyrrolidine in various solvents (e.g., ethanol, methanol, isopropanol, acetone).
-
Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid).
-
Observe which combinations produce a crystalline precipitate upon standing at room temperature or upon cooling.
-
-
Large-Scale Resolution:
-
Dissolve the racemic pyrrolidine in the optimal solvent identified in the screening step.
-
Add the chosen chiral resolving agent (typically 0.5 to 1.0 equivalents) dissolved in a minimal amount of the same solvent.
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Enantiomerically Enriched Pyrrolidine:
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., NaOH or Na2CO3) to neutralize the chiral acid, liberating the free pyrrolidine into the organic layer.
-
Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Protocol 2: Preparative Chiral HPLC
-
Analytical Method Development:
-
Screen various chiral stationary phases and mobile phase compositions on an analytical scale to find conditions that provide good separation (resolution > 1.5) of the enantiomers.
-
-
Scale-Up to Preparative Column:
-
Use the same CSP and mobile phase as in the optimized analytical method.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Perform a loading study to determine the maximum sample load that still allows for baseline separation.
-
-
Purification:
-
Dissolve the racemic pyrrolidine in the mobile phase.
-
Inject the sample onto the equilibrated preparative column.
-
Collect the fractions corresponding to each enantiomer.
-
-
Product Isolation:
-
Combine the fractions containing the desired enantiomer.
-
Remove the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the purity and enantiomeric excess of the isolated product by analytical chiral HPLC.
-
IV. Data Presentation
| Purification Technique | Scale | Throughput | Cost | Typical Enantiomeric Excess |
| Diastereomeric Salt Crystallization | Grams to Tons | Low to Medium | Low | >98% (after recrystallization) |
| Preparative HPLC | Milligrams to Kilograms | Medium | High | >99% |
| Preparative SFC | Grams to Kilograms | High | Medium to High | >99% |
| Enzymatic Kinetic Resolution | Grams to Kilograms | Medium | Medium | >99% |
V. Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Preparative Chiral Chromatography.
VI. References
-
A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
-
Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. ACS Publications.
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. ACS Publications.
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
-
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts.
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. RSC Publishing.
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
-
Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines. Journal of the American Chemical Society.
-
Kinetic Resolution of Racemic pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts. PubMed.
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
-
Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers. BenchChem.
-
Chiral resolution. Wikipedia.
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
-
Enantiomeric Purification (HPLC/SFC). BOC Sciences.
-
Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. RSC Publishing.
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
-
Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. BenchChem.
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom.
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. RSC Publishing.
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Chiral separation in pharmaceutical industry. ResearchGate.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
-
Purification Technologies Small Molecules. Kdpharmagroup.
-
Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. ResearchGate.
-
Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. BenchChem.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
-
A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
-
High purity preparative purification of chiral compounds by recycling preparation HPLC system. YMC CO., LTD.
-
How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. BenchChem.
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
-
Trouble with chiral separations. Chromatography Today.
-
Dynamic kinetic resolution in asymmetric synthesis. Wikipedia.
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Technical Support Center: Managing Air-Sensitive Reagents in Pyrrolidine Synthesis
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the nuances of handling air-sensitive reagents in pyrrolidine synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its synthesis often involves reagents that are highly reactive towards oxygen and moisture.[1][2] Mishandling these reagents is a primary cause of reaction failure, leading to low yields, impure products, and safety hazards.[3]
This guide is designed to be a practical resource, moving beyond procedural lists to explain the underlying principles of why certain techniques are critical. By understanding the "why," you can better troubleshoot your experiments and adapt protocols to your specific needs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrrolidine synthesis and links them to the management of air-sensitive reagents.
Issue 1: My reaction has stalled, or I'm observing very low conversion to the desired pyrrolidine product.
Possible Cause: Decomposition of an air-sensitive catalyst or reagent due to exposure to atmospheric oxygen or moisture. Many catalysts used in modern pyrrolidine synthesis, such as those based on palladium, copper, or iridium, are sensitive to air.[4][5] Similarly, organometallic reagents like Grignard reagents or organolithiums are rapidly quenched by water or oxygen.[3]
Troubleshooting Workflow:
-
Verify the Integrity of Your Inert Atmosphere:
-
Schlenk Line: Ensure a slight positive pressure of inert gas (nitrogen or argon) is maintained throughout the reaction.[6][7] This can be visually confirmed by a steady, slow bubbling rate through a mineral oil bubbler.[6][7][8] A pressure reversal can draw air into your flask.[6][7][8]
-
Glovebox: Check the oxygen and moisture levels on the glovebox analyzer.[9] Ensure they are within the acceptable range for your chemistry (typically <10 ppm).
-
-
Assess Solvent and Reagent Purity:
-
Solvent Degassing: Have you adequately degassed your solvents? Dissolved oxygen is a common culprit in reaction failure.[10] For highly sensitive reactions, the freeze-pump-thaw method is most effective.[11][12][13] For less sensitive applications, purging with an inert gas for 30-60 minutes may suffice.[6][11][12][13]
-
Reagent Quality: If using a commercial solution of an air-sensitive reagent (e.g., in a Sure/Seal™ bottle), was the septum compromised? Multiple punctures with large-gauge needles can lead to slow degradation of the reagent over time.[6][8]
-
-
Review Your Glassware Preparation:
Corrective Action Protocol: Re-initiating a Stalled Reaction
If you suspect reagent decomposition, it may be possible to rescue the reaction.
-
Re-establish a robust inert atmosphere over your reaction mixture.
-
Prepare a fresh, dry syringe.[8]
-
Carefully withdraw an additional aliquot of the suspected decomposed reagent from a fresh bottle.
-
Slowly add the fresh reagent to the reaction mixture.
-
Monitor the reaction progress closely by TLC or LC-MS.
Issue 2: My reaction is producing a complex mixture of side products, and the desired pyrrolidine is a minor component.
Possible Cause: The presence of air or moisture can initiate unwanted side reactions.[3][14] For example, in reactions involving strong bases like lithium diisopropylamide (LDA), moisture can neutralize the base, leading to incomplete deprotonation and subsequent side reactions. In some catalytic cycles, oxygen can lead to catalyst deactivation or promote undesired oxidative pathways.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Detailed Recommendations:
-
Reagent Addition: Are you adding your air-sensitive reagent subsurface? If adding via syringe, ensure the needle tip is below the surface of the reaction mixture to prevent it from reacting with any residual oxygen in the headspace.
-
Temperature Control: Some side reactions are more prevalent at higher temperatures. Ensure your reaction is maintained at the optimal temperature.
-
Slow Addition: Adding a reactive reagent too quickly can create localized high concentrations, which may favor side product formation.[14] Consider adding the reagent dropwise via a syringe pump for better control.
Frequently Asked Questions (FAQs)
Q1: What is the difference between using a Schlenk line and a glovebox for pyrrolidine synthesis?
A: Both create an inert atmosphere, but they are suited for different scales and types of manipulations.[6]
| Feature | Schlenk Line | Glovebox |
| Primary Use | Performing reactions, distillations, and filtrations in solution.[15] | Handling and weighing air-sensitive solids; setting up multiple reactions.[6][16] |
| Atmosphere | Inert gas (N₂ or Ar) is flowed through the apparatus.[15][17] | A static volume of purified inert gas is maintained under positive pressure.[6][9] |
| Manipulation | Reagents are transferred via syringes or cannulas.[15] | Direct manipulation with hands using integrated gloves.[6] |
| Learning Curve | Requires practice to master techniques like cannula transfers.[1] | Relatively intuitive for basic manipulations, but requires strict adherence to protocols.[9] |
Q2: How do I properly degas my reaction solvent?
A: The choice of degassing method depends on the sensitivity of your reaction.[13]
-
Purging (Sparging): This involves bubbling an inert gas through the solvent for an extended period (30-60 minutes).[6][10][11][12][13] It is the least effective method but suitable for many applications.[6][12][13]
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.[11][12][13] The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[6][11][12]
-
Sonication with Vacuum: Repeatedly sonicating the solvent under a light vacuum and backfilling with inert gas is a quick method for degassing.[6][11][12]
Q3: What is the best way to transfer a liquid air-sensitive reagent?
A: For small volumes (<50 mL), a well-flushed, dry syringe is appropriate.[6][7][8] For larger volumes, a cannula transfer is recommended.[8][18]
Syringe Transfer Protocol:
-
Dry the Syringe: Oven-dry the syringe and needle separately, and allow them to cool in a desiccator or by flushing with inert gas.[7][8]
-
Flush the Syringe: Flush the syringe with inert gas at least 10 times to remove any residual air and moisture.[6][8]
-
Pressurize the Reagent Bottle: Insert a needle connected to an inert gas line into the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) to create a slight positive pressure.[6][7]
-
Withdraw the Reagent: Insert the syringe needle into the septum and below the liquid level. The positive pressure in the bottle will help fill the syringe.[6][7] Do not pull back on the plunger, as this can cause leaks.[6][7]
-
Remove Bubbles: Invert the syringe and push any gas bubbles and a small amount of excess reagent back into the bottle.[6]
-
Withdraw a Nitrogen Buffer: Pull the needle into the headspace of the reagent bottle and withdraw a small volume of inert gas (a "nitrogen buffer").[19][20] This protects the reagent in the needle during transfer.
-
Transfer: Insert the needle through the septum of the reaction flask, push out the nitrogen buffer, and then slowly deliver the reagent.[21]
Sources
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Chiral HPLC Analysis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The synthesis of enantiomerically pure compounds, such as (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate, a key building block, necessitates robust analytical methods to verify enantiomeric excess (ee).[1][2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this specific compound, grounded in experimental data and scientific principles. We will explore not only the "how" but, more importantly, the "why" behind the methodological choices, offering a trustworthy and authoritative resource for researchers in the field.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit starkly different physiological effects.[1] Regulatory bodies worldwide mandate the characterization and control of stereoisomers in drug substances. Chiral HPLC stands as a cornerstone technique for this purpose, offering high resolution and sensitivity for the separation and quantification of enantiomers.[1][3] The direct method, employing a chiral stationary phase (CSP), is often favored for its simplicity and efficiency over indirect methods that require derivatization.[4]
Methodological Deep Dive: Chiral HPLC of this compound
The successful enantioseparation of N-Boc protected pyrrolidine derivatives hinges on the selection of an appropriate CSP and mobile phase.[5][6] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including N-protected amino acid analogs.[4][7]
This protocol outlines a robust method for the chiral separation of (R)- and (S)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. The rationale behind each parameter is explained to provide a comprehensive understanding of the method's mechanics.
Instrumentation:
-
HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a prime candidate. The phenylcarbamate derivatives on the cellulose backbone create chiral grooves and pockets. Enantiomers will exhibit differential interactions (hydrogen bonds, π-π stacking, steric hindrance) with these chiral selectors, leading to different retention times.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and isopropanol (IPA), is employed. The ratio is a critical parameter for optimizing resolution. A common starting point is 90:10 (v/v) n-hexane:IPA. The less polar n-hexane acts as the weak solvent, while the more polar IPA modulates retention. Increasing the IPA percentage will generally decrease retention times but may also affect resolution. Fine-tuning this ratio is essential for achieving baseline separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.
-
Column Temperature: 25 °C. Temperature can influence the thermodynamics of the chiral recognition process. Maintaining a constant and moderate temperature ensures reproducibility.
-
Detection: UV at 210 nm. The tert-butoxycarbonyl (Boc) group provides sufficient UV absorbance at lower wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filtering the sample through a 0.45 µm filter is crucial to prevent column plugging.
Comparative Analysis: Alternative Methodologies
While normal-phase chiral HPLC is a powerful tool, other techniques offer viable alternatives, each with its own set of advantages and disadvantages.
SFC has emerged as a greener and often faster alternative to normal-phase HPLC for chiral separations.[8][9] It utilizes supercritical CO2 as the primary mobile phase component, often with a small percentage of an organic modifier like methanol.[8][9][10]
Key Advantages of SFC:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[11][12]
-
Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[9]
-
Complementary Selectivity: SFC can sometimes provide different or improved enantioselectivity compared to HPLC for the same CSP.[11]
Considerations for SFC:
-
Specialized instrumentation is required to handle the high pressures and control the fluid density.
-
Method development can be more complex due to the interplay of pressure, temperature, and modifier concentration.
In cases where direct separation is challenging or when enhanced detection sensitivity is required, an indirect approach can be employed.[4] This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral reversed-phase column (e.g., C18).
Advantages of the Indirect Method:
-
Utilizes readily available and less expensive achiral columns.
-
The CDA can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.[2]
Disadvantages of the Indirect Method:
-
The derivatization step adds complexity and time to the sample preparation process.
-
The CDA must be enantiomerically pure to avoid the formation of additional diastereomers.
-
The reaction conditions must be carefully controlled to prevent racemization of the analyte.
Data Presentation and Performance Comparison
The following table summarizes the expected performance of the primary chiral HPLC method and its alternatives. The data is illustrative and serves to highlight the key performance differences.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Indirect Chiral HPLC (Reversed-Phase) |
| Stationary Phase | Cellulose-based CSP | Cellulose-based CSP | C18 (achiral) |
| Mobile Phase | n-Hexane/Isopropanol | CO2/Methanol | Acetonitrile/Water with formic acid |
| Typical Run Time | 15 - 25 min | 5 - 10 min | 20 - 30 min |
| Resolution (Rs) | > 2.0 | > 2.0 | > 1.5 |
| Advantages | Robust, widely available | Fast, green chemistry | High sensitivity (with appropriate CDA) |
| Disadvantages | Higher organic solvent use | Specialized equipment | Complex sample prep, risk of racemization |
Visualizing the Workflow
Conclusion and Recommendations
For the routine, high-throughput analysis of this compound, the direct chiral HPLC method using a polysaccharide-based CSP in normal phase mode offers a reliable and well-established approach. It provides excellent resolution and is readily implementable in most analytical laboratories.
For laboratories equipped with SFC instrumentation, transitioning to a chiral SFC method can offer significant advantages in terms of speed and reduced environmental impact, making it an ideal choice for process monitoring and high-volume screening.
The indirect method, while more labor-intensive, remains a valuable tool, particularly when dealing with trace-level analysis or when universal HPLC systems are the only available instrumentation. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation. A thorough method validation should be performed for any chosen method to ensure its suitability for its intended purpose.
References
-
Dascalu, A-E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. [Link][8][9][10]
-
Desfontaine, V., et al. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 248-258. [Link]
-
Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 8(54), 30972-30983. [Link][5]
-
Wikipedia. (2023, December 2). Enantiomeric excess. In Wikipedia. [Link][13]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-4. [Link]
-
ResearchGate. (n.d.). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Retrieved from ResearchGate. [Link][7]
-
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 833-838. [Link][14]
-
Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from Phenomenex. [Link][15]
-
Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(6), 346-355. [Link][16]
-
Regalado, E. L. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from Chromatography Online. [Link][11]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link][3]
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- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 8. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Determination of Enantiomeric Excess of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the quality control of chiral molecules. The stereochemical purity of a compound like (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate, a valuable chiral building block, directly impacts the efficacy, safety, and regulatory approval of active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric excess of this N-Boc protected pyrrolidine derivative. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed methodologies to inform your selection of the most suitable technique.
The Critical Role of Enantiomeric Excess in Drug Development
Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1] Consequently, regulatory bodies worldwide mandate strict control over the stereochemical identity of chiral drugs.[2] Enantiomeric excess (ee) is the measurement of this purity, reflecting the degree to which a sample contains one enantiomer in greater amounts than the other.[3] It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] represent the concentration or, in the case of chromatography, the integrated peak areas of the respective enantiomers.[4]
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on several factors, including required accuracy, sample throughput, available instrumentation, and the physicochemical properties of the analyte.
| Analytical Method | Principle | Advantages | Considerations |
| Chiral HPLC | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[5] | Broad applicability, high accuracy and precision, robust and widely adopted.[6][7] | Longer analysis times compared to SFC, potential for solvent limitations with coated CSPs.[6] |
| Chiral GC | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.[5] | High resolution and sensitivity, faster analysis times for suitable compounds.[8] | Requires analyte to be volatile and thermally stable; derivatization is often necessary for compounds like Boc-protected pyrrolidines.[5] |
| Chiral NMR | Use of a chiral solvating agent (CSA) to induce chemical shift non-equivalence in the NMR spectra of enantiomers.[9][10] | Rapid analysis, no separation required, provides structural information.[11] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, CSA selection can be empirical. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light.[12][13] | Provides absolute configuration and ee, non-destructive, can be used for solid and liquid samples.[12][14] | Requires specialized instrumentation, data analysis can be complex, involving theoretical calculations.[1] |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most robust and widely utilized technique for the direct separation and quantification of enantiomers.[6] The success of this method lies in the selection of an appropriate chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers of the analyte.
Causality in Method Design
For N-Boc protected pyrrolidines like our target compound, polysaccharide-based CSPs are exceptionally effective.[8] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess helical polymer structures that create chiral cavities.[6] The separation mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, allowing for the differential retention of the two enantiomers.[6] The use of a normal-phase mobile system, such as a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is common as it promotes the polar interactions necessary for chiral recognition on these CSPs.[6][15]
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.[4]
-
Chiral Column: A polysaccharide-based column such as CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[6]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which should be optimized to achieve baseline separation.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection: UV at 210 nm, as the carbamate group provides sufficient absorbance.[6]
-
Injection Volume: 10 µL.[6]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample of this compound.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.[15]
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.
-
Visualization: Chiral HPLC Workflow
Caption: Workflow for ee% determination by Chiral HPLC.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC can offer excellent resolution and sensitivity, often with faster analysis times than HPLC.[8] However, its application to this compound is contingent on overcoming the compound's limited volatility.
Causality in Method Design
The core principle of GC requires the analyte to be volatile and thermally stable enough to be transported through the column in a gaseous mobile phase (carrier gas).[5] N-Boc protected pyrrolidines are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to increase volatility and improve chromatographic performance.[5] This involves reacting the compound to replace polar groups with less polar, more volatile ones. For pyrrolidine derivatives, this might involve removal of the Boc group followed by acylation of the secondary amine. The choice of a chiral stationary phase, often based on cyclodextrin derivatives, is critical for achieving enantiomeric separation in the gas phase.
Experimental Protocol: Chiral GC (with Derivatization)
-
Sample Preparation and Derivatization:
-
Deprotection: Treat the sample with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, yielding 2-ethylpyrrolidine.
-
Derivatization: React the resulting secondary amine with a derivatizing agent such as trifluoroacetic anhydride to form the volatile N-trifluoroacetyl-2-ethylpyrrolidine.
-
Prepare a 1 mg/mL solution of the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate.[8]
-
Prepare a derivatized racemic standard in the same manner.
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).[15]
-
Chiral Column: A cyclodextrin-based capillary column (e.g., a β-cyclodextrin derivative).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min to ensure separation.
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the enantiomers.
-
Inject the derivatized sample.
-
Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.[15]
-
Visualization: Chiral GC Workflow
Caption: Workflow for ee% determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a fundamentally different and powerful method for determining enantiomeric excess without the need for chromatographic separation.[4] The technique relies on the use of a chiral solvating agent (CSA) to create a diastereomeric environment for the enantiomers.
Causality in Method Design
In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, upon adding a chiral solvating agent, transient diastereomeric complexes are formed through weak interactions (e.g., hydrogen bonding, dipole-dipole).[11] These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals (chemical shift non-equivalence) for corresponding protons in the (R) and (S) enantiomers of the analyte.[9] For a secondary amine like a deprotected pyrrolidine, or for the Boc-protected form itself, CSAs like BINOL derivatives or chiral acids can be effective.[9][16] The integration of these separated signals provides a direct measure of the enantiomeric ratio.
Experimental Protocol: Chiral NMR
-
Sample Preparation:
-
Accurately weigh the sample of this compound (typically 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.[4]
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add a specific amount of a suitable chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL) or (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate) to the NMR tube. The optimal molar ratio of CSA to analyte (often 1:1 or with a slight excess of CSA) should be determined empirically.[9]
-
Gently shake the tube for 30 seconds to ensure complex formation.[9]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (a high-field instrument, e.g., 400 MHz or higher, is recommended) of the mixture.
-
Identify a proton signal (ideally a well-resolved singlet or doublet) in the analyte that shows clear separation into two distinct signals corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Carefully integrate the separated signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess directly from the integration values: ee (%) = [ (Integration_R - Integration_S) / (Integration_R + Integration_S) ] x 100.
-
Visualization: Chiral NMR Logic
Caption: Logical flow for ee% determination by Chiral NMR.
Conclusion: Selecting the Appropriate Method
The rigorous determination of enantiomeric excess is a critical and non-negotiable aspect of modern pharmaceutical development. For this compound, Chiral HPLC stands out as the most reliable and universally applicable method, providing high accuracy and robust performance. Chiral GC presents a high-resolution alternative, particularly for high-throughput environments, provided an efficient derivatization protocol is established. Chiral NMR offers a rapid, non-separative technique that is invaluable for quick checks and when structural confirmation is also desired.
The choice of method will ultimately be guided by the specific requirements of the analysis, including the desired level of precision, sample throughput, and the instrumentation available within the laboratory. The protocols and comparative insights presented in this guide provide a solid foundation for method development and selection for this crucial chiral intermediate, ultimately ensuring the quality and safety of next-generation therapeutics.
References
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- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Scilit.
- Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)
- A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution. Semantic Scholar.
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
- A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)
- How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH.
- Enantiomeric excess. Wikipedia.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
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A Comparative Guide to the Spectroscopic Characterization of Impurities in (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Introduction
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a crucial chiral building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies mandate stringent control over impurities, which can arise from the synthetic route, degradation, or storage. This guide provides a comprehensive comparison of key spectroscopic techniques for the identification, quantification, and characterization of potential impurities associated with this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Understanding the Impurity Landscape
The potential impurities in a batch of this compound are dictated by its synthesis and stability. A common synthetic pathway involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.[1] This process, along with potential degradation, can introduce several classes of impurities.
Process-Related Impurities:
-
Starting Material: Unreacted (R)-2-ethylpyrrolidine.
-
Reagent-Related: Residual di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts like tert-butanol.[2]
-
Enantiomeric Impurity: The corresponding (S)-tert-butyl 2-ethylpyrrolidine-1-carboxylate.
-
Di-Boc Derivatives: Over-protection leading to N,N-di-Boc derivatives, although less common.[2]
Degradation Products:
-
Hydrolysis: Cleavage of the Boc protecting group under acidic conditions to yield the free amine and tert-butanol.[3]
-
Oxidation: Oxidation of the pyrrolidine ring can lead to various lactam and ring-opened byproducts.[4] The pyrrolidine ring itself can be subject to metabolic-like degradation pathways, potentially forming hydroxylated or dione species.[5][6][7]
-
Alkylation: The tert-butyl cation, formed during Boc deprotection, can potentially alkylate other nucleophilic sites on the molecule or other impurities.[3]
Comparative Analysis of Spectroscopic Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of these varied impurities. No single technique is sufficient; instead, their complementary nature provides a complete purity profile.
| Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC | Enantiomeric purity, quantification of known and unknown impurities | High sensitivity and resolution for isomers, excellent for quantification | Requires reference standards for positive identification, method development can be time-consuming |
| LC-MS | Identification of unknown impurities, confirmation of known impurities | Provides molecular weight information, high sensitivity | Ionization efficiency can vary, isomeric compounds may not be distinguishable without chromatography |
| NMR (¹H, ¹³C, COSY) | Structural elucidation of unknown impurities, confirmation of structure | Provides detailed structural information, non-destructive | Lower sensitivity compared to MS, complex spectra may require advanced techniques for interpretation |
| FTIR | Functional group analysis | Quick identification of major functional groups, good for detecting gross changes | Not suitable for trace analysis, provides limited structural information on its own |
Experimental Protocols and Data Interpretation
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity and quantifying other related substances.[8] The "three-point interaction" model is fundamental to chiral recognition on a chiral stationary phase (CSP).[8]
Experimental Protocol:
-
Column Selection: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H), is often effective for separating pyrrolidine enantiomers.[9]
-
Mobile Phase: A typical mobile phase consists of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol.[9] A small amount of an amine additive (e.g., triethylamine) may be required to improve peak shape for the basic pyrrolidine compounds.
-
Detection: UV detection is standard, typically at a wavelength where the carboxylate group absorbs (around 210-220 nm).
-
System Suitability: Inject a racemic mixture of (R)- and (S)-tert-butyl 2-ethylpyrrolidine-1-carboxylate to confirm resolution between the two enantiomers. The resolution factor should be >1.5.
-
Quantification: Prepare a calibration curve using a reference standard of the main compound and any known impurities. The limit of quantification (LOQ) and limit of detection (LOD) should be established.[9]
Data Interpretation: The retention time of the (S)-enantiomer will be different from the (R)-enantiomer. The peak area percentage is used to determine the enantiomeric excess and the levels of other impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.
Experimental Protocol:
-
LC Method: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, often with a modifier like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally effective for amine-containing compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements, which can help in determining the elemental composition of an impurity.
-
Data Acquisition: Acquire data in full scan mode to detect all ionizable species. Tandem MS (MS/MS) can be used to fragment ions and obtain structural information.
Data Interpretation: By comparing the mass-to-charge ratio (m/z) of the impurity peaks with the parent compound, one can hypothesize the impurity's structure. For instance, a peak with an m/z corresponding to the loss of the Boc group (100 Da) would indicate the deprotected impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the definitive structural elucidation of impurities, especially when isolated.
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the sample (or isolated impurity) in a deuterated solvent like CDCl₃.
-
¹H NMR: This provides information on the proton environment. Key signals for the parent compound include the tert-butyl singlet (~1.4-1.5 ppm) and the ethyl group signals. The appearance of new signals or shifts in existing ones can indicate an impurity.
-
¹³C NMR: This provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): These experiments help to establish connectivity between protons and carbons, which is crucial for piecing together the structure of an unknown impurity.
Data Interpretation: For example, the absence of the characteristic tert-butyl signal in the ¹H NMR spectrum would strongly suggest the presence of the deprotected pyrrolidine impurity. An additional set of signals similar to the parent compound but with slightly different chemical shifts could indicate a diastereomeric impurity.
Integrated Analytical Workflow
A robust strategy for impurity characterization involves an integrated workflow, leveraging the strengths of each technique.
Caption: Integrated workflow for impurity analysis.
This workflow begins with Chiral HPLC for initial screening and quantification. Any impurity peak exceeding the reporting threshold (typically 0.1%) is then subjected to LC-MS analysis to determine its molecular weight. If the impurity cannot be identified based on known potential structures, preparative chromatography is used to isolate a sufficient quantity for definitive structural elucidation by NMR spectroscopy.
Conclusion
The effective spectroscopic characterization of impurities in this compound requires a strategic and orthogonal approach. While Chiral HPLC is indispensable for quantification and enantiomeric purity assessment, LC-MS provides crucial molecular weight data for rapid identification. For novel or unexpected impurities, NMR spectroscopy remains the ultimate tool for unambiguous structural confirmation. By integrating these techniques, drug development professionals can build a comprehensive impurity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.
References
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Poupin, N., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 45(6), 516-522. Available at: [Link]
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Zhang, Q., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 83(10). Available at: [Link]
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Katselou, M., et al. (2016). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. Available at: [Link]
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Gong, X., et al. (2021). A variant of pyridine and pyrrolidine pathway of nicotine degradation... ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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Yin, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
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Sankar, R. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? ResearchGate. Available at: [Link]
- Google Patents. (2011). A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
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PubChem. This compound. Available at: [Link]
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The Royal Society of Chemistry. 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). Available at: [Link]
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Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(8), 1754-1759. Available at: [Link]
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Organic Syntheses. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE... Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302-315. Available at: [Link]
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Eppa, G., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(15), 4725. Available at: [Link]
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Scriba, G. K. (2004). Chiral Drug Separation. In Encyclopedia of Medical Devices and Instrumentation. Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Titov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Available at: [Link]
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A Comparative Guide to Chiral Pyrrolidine Derivatives in Asymmetric Synthesis: Evaluating (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral pyrrolidine derivatives have emerged as a privileged class of organocatalysts and chiral building blocks, enabling the stereoselective construction of complex molecular architectures.[1] This guide provides an in-depth comparative analysis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate against other notable chiral pyrrolidine derivatives. We will delve into their synthetic accessibility, structural features, and critically, their performance in key asymmetric transformations, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral auxiliaries and catalysts.
The Pyrrolidine Scaffold: A Cornerstone of Asymmetric Catalysis
The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous motif in a vast number of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its rigid, non-planar structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The parent amino acid, L-proline, is often hailed as the "simplest enzyme" due to its remarkable ability to catalyze a wide range of asymmetric reactions with high stereoselectivity.[3][4] The catalytic prowess of proline and its derivatives typically relies on the formation of key intermediates, such as enamines or iminium ions, which then undergo stereocontrolled reactions. The substituent at the C2 position of the pyrrolidine ring plays a crucial role in dictating the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
This compound: A Profile
This compound is a chiral building block characterized by an ethyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group serves to modulate the nucleophilicity and basicity of the pyrrolidine nitrogen, making it a versatile intermediate for further functionalization.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Appearance | Colorless to pale yellow oil |
| Chirality | (R)-enantiomer |
The synthesis of this compound and other 2-alkyl-N-Boc-pyrrolidines can be achieved through various synthetic routes, including the enantioconvergent Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with alkyl halides.[5][6] This method provides a direct and efficient pathway to a range of 2-substituted pyrrolidines with good yields and high enantioselectivity.
Comparative Analysis with Other Chiral Pyrrolidine Derivatives
To provide a comprehensive comparison, we will evaluate this compound against three major classes of widely used chiral pyrrolidine derivatives:
-
(S)-Proline: The foundational natural amino acid catalyst.
-
Diarylprolinol Silyl Ethers (e.g., Hayashi-Jørgensen Catalyst): Highly effective and widely used organocatalysts.
-
Boc-Protected Prolinamides: Versatile catalysts with tunable steric and electronic properties.
The comparison will focus on their performance in two of the most fundamental asymmetric C-C bond-forming reactions: the Aldol reaction and the Michael addition.
Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The catalytic cycle, particularly for proline and its derivatives, typically proceeds through an enamine intermediate.
.dot digraph "Aldol Reaction Catalytic Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
Ketone [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Pyrrolidine\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="Aldol Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ketone -> Enamine [label="+ Catalyst\n- H₂O"]; Catalyst -> Enamine; Enamine -> Iminium [label="+ Aldehyde"]; Aldehyde -> Iminium; Iminium -> Adduct [label="+ H₂O"]; Adduct -> Catalyst [label="- Product"];
} .enddot Caption: Generalized catalytic cycle for a pyrrolidine-catalyzed aldol reaction.
Comparative Performance Data in the Asymmetric Aldol Reaction:
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | - | 76 | [7] |
| (S)-Proline | Isobutyraldehyde | Acetone | 97 | - | 96 | [4] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | - | 30 | [8] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 95:5 | 98 | [8] |
| Hayashi-Jørgensen Catalyst | 4-Nitrobenzaldehyde | Cyclohexanone | >99 | 93:7 | 99 | N/A |
Note: The performance of the Hayashi-Jørgensen catalyst is widely documented to be excellent, often exceeding 99% ee and high yields.
Based on this data, it is evident that catalysts with a secondary functional group capable of hydrogen bonding, such as the carboxylic acid in proline or the amide in prolinamides, are highly effective. While the ethyl group in a deprotected (R)-2-ethylpyrrolidine catalyst would provide steric bulk, the absence of a directing group might lead to lower enantioselectivity compared to proline or its more functionalized derivatives.
Performance in the Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone reaction for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile intermediates in organic synthesis. Similar to the aldol reaction, the catalytic cycle often involves the formation of an enamine intermediate from the ketone and the pyrrolidine catalyst.
.dot digraph "Michael Addition Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Ketone, Nitroalkene,\nChiral Pyrrolidine Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine_Formation [label="Enamine Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael_Addition [label="Stereoselective\nMichael Addition", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="End: Chiral γ-Nitroketone", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Enamine_Formation; Enamine_Formation -> Michael_Addition; Michael_Addition -> Hydrolysis; Hydrolysis -> Product; } .enddot Caption: Experimental workflow for an organocatalytic Michael addition.
Again, direct experimental data on the catalytic performance of this compound in Michael additions is scarce. However, we can analyze the performance of structurally related catalysts to draw a comparison. The steric bulk of the C2 substituent is a critical factor in controlling the facial selectivity of the enamine's attack on the Michael acceptor.
Comparative Performance Data in the Asymmetric Michael Addition:
| Catalyst | Ketone | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | Nitrostyrene | 92 | 95:5 | 20 | [8] |
| Boc-L-Prolinamide | Cyclohexanone | Nitrostyrene | 98 | 90:10 | 92 | [8] |
| Diarylprolinol Silyl Ether | Cyclohexanone | Nitrostyrene | 97 | >99:1 | 99 | N/A |
| (R,R)-DPEN-Thiourea | Isobutyraldehyde | Maleimide | >97 | - | 99 | [9] |
Note: The performance of Diarylprolinol Silyl Ethers in Michael additions is generally very high, often with excellent diastereoselectivity and enantioselectivity.
The data indicates that while proline itself is not a highly effective catalyst for the Michael addition in terms of enantioselectivity, its derivatives, particularly those with bulky substituents and hydrogen-bonding capabilities, show excellent performance. The moderate steric bulk of the ethyl group in a deprotected (R)-2-ethylpyrrolidine catalyst might offer some stereocontrol, but it is unlikely to match the high levels of induction achieved by catalysts with more sophisticated designs that allow for a more rigid and organized transition state.
Synthesis and Availability
An important consideration for researchers is the accessibility of the chiral building block. This compound is commercially available from various suppliers. Its synthesis, as previously mentioned, can be achieved through modern catalytic methods, such as the Negishi cross-coupling, which allows for the efficient and enantioselective introduction of the ethyl group.[5][6] This contrasts with some of the more complex pyrrolidine derivatives, which may require multi-step syntheses.
.dot digraph "Synthesis_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
N_Boc_Pyrrolidine [label="N-Boc-Pyrrolidine\n(Readily Available)", fillcolor="#F1F3F4", fontcolor="#202124"]; Negishi_Coupling [label="Enantioconvergent\nNegishi Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Compound [label="(R)-tert-butyl\n2-ethylpyrrolidine-1-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proline [label="(S)-Proline\n(Natural)", fillcolor="#F1F3F4", fontcolor="#202124"]; Multi_Step [label="Multi-Step Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex_Derivatives [label="Diarylprolinol Silyl Ethers,\nProlinamides", fillcolor="#FBBC05", fontcolor="#202124"];
N_Boc_Pyrrolidine -> Negishi_Coupling [label="+ Ethyl Iodide"]; Negishi_Coupling -> Target_Compound; Proline -> Multi_Step; Multi_Step -> Complex_Derivatives; } .enddot Caption: Simplified comparison of synthetic accessibility.
Conclusion and Future Outlook
This compound represents a valuable chiral building block within the extensive family of pyrrolidine derivatives. Its straightforward synthesis and the presence of a simple alkyl substituent at the C2 position make it an attractive starting material for the development of new catalysts and ligands.
Based on our comparative analysis, while direct experimental data on its catalytic performance is limited, we can infer the following:
-
As a Catalyst Precursor: The deprotected form, (R)-2-ethylpyrrolidine, is expected to be a moderately effective organocatalyst. The ethyl group provides steric hindrance that can induce enantioselectivity. However, the lack of a secondary directing group suggests that it may not achieve the same high levels of stereocontrol as more functionalized derivatives like proline, prolinols, or prolinamides in reactions where hydrogen bonding plays a critical role in the transition state.
-
As a Chiral Building Block: The true value of this compound likely lies in its use as a scaffold for the synthesis of more complex chiral ligands and catalysts. The ethyl group provides a specific steric environment that can be exploited in the design of novel catalytic systems.
For researchers and drug development professionals, the choice of a chiral pyrrolidine derivative will depend on the specific application:
-
For well-established, high-performance asymmetric transformations like aldol and Michael additions, catalysts such as diarylprolinol silyl ethers and certain prolinamides remain the gold standard.
-
This compound and its deprotected form present an opportunity for exploration in new reaction development where a simpler, less functionalized chiral environment is desired or as a starting point for the synthesis of novel, tailored catalysts.
Further research into the catalytic applications of (R)-2-ethylpyrrolidine and its derivatives is warranted to fully elucidate its potential and define its place within the powerful toolkit of chiral pyrrolidine organocatalysts.
Experimental Protocols
General Procedure for the Synthesis of 2-Alkyl-N-Boc-Pyrrolidines via Enantioconvergent Negishi Cross-Coupling
This protocol is adapted from the work of Fu and coworkers.[5][6]
Materials:
-
N-Boc-pyrrolidine
-
s-BuLi
-
TMEDA
-
ZnI₂
-
NiCl₂·glyme
-
Chiral ligand (e.g., (S,S)-N,N'-dimethyl-1,2-diphenylethanediamine)
-
Alkyl iodide (e.g., ethyl iodide)
-
Anhydrous solvent (e.g., MTBE)
Procedure:
-
To a solution of N-Boc-pyrrolidine in anhydrous MTBE at -78 °C, add s-BuLi and TMEDA. Stir the mixture for the specified time to ensure deprotonation.
-
Add a solution of ZnI₂ in THF to the reaction mixture and allow it to warm to room temperature to form the racemic α-zincated N-Boc-pyrrolidine.
-
In a separate flask, prepare the catalyst by mixing NiCl₂·glyme and the chiral diamine ligand in MTBE.
-
Add the alkyl iodide to the catalyst mixture, followed by the solution of the racemic α-zincated N-Boc-pyrrolidine.
-
Stir the reaction at room temperature and monitor its progress by GC or TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-N-Boc-pyrrolidine.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
- Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society.
- Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PubMed Central.
- BenchChem. (2025). A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis. BenchChem.
- Notaro, G., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.
- O'Brien, P., et al. (2008). On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine. The Journal of Organic Chemistry.
- Karakaplan, M., et al. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Molecular Modeling.
- Alcaraz, M.-L., et al. (2011). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts.
- Roelfes, G., et al. (2012). Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. ACS Central Science.
- Yarmolchuk, V., et al. (2014).
- Drabina, P., et al. (2022).
- Chow, C. H., et al. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Chemical Society Reviews.
- Lozano, A. E., et al. (2022). Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation.
- BenchChem. (2025).
- Handa, S., et al. (2012). New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. Scientific Reports.
- Kumar, A., et al. (2014).
- Rovis, T., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society.
- BenchChem. (2025). 1-Propionylpyrrolidine-2-carboxylic Acid vs.
- Kim, D. Y., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules.
- O'Brien, P., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters.
- Karthikeyan, J., et al. (2019). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. ChemistrySelect.
- Funabiki, K., et al. (2007). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Journal of Fluorine Chemistry.
- Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron.
- Reddy, B. V. S., et al. (2013). Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts. Beilstein Journal of Organic Chemistry.
- Młynarski, J., et al. (2018).
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A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation: Evaluating Alternatives to (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective methods to construct chiral molecules is perpetual. Asymmetric alkylation of enolates stands as a cornerstone in this endeavor, and the choice of a chiral auxiliary is paramount to achieving the desired stereochemical outcome. This guide provides an in-depth technical comparison of prominent chiral auxiliaries utilized in asymmetric alkylation, framed as alternatives to the proline-derived (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate.
While proline and its derivatives are a well-established class of chiral building blocks, a comprehensive survey of the scientific literature reveals a notable scarcity of published data specifically detailing the application of N-Boc-2-ethylpyrrolidine as a chiral auxiliary in asymmetric alkylation.[1][2][3][4][5][6][7][8][9][10][11] Consequently, this guide will focus on a comparative analysis of the most widely adopted and well-documented chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, Enders' SAMP/RAMP Hydrazones, and Oppolzer's Camphorsultam. We will delve into the mechanistic underpinnings of their stereodirecting capabilities, present comparative performance data, and provide detailed experimental protocols to empower you in the selection and implementation of the optimal chiral auxiliary for your synthetic challenges.
The Fundamental Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is transiently incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[12] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can, ideally, be recovered for reuse. This three-stage process is a robust and reliable strategy for the synthesis of enantiomerically pure compounds, particularly in the early phases of drug discovery and development.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
A Comparative Analysis of Leading Chiral Auxiliaries
The selection of a chiral auxiliary is a multifaceted decision, balancing factors such as diastereoselectivity, yield, cost, availability of both enantiomers, and the ease of attachment and removal. The following sections provide a detailed comparison of the leading alternatives.
Evans' Oxazolidinones
Introduced by David A. Evans in the early 1980s, N-acyloxazolidinones have become a gold standard in asymmetric synthesis.[13] Derived from readily available and relatively inexpensive amino acids like L-valine and L-phenylalanine, both enantiomeric forms are accessible.
Mechanism of Stereocontrol: The high diastereoselectivity of Evans' auxiliaries is attributed to a combination of steric and conformational effects. Upon deprotonation, the N-acyl oxazolidinone forms a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.
Caption: Simplified workflow for Evans' auxiliary-mediated alkylation.
Performance Data: Asymmetric Alkylation with Evans' Oxazolidinones
| Substrate (N-Acyl Group) | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propionyl | Allyl Iodide | NaN(TMS)₂ | 98:2 | 61-77 | [9][14] |
| Propionyl | Benzyl Bromide | LDA | >99:1 | 95 | [13] |
| Butyryl | Methyl Iodide | NaHMDS | 95:5 | 85 | [13] |
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as a practical and inexpensive chiral auxiliary.[7][8] Both enantiomers of pseudoephedrine are commercially available, although its use can be regulated in some regions due to its potential as a precursor in illicit drug synthesis. An alternative, pseudoephenamine, has been introduced to circumvent these restrictions and, in some cases, offers superior performance.[5]
Mechanism of Stereocontrol: Pseudoephedrine amides, upon deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride, form a highly organized (Z)-enolate.[8][15] The lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a rigid six-membered ring-like transition state. The methyl group on the pseudoephedrine backbone then sterically directs the approach of the electrophile to the opposite face.[10]
Performance Data: Asymmetric Alkylation with Pseudoephedrine Amides
| Substrate (N-Acyl Group) | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propionyl | Benzyl Bromide | ≥99:1 | 90 | [2] |
| Propionyl | n-Butyl Iodide | 97:3 | 85 | [2] |
| Isovaleryl | Methyl Iodide | 98:2 | 91 | [2] |
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone methodology, developed by Dieter Enders and E.J. Corey, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[1] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from (S)-proline and (R)-glutamic acid, respectively.[16]
Mechanism of Stereocontrol: Condensation of a ketone or aldehyde with SAMP or RAMP forms a hydrazone. Deprotonation with LDA generates a rigid, internally chelated azaenolate where the lithium cation is coordinated to the methoxy oxygen.[17] The bulky pyrrolidine ring effectively blocks one face of the azaenolate, directing the alkylating agent to the opposite face with high stereoselectivity.
Caption: Workflow for Enders' SAMP/RAMP hydrazone alkylation.
Performance Data: Asymmetric Alkylation with SAMP Hydrazones
| Ketone | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclohexanone | Methyl Iodide | ≥95% | 85 | [1] |
| 3-Pentanone | Ethyl Iodide | ≥97% | 87 | [12] |
| Propiophenone | Benzyl Bromide | ≥96% | 78 | [1] |
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a camphor-derived chiral auxiliary known for its rigid bicyclic structure, which provides a well-defined chiral environment.[4][18] Both enantiomers are commercially available and have been successfully employed in a wide range of asymmetric transformations.[4][6]
Mechanism of Stereocontrol: The stereochemical outcome of alkylations of N-acyl camphorsultams is dictated by the steric hindrance imposed by the rigid camphor backbone. The sultam ring conformation effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.
Performance Data: Asymmetric Alkylation with Oppolzer's Camphorsultam
| Substrate (N-Acyl Group) | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Propionyl | Benzyl Bromide | >98% | 85-95 | [18] |
| Acetyl | Allyl Iodide | >95% | 80-90 | [18] |
| Phenylacetyl | Methyl Iodide | >98% | 90 | [18] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key stages of asymmetric alkylation using the discussed chiral auxiliaries.
Protocol 1: Evans' Oxazolidinone Alkylation and Cleavage
A. N-Acylation of (R)-4-Benzyl-2-oxazolidinone:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify by column chromatography.
B. Asymmetric Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add LDA (1.1 equiv) dropwise and stir for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product, dry the organic phase, and purify by chromatography.[19]
C. Hydrolytic Cleavage to a Carboxylic Acid:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the chiral carboxylic acid with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.[3][9][14]
Protocol 2: Myers' Pseudoephedrine Amide Alkylation and Cleavage
A. N-Acylation of (+)-Pseudoephedrine:
-
Dissolve (+)-pseudoephedrine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂).
-
Add triethylamine (1.5 equiv) and cool to 0 °C.
-
Add the acyl chloride (1.1 equiv) dropwise and stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the pseudoephedrine amide, which can often be purified by crystallization.[2]
B. Asymmetric Alkylation:
-
To a suspension of anhydrous lithium chloride (6.0-7.0 equiv) in THF, add diisopropylamine (2.25 equiv) and cool to -78 °C.
-
Add n-butyllithium (2.1 equiv) and briefly warm the mixture to 0 °C before re-cooling to -78 °C.
-
Add a solution of the pseudoephedrine amide (1.0 equiv) in THF.
-
Warm the mixture to 0 °C for 15 minutes, then briefly to 23 °C, and re-cool to 0 °C.
-
Add the alkylating agent (1.5-4.0 equiv) and stir until the reaction is complete.[]
C. Hydrolytic Cleavage to a Carboxylic Acid:
-
Dissolve the alkylated pseudoephedrine amide in a 2:1:1 mixture of water, methanol, and tert-butyl alcohol.
-
Add sodium hydroxide (5-8 equiv) and heat the mixture to reflux for 8-48 hours.
-
Cool the reaction, remove the organic solvents under reduced pressure, and acidify the aqueous residue.
-
Extract the carboxylic acid with an organic solvent. The pseudoephedrine auxiliary can be recovered from the aqueous layer.
Protocol 3: Enders' SAMP Hydrazone Alkylation and Cleavage
A. Hydrazone Formation:
-
Mix the ketone or aldehyde (1.0 equiv) with SAMP (1.1 equiv) neat or in a suitable solvent.
-
Stir the mixture at room temperature or with gentle heating under an inert atmosphere for 12 hours.
-
Purify the resulting hydrazone by distillation or recrystallization.[1][12]
B. Asymmetric Alkylation:
-
Prepare a solution of LDA in THF.
-
At -78 °C, add the SAMP hydrazone to the LDA solution.
-
Stir for 2-4 hours at -78 °C to form the azaenolate.
-
Add the alkyl halide and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the alkylated hydrazone.
C. Ozonolysis for Cleavage:
-
Dissolve the alkylated hydrazone in an appropriate solvent (e.g., CH₂Cl₂) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.
-
Work up the reaction to isolate the chiral ketone or aldehyde.[1][12]
Protocol 4: Oppolzer's Camphorsultam Alkylation and Cleavage
A. N-Acylation of Camphorsultam:
-
To a solution of camphorsultam (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv).
-
Stir for 30 minutes, then add the acyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated aqueous ammonium chloride and extract the product.
-
Purify by column chromatography or recrystallization.
B. Asymmetric Alkylation:
-
Dissolve the N-acyl camphorsultam (1.0 equiv) in THF and cool to -78 °C.
-
Add a strong base such as NaHMDS or LDA (1.1 equiv) and stir for 1 hour.
-
Add the alkylating agent and stir at -78 °C for 4-6 hours.
-
Quench the reaction and work up to isolate the alkylated product.
C. Hydrolytic Cleavage:
-
Dissolve the alkylated N-acyl camphorsultam in a mixture of THF and water.
-
Add lithium hydroxide and hydrogen peroxide and stir at room temperature until the reaction is complete.
-
Work up the reaction to isolate the chiral carboxylic acid and recover the camphorsultam auxiliary.
Summary and Outlook
The choice of a chiral auxiliary for asymmetric alkylation is a critical decision in the design of a synthetic route. While direct experimental data for the application of this compound remains elusive in the current literature, a range of highly effective and well-documented alternatives are at the disposal of the modern synthetic chemist.
Evans' oxazolidinones offer exceptional reliability and predictability, with a vast body of literature supporting their use. Myers' pseudoephedrine amides provide a cost-effective and highly diastereoselective alternative, with pseudoephenamine emerging as a valuable option to navigate regulatory hurdles. Enders' SAMP/RAMP hydrazones are the go-to choice for the asymmetric α-alkylation of ketones and aldehydes, offering excellent stereocontrol. Finally, Oppolzer's camphorsultam provides a rigid and robust chiral scaffold, consistently delivering high levels of asymmetric induction.
The selection of the most suitable auxiliary will ultimately depend on the specific substrate, the desired product, and practical considerations such as cost, scalability, and the availability of both enantiomers. This guide serves as a comprehensive resource to inform this decision-making process, providing the necessary data and protocols to empower researchers in their pursuit of enantiomerically pure molecules.
References
- Enders, D., & Eichenauer, H. (1976). Asymmetric Synthesis of Aldehydes and Ketones by Alkylation of Chiral Hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, and Ketones. Journal of the American Chemical Society, 116(20), 9361-9362.
-
Camphorsultam - Wikipedia. (URL: [Link])
-
Myers, A. G., & Morales, M. R. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. (URL: [Link])
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Myers Asymmetric Alkylation. SynArchive. (URL: [Link])
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Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. (URL: [Link])
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. (URL: [Link])
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ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. (URL: [Link])
-
ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 38(32). (URL: [Link])
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. (URL: [Link])
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ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. ChemInform, 28(11). (URL: [Link])
-
An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Molecules, 14(12), 5125-5134. (URL: [Link])
-
Enders, D., & Funk, R. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett, 1998(7), 784-786. (URL: [Link])
-
Chiral auxiliary - Wikipedia. (URL: [Link])
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(−)-d-2,10-camphorsultam. Organic Syntheses. (URL: [Link])
- Structure of camphor-derived chiral auxiliary and method for forming the same.
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. (URL: [Link])
-
CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. Tetrahedron, 48(27), 5731-5744. (URL: [Link])
-
Efficient Camphorsultam Removal Method. Scribd. (URL: [Link])
-
Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(17), 8687-8698. (URL: [Link])
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Chiral Auxiliary Controlled Reactions. No Added Chemicals. (URL: [Link])
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Asymmetric Synthesis. University of York. (URL: [Link])
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The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8077-8086. (URL: [Link])
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 142(22), 10006-10012. (URL: [Link])
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. (URL: [Link])
-
(S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (RAMP). Organic Syntheses. (URL: [Link])
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Evans Enolate Alkylation-Hydrolysis. (URL: [Link])
-
Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 143(3), 1485-1496. (URL: [Link])
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. (URL: [Link])
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. (URL: [Link])
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 10(5), 659-695. (URL: [Link])
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(32), 27159-27202. (URL: [Link])
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(9), 15878-15895. (URL: [Link])
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A Senior Application Scientist's Guide to the Synthesis and NMR Validation of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount. The pyrrolidine scaffold, in particular, is a privileged motif found in numerous FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical comparison and validation of the synthesis of a key chiral intermediate, (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. We will delve into a robust synthetic strategy, followed by a comprehensive validation of the final product's structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for structural elucidation in organic chemistry.
Introduction: The Significance of Chiral 2-Alkylpyrrolidines
The (R)-enantiomer of N-Boc-2-ethylpyrrolidine is a valuable building block in medicinal chemistry, often imparting crucial stereochemical information that dictates biological activity. Its synthesis requires precise control over the stereocenter at the 2-position. Various methods have been developed for the asymmetric synthesis of 2-substituted pyrrolidines, including those starting from the chiral pool, employing chiral auxiliaries, or utilizing catalytic asymmetric reactions.[3][4][5][6][7] Among these, catalytic enantioselective α-alkylation of N-Boc-pyrrolidine has emerged as a powerful and direct approach.
Recommended Synthetic Approach: Enantioselective Negishi α-Alkylation
A highly effective method for the synthesis of this compound is the enantioconvergent Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with an ethyl halide.[4][8] This one-pot, catalytic asymmetric method offers a direct route from the readily available N-Boc-pyrrolidine.
The reaction proceeds via an enantioselective deprotonation of N-Boc-pyrrolidine, often mediated by a chiral ligand such as (-)-sparteine, followed by transmetalation with a zinc salt and subsequent palladium-catalyzed cross-coupling with an ethyl halide.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure based on established methodologies for enantioselective α-alkylation of N-Boc-pyrrolidine.[4][5][6][7]
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Zinc chloride (ZnCl₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)
-
Ethyl iodide (or bromoethane)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (-)-sparteine in anhydrous diethyl ether at -78 °C, add s-BuLi dropwise.
-
Add N-Boc-pyrrolidine to the solution and stir for the appropriate time to ensure complete deprotonation.
-
Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature for the transmetalation to occur.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and t-Bu₃P·HBF₄ in anhydrous diethyl ether.
-
Add the palladium catalyst to the organozinc solution, followed by the addition of ethyl iodide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation and purity assessment of the synthesized this compound. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for the target molecule in CDCl₃, based on data from analogous N-Boc-2-alkylpyrrolidines.[3] Due to the presence of the bulky Boc group, restricted rotation around the N-C(O) bond can lead to the observation of rotamers at room temperature, which may result in broadened or duplicated signals in the NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H2 | ~3.8 - 3.9 | m | 1H | - |
| H5α, H5β | ~3.3 - 3.4 | m | 2H | - |
| H3α, H3β, H4α, H4β | ~1.7 - 2.0 | m | 4H | - |
| CH₂ (ethyl) | ~1.5 - 1.7 | m | 2H | ~7.5 |
| C(CH₃)₃ (Boc) | ~1.45 | s | 9H | - |
| CH₃ (ethyl) | ~0.9 | t | 3H | ~7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Boc) | ~154.7 |
| C (CH₃)₃ (Boc) | ~79.0 |
| C2 | ~58-60 |
| C5 | ~46.0 |
| C3, C4 | ~30-32, ~23-25 |
| C H₂ (ethyl) | ~28-30 |
| C (CH₃)₃ (Boc) | ~28.7 |
| C H₃ (ethyl) | ~11-12 |
Interpreting the NMR Spectra for Product Validation
-
¹H NMR Spectrum:
-
The presence of the large singlet at approximately 1.45 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group.
-
The multiplet around 3.8-3.9 ppm corresponds to the proton at the newly formed stereocenter (C2). Its complexity arises from coupling to the adjacent protons on the pyrrolidine ring and the ethyl group.
-
The triplet at approximately 0.9 ppm, integrating to 3 protons, is indicative of the methyl group of the ethyl substituent.
-
The remaining multiplets in the aliphatic region correspond to the pyrrolidine ring protons and the methylene protons of the ethyl group.
-
-
¹³C NMR Spectrum:
-
The carbonyl carbon of the Boc group will appear downfield around 154.7 ppm.
-
The quaternary carbon of the tert-butyl group is expected around 79.0 ppm.
-
The C2 carbon, bonded to the nitrogen and the ethyl group, will be in the range of 58-60 ppm.
-
The signals for the ethyl group carbons and the remaining pyrrolidine ring carbons will be found in the upfield region.
-
Comparative Analysis: Identifying Potential Impurities
A key aspect of validation is the identification of potential impurities. NMR is an excellent tool for this, as the signals of byproducts can often be distinguished from those of the desired product.
1. Unreacted N-Boc-pyrrolidine:
-
¹H NMR: The spectrum of N-Boc-pyrrolidine will show a multiplet for the four C2 and C5 protons around 3.3 ppm and another multiplet for the four C3 and C4 protons around 1.8 ppm, in addition to the Boc singlet at ~1.46 ppm.[9] The absence of signals corresponding to the ethyl group and the distinct pattern of the pyrrolidine ring protons allow for its easy identification.
-
¹³C NMR: The key difference will be the presence of only two signals for the pyrrolidine ring carbons (one for C2/C5 and one for C3/C4) due to the molecule's symmetry.
2. N-Boc-2-ethyl-1-pyrroline:
This could be a potential byproduct arising from elimination or incomplete reduction in alternative synthetic routes.
-
¹H NMR: The most characteristic signal would be the vinylic proton, which would appear significantly downfield compared to the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: The spectrum would show two sp² hybridized carbons in the olefinic region (~130-170 ppm).
3. Diastereomers:
If the enantioselectivity of the reaction is not 100%, the presence of the (S)-enantiomer will result in a mixture of diastereomers if a chiral derivatizing agent is used or if the analysis is performed using a chiral solvent or shift reagent. In a standard achiral solvent, the enantiomers will have identical NMR spectra. Chiral HPLC is the preferred method for determining enantiomeric excess.
Alternative Validation Techniques
While NMR is the primary tool for structural confirmation, other techniques provide complementary information for a comprehensive validation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most accurate method for determining the enantiomeric excess (e.e.) of the product. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas quantified.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.
-
Polarimetry: Measurement of the specific rotation ([α]D) can confirm the presence of a single enantiomer and is a good indicator of optical purity, although it is less quantitative than chiral HPLC.
Conclusion
The successful synthesis of this compound is a critical step in the development of many pharmaceutical agents. The enantioselective Negishi α-alkylation of N-Boc-pyrrolidine offers a reliable and direct route to this valuable building block. Rigorous validation of the product's structure and purity is essential, and NMR spectroscopy, in conjunction with other analytical techniques like chiral HPLC and mass spectrometry, provides the necessary tools for this confirmation. By carefully analyzing the ¹H and ¹³C NMR spectra and comparing them to expected values and the spectra of potential impurities, researchers can be confident in the quality of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
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Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
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PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]
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SpectraBase. (n.d.). 2-Ethyl-1-pyrroline. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Ethyl-1-pyrroline. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]
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- Campos, K. R., et al. (2006). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, 71(19), 7133–7139.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Kirilyuk, I. A., et al. (2020). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 25(18), 4238.
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-
Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Chemistry Portal. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). 2-Ethyl-1H-pyrrole. The University of Queensland. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- O'Brien, P. (2007). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine.
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Chiral Purity of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not merely a matter of academic interest; it is a cornerstone of therapeutic efficacy and safety. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate, a key chiral intermediate, is emblematic of this principle. Its three-dimensional arrangement is critical, as the biological activity of a final active pharmaceutical ingredient (API) can be exquisitely sensitive to the stereochemistry of its constituent parts.[][2] This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the chiral purity of this important molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[3][4][5] The precise stereochemistry at the C2 position of the pyrrolidine ring is often crucial for target engagement and pharmacological effect. In the synthesis of such chiral molecules, even with advanced asymmetric methods, the formation of the undesired (S)-enantiomer as a minor impurity is a common challenge.[6] Therefore, robust and reliable analytical methods are not just a quality control measure but an indispensable tool in the development of safe and effective medicines.
The Analytical Imperative: A Comparative Overview
The choice of analytical technique for determining the enantiomeric excess (e.e.) of this compound is dictated by a confluence of factors including required accuracy, sample throughput, and available instrumentation. Each of the primary chromatographic methods—HPLC, GC, and SFC—offers a unique set of advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC) stands as the most established and versatile technique for chiral separations.[7] Its strengths lie in the wide variety of commercially available chiral stationary phases (CSPs) and its applicability to a broad range of compounds without the need for derivatization.
Gas Chromatography (GC) , on the other hand, often provides exceptional resolution and sensitivity, particularly for volatile compounds.[8] For a molecule like this compound, its volatility is sufficient for direct analysis, though derivatization can sometimes enhance peak shape and resolution.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative, offering the high efficiency of normal-phase HPLC with significantly reduced analysis times and organic solvent consumption.[9][10] Its use of supercritical CO2 as the primary mobile phase makes it an attractive option for high-throughput screening and preparative separations.
The following table provides a comparative summary of these techniques for the chiral analysis of N-Boc-2-alkylpyrrolidine derivatives, serving as a reliable proxy for the target analyte.
| Analytical Method | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase/Carrier Gas | Typical Resolution (Rs) | Typical Selectivity (α) | Analysis Time |
| Chiral HPLC | Polysaccharide-based (e.g., Lux® Cellulose-2, CHIRALPAK® series) | n-Hexane/Isopropanol | > 2.0 | > 1.5 | 10-30 min |
| Chiral GC | Cyclodextrin-based (e.g., β-DEX™) | Helium or Hydrogen | > 2.5 | > 1.2 | 15-40 min |
| Chiral SFC | Polysaccharide-based (e.g., Lux® Cellulose-2) | CO₂/Methanol | > 2.0 | > 1.5 | 3-10 min |
Experimental Protocols: A Practical Guide
The following protocols are representative methods for the chiral analysis of this compound and can be adapted and optimized for specific laboratory conditions and instrumentation.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the direct separation of enantiomers. Polysaccharide-based CSPs are particularly effective for N-Boc protected compounds.[9]
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a racemic standard of tert-butyl 2-ethylpyrrolidine-1-carboxylate at the same concentration to determine the retention times of both the (R) and (S) enantiomers.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: Lux® Cellulose-2 [Cellulose tris(3-chloro-4-methylphenylcarbamate)], 250 x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v). This ratio should be optimized to achieve baseline separation.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.
-
Inject the sample of this compound.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Protocol 2: Chiral Gas Chromatography (GC)
Chiral GC often provides high resolution and sensitivity. For N-Boc-2-alkylpyrrolidines, cyclodextrin-based CSPs are a common choice.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Prepare a racemic standard at the same concentration.
GC System and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Chiral Column: Rt-βDEXsm (diacetylated-tert-butyldimethylsilyl-beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 120 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
Data Analysis:
-
Inject the racemic standard to determine the retention times of the enantiomers.
-
Inject the sample.
-
Integrate the peak areas of the two enantiomers and calculate the e.e. as described for HPLC.
Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a fast and green alternative for chiral separations. Polysaccharide-based CSPs are highly effective in SFC as well.[9][10]
Sample Preparation:
-
Dissolve the sample in a mixture of the mobile phase co-solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Prepare a racemic standard at the same concentration.
SFC System and Conditions:
-
SFC System: An analytical SFC system with a UV/Vis or PDA detector and a back-pressure regulator.
-
Chiral Column: Lux® Cellulose-2, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ (A) and Methanol (B).
-
Gradient: Isocratic elution with 10% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
Data Analysis:
-
Inject the racemic standard to determine the retention times of the enantiomers.
-
Inject the sample.
-
Integrate the peak areas of the two enantiomers and calculate the e.e. as described for HPLC.
Visualizing the Workflow and Decision-Making Process
The general workflow for determining the chiral purity of a synthesized chiral molecule is a systematic process, from sample preparation to data analysis and reporting.
The selection of the most appropriate analytical technique is a critical decision. The following flowchart provides a logical framework for making this choice based on key experimental and resource considerations.
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A Comparative Guide to the Synthesis of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate: A Cost-Benefit Analysis
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its stereospecific synthesis is a critical consideration for drug development professionals, where efficiency, cost, scalability, and sustainability are paramount. This guide provides an in-depth comparison of three distinct synthetic strategies to obtain this target molecule: Chiral Pool Synthesis, Catalytic Asymmetric Hydrogenation, and Biocatalysis. We will dissect the underlying scientific principles, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis to inform your selection of the optimal route for your research and development needs.
Introduction: The Strategic Importance of Chiral Pyrrolidines
The 2-substituted pyrrolidine motif is a privileged scaffold in pharmaceutical science. The specific stereochemistry at the C2 position is often crucial for biological activity, dictating the molecule's interaction with its target protein. Consequently, robust and economical methods for accessing enantiomerically pure derivatives like this compound are of high strategic importance. The choice of synthetic route can significantly impact project timelines, development costs, and the overall environmental footprint of the manufacturing process.
Route 1: Chiral Pool Synthesis from L-Proline
This classical approach leverages the natural abundance and low cost of L-proline, an (S)-configured amino acid, as the starting material. The core challenge of this strategy is the requisite inversion of the stereocenter at the C2 position to achieve the desired (R) configuration. This is typically accomplished through a "self-reproduction of chirality" methodology, as pioneered by Seebach and others.
Scientific Rationale & Causality
The key to this route is the formation of a rigid bicyclic intermediate from (S)-proline. This locks the conformation of the molecule, allowing for deprotonation to form a planar enolate. The subsequent alkylation with an ethyl halide occurs from the sterically less hindered face, leading to a predictable and highly diastereoselective transformation with inversion of the original stereocenter. The bicyclic auxiliary is then cleaved to reveal the desired (R)-2-ethylproline derivative.
Experimental Protocol: (Representative)
Step 1: Formation of Bicyclic Lactone from L-Proline.
-
A suspension of L-proline (1.0 eq) in pentane is treated with pivalaldehyde (6.0 eq) and a catalytic amount of trifluoroacetic acid.
-
The mixture is heated at reflux with a Dean-Stark trap to remove water azeotropically for approximately 72 hours.
-
After cooling and filtration, the solvent is removed under reduced pressure, and the resulting oil is distilled to yield (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[1]
Step 2: Diastereoselective Alkylation.
-
A solution of lithium diisopropylamide (LDA) (1.3 eq) is prepared in dry THF at -78 °C.
-
The bicyclic lactone from Step 1 (1.0 eq), dissolved in dry THF, is added to a separate flask and cooled to -78 °C.
-
The LDA solution is added dropwise to the lactone solution, and the mixture is stirred for 30 minutes to ensure complete enolate formation.
-
Ethyl iodide (2.0 eq) is added, and the reaction is allowed to warm slowly to -30 °C over 2 hours.
-
The reaction is quenched with water, and the product, (2R,5S)-2-tert-butyl-5-ethyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one, is extracted with an organic solvent.
Step 3: Hydrolysis and Boc Protection.
-
The alkylated intermediate from Step 2 is hydrolyzed by refluxing in 3 N aqueous HCl for 2-3 hours.
-
After removal of the solvent, the resulting (R)-2-ethylproline hydrochloride salt is obtained.
-
The free amine is neutralized, and a standard Boc protection protocol is followed: The amine is dissolved in a mixture of dioxane and 1N NaOH, and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added. The reaction is stirred for 2-3 hours at room temperature.[2]
-
After an acidic workup and extraction, the final product, this compound, is purified by chromatography.
Workflow Diagram
Route 2: Catalytic Asymmetric Hydrogenation
This approach builds the chiral center from an achiral precursor using a transition metal catalyst bearing a chiral ligand. The key reaction is the enantioselective hydrogenation of a C=C double bond within a pyrrole or pyrroline ring. This method is a cornerstone of modern industrial chiral synthesis due to its high efficiency and atom economy.
Scientific Rationale & Causality
The success of this route hinges on the design of the chiral catalyst. A rhodium or ruthenium metal center, coordinated by a C₂-symmetric diphosphine ligand like BINAP or PhTRAP, creates a chiral environment. The N-Boc-protected pyrrole substrate coordinates to the metal center. Hydrogen gas then adds across the double bond from a specific face, directed by the steric and electronic properties of the chiral ligand, to yield the product with high enantiomeric excess. The N-Boc protecting group is crucial as it activates the pyrrole ring towards hydrogenation and participates in the coordination to the metal catalyst.
Experimental Protocol: (Representative)
Step 1: Synthesis of tert-Butyl 2-ethyl-1H-pyrrole-1-carboxylate.
-
Synthesize 2-ethylpyrrole via a standard method (e.g., Paal-Knorr synthesis from hexane-2,5-dione and an amine source).
-
Protect the pyrrole nitrogen with a Boc group: To a solution of 2-ethylpyrrole (1.0 eq) in THF, add sodium hydride (1.2 eq) at 0 °C. After stirring for 30 minutes, add (Boc)₂O (1.1 eq) and allow the reaction to warm to room temperature.
-
Purify the resulting tert-butyl 2-ethyl-1H-pyrrole-1-carboxylate by column chromatography.
Step 2: Asymmetric Hydrogenation.
-
In an inert atmosphere glovebox, a high-pressure reactor is charged with the ruthenium precursor [Ru(cod)(2-methylallyl)₂] (0.01 eq) and the chiral ligand (R,R)-(S,S)-PhTRAP (0.011 eq) in degassed ethyl acetate.
-
The catalyst solution is stirred for 30 minutes to allow for complex formation.
-
A solution of the tert-butyl 2-ethyl-1H-pyrrole-1-carboxylate substrate (1.0 eq) in ethyl acetate is added.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 50-80 atm).
-
The reaction is stirred at a controlled temperature (e.g., 60-80 °C) for 24-48 hours.
-
After carefully venting the hydrogen, the solvent is removed, and the crude product is purified by silica gel chromatography to yield this compound.[3][4]
Workflow Diagram
Route 3: Biocatalysis via Reductive Amination
This cutting-edge strategy employs an enzyme, typically an imine reductase (IRED) or a reductive aminase (RedAm), to catalyze the key stereoselective transformation. This route is emblematic of green chemistry, operating under mild aqueous conditions and often exhibiting near-perfect enantioselectivity. The process typically involves the enzymatic reductive amination of a keto-precursor, which then cyclizes to form the pyrrolidine ring.
Scientific Rationale & Causality
The enzyme's active site provides a precisely shaped chiral pocket that binds the substrate and the cofactor (typically NADPH). A plausible precursor, such as 6-aminohexane-3-one, would first cyclize non-enzymatically to form a cyclic imine (5-ethyl-3,4-dihydro-2H-pyrrole). The IRED then binds this imine in a specific orientation. A hydride from the NADPH cofactor is delivered to one face of the C=N bond, yielding the (R)-amine with exceptional stereocontrol. A cofactor recycling system, such as glucose dehydrogenase (GDH) and glucose, is essential for large-scale synthesis to regenerate the expensive NADPH cofactor, making the process economically viable.
Experimental Protocol: (Conceptual)
Step 1: Enzyme Screening and Optimization.
-
A panel of commercially available IREDs is screened in parallel on a small scale against the cyclic imine of 6-aminohexane-3-one.
-
Reactions are run in a buffered aqueous solution (e.g., pH 7.5) containing the substrate, the IRED, NADPH, and a cofactor recycling system (GDH and D-glucose).
-
The enantiomeric excess (ee) and conversion for each enzyme are determined by chiral chromatography to identify a "hit" enzyme that produces the desired (R)-enantiomer.
-
(Optional) The hit enzyme may be subjected to directed evolution to improve its activity, stability, and selectivity for the specific substrate.
Step 2: Preparative Scale Synthesis.
-
In a temperature-controlled reactor, a buffered solution of D-glucose (e.g., 1.2 eq) is prepared.
-
The substrate (6-aminohexane-3-one, 1.0 eq), NADP⁺ (catalytic, e.g., 0.001 eq), GDH, and the optimized IRED are added.
-
The pH is maintained at ~7.5, and the reaction is stirred at a mild temperature (e.g., 30-40 °C) for 24 hours.
-
The reaction spontaneously forms the (R)-2-ethylpyrrolidine.
-
The enzyme is removed (e.g., by precipitation or filtration), and the product is extracted into an organic solvent.
-
The extracted (R)-2-ethylpyrrolidine is then subjected to standard Boc protection as described in Route 1, Step 3, to yield the final target molecule.[5][6]
Workflow Diagram
Comparative Analysis
The optimal synthetic route depends on a variety of factors including available equipment, budget, scale, and desired "green" credentials. The following table provides a semi-quantitative comparison of the three approaches.
| Parameter | Route 1: Chiral Pool | Route 2: Asymmetric Hydrogenation | Route 3: Biocatalysis |
| Starting Material Cost | Very Low (L-Proline is inexpensive)[7] | Moderate (Requires synthesis of pyrrole precursor) | Moderate (Requires synthesis of keto-amine) |
| Catalyst Cost | N/A (Stoichiometric reagents) | Very High (Rhodium/Ruthenium precursors and chiral phosphine ligands are expensive)[8][9] | High initial investment (screening/evolution), moderate recurring (bulk enzyme, cofactor)[7][10] |
| Number of Steps | High (approx. 5-6 steps) | Low-Moderate (2-3 steps) | Moderate (3 steps including Boc protection) |
| Overall Yield (Est.) | Low-Moderate (Multi-step synthesis lowers overall yield) | High (Fewer steps, typically high-yielding reactions) | High (Enzymatic steps are often near-quantitative) |
| Enantioselectivity (ee) | Potentially >98% (Diastereoselective alkylation is highly efficient) | Very High (Typically 95-99% ee)[3] | Excellent (Often >99.5% ee)[5] |
| Scalability | Moderate (Requires cryogenic steps and large solvent volumes) | Excellent (Well-established for industrial scale) | Excellent (Aqueous, low-temperature process is highly scalable) |
| Capital Expenditure | Standard chemical reactors | Requires high-pressure hydrogenation equipment | Requires bioreactors/fermenters for large scale |
| Safety Concerns | Use of pyrophoric (LDA) and toxic (EtI) reagents | Handling of flammable hydrogen gas at high pressure | Generally safe, aqueous, low-pressure process |
| "Green" Chemistry | Poor (Low atom economy, significant solvent waste) | Good (High atom economy, but uses heavy metals) | Excellent (Aqueous media, biodegradable catalyst, mild conditions) |
Conclusion and Recommendation
Each synthetic route presents a unique profile of advantages and disadvantages.
-
Route 1 (Chiral Pool Synthesis) is best suited for small-scale academic research where the low cost of the starting material is a primary driver and access to specialized equipment like high-pressure hydrogenators is limited. However, its multi-step nature, low overall yield, and use of hazardous reagents make it less attractive for industrial-scale production.
-
Route 2 (Catalytic Asymmetric Hydrogenation) represents the current industry standard for many chiral molecules. Despite the high upfront cost of the catalyst, its exceptional efficiency, high yield, and proven scalability make it highly cost-effective for large-scale manufacturing. This route is recommended for drug development programs where a robust and scalable process is the primary objective.
-
Route 3 (Biocatalysis) is the most modern and environmentally friendly approach. It offers unparalleled selectivity under mild conditions. While it requires an initial investment in enzyme screening and development, the long-term benefits of safety, sustainability, and often lower operating costs make it an extremely compelling option for forward-thinking pharmaceutical companies. It is the recommended route for organizations committed to green chemistry and those developing new manufacturing platforms.
The ultimate choice will depend on a thorough analysis of your organization's specific capabilities, project timelines, and strategic goals.
References
-
SBS Genetech. Glucose Dehydrogenase. [Link]
-
Kuwano, R., Kashiwabara, M., Ohsumi, M., & Kusano, H. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(3), 808–809. [Link]
- Seebach, D., et al. (1983). Self-Reproduction of Chirality. Journal of the American Chemical Society, 105(16), 5390-5398.
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PubMed. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. [Link]
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-
Huffman, M. A., et al. (2021). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society, 143(33), 13035-13040. [Link]
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Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2235–2242. [Link]
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Stadler, A., & Kappe, C. O. (2001). Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters. Synthetic Communications, 31(13), 2035-2040. [Link]
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Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398. [Link]
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Li, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(8), 2465-2471. [Link]
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Gmeiner, P., et al. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. Chemistry–A European Journal, 17(28), 7799-7808. [Link]
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Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
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ResearchGate. tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. [Link]
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ChemSynthesis. ethyl 1-tert-butyl-2,5-diethyl-1H-pyrrole-3-carboxylate. [Link]
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PrepChem.com. Synthesis of L-proline tert.butyl ester. [Link]
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Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
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ResearchGate. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
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ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate, ensuring laboratory safety and environmental compliance. The procedures outlined herein are grounded in an understanding of the compound's chemical properties and potential hazards, derived from available data on structurally similar molecules.
Understanding the Chemical Profile and Associated Hazards
Pyrrolidine derivatives can exhibit a range of biological activities and toxicities.[1][2][3][4] The tert-butyl carbamate group is generally stable but can decompose under certain conditions to release irritating gases.[5] Thermal decomposition of similar compounds can produce carbon oxides and nitrogen oxides.[6] Therefore, it is prudent to handle this compound with care, assuming it may cause skin and eye irritation upon contact and respiratory irritation if inhaled.[6]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[7] |
| Molecular Weight | 199.29 g/mol | PubChem[7] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Solubility | Miscible with most organic solvents | Inferred |
Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for the disposal of this compound is to treat it as a non-halogenated organic hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
2. Waste Segregation:
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Stream: This compound should be collected in a designated non-halogenated organic waste container.
-
Incompatibilities: Do not mix this waste with:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids or bases.
-
Oxidizing agents.
-
Aqueous waste.
-
3. Waste Container Selection and Labeling:
-
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[8][9][10][11][12]
-
Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The primary hazard(s): Irritant, Flammable (if in a flammable solvent)
-
The date of accumulation.
-
4. Collection and Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, such as a ventilated cabinet or fume hood.
-
Closure: Keep the waste container tightly closed except when adding waste.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate spills.
5. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The rinsate from the triple-rinsing procedure must be collected and disposed of as non-halogenated organic hazardous waste.
-
Container Disposal: After triple-rinsing and air-drying, deface the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.
6. Requesting Waste Pickup:
Once the waste container is full or has been in accumulation for the maximum allowed time (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Safe Handling of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling, storage, and disposal of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety. This document provides in-depth, procedural guidance rooted in established safety protocols to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Compound: A Profile of this compound
Key Structural Features and Their Implications:
-
Pyrrolidine Ring: The core structure, pyrrolidine, is known to be a hazardous substance. It is classified as highly flammable, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[3][4]
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group.[2][5] Its presence generally reduces the reactivity of the amine, but it does not eliminate the inherent hazards of the parent molecule.[6] The Boc group can be removed under acidic conditions, which is a key consideration in terms of chemical compatibility and potential reactions.[7]
Known and Potential Hazards:
While the toxicological properties of this compound have not been thoroughly investigated, it is prudent to assume it may possess some of the hazardous properties of related compounds.[8] Based on the available data for similar structures, the following hazards should be considered:
-
Skin and Eye Irritation: Contact with the skin and eyes may cause irritation.[4][8]
-
Respiratory Irritation: Inhalation of vapors, mists, or dust may cause respiratory irritation.[8]
-
Flammability: The parent compound, pyrrolidine, is highly flammable.[3] Therefore, this compound should be handled as a potentially flammable substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant splash risk. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). Ensure a snug fit to prevent any gaps where chemicals could enter.[9][10] |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A fully buttoned lab coat made of a suitable material should be worn at all times. |
| Hand Protection | Nitrile or neoprene gloves. | Gloves must be inspected for tears or holes before each use. Change gloves frequently and immediately if they become contaminated. Use proper glove removal technique to avoid skin contact.[8][9] |
| Respiratory Protection | Generally not required with adequate ventilation. | If working in a poorly ventilated area or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors) should be used.[8][9] |
Safe Handling and Operational Protocols
Adherence to standard laboratory safety practices is crucial. The following step-by-step workflow will guide you through the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a well-ventilated chemical fume hood.[4][10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
-
Gather Materials: Assemble all necessary equipment and reagents before starting your work to minimize movement in and out of the fume hood.
Handling Procedures
Caption: Workflow for the safe handling of this compound.
Storage Requirements
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[3][12] The Boc protecting group is sensitive to strong acids.[2]
-
Ignition Sources: Prohibit smoking and open flames in storage areas.[4]
Emergency Procedures: Be Prepared
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[8][10] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][10] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[8][9] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Characterization: All waste must be treated as hazardous.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[8] It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Contaminated Materials: Dispose of contaminated lab coats, gloves, and other materials as hazardous waste in accordance with local, state, and federal regulations.[8]
Caption: Logical flow for the proper disposal of chemical waste.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current safety data available.
References
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PubChem. This compound. Retrieved from [Link]
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- BLD Pharm. 170491-63-1|tert-Butyl 2-(hydroxymethyl)
- BLDpharm. 849107-00-2|(R)-tert-Butyl 3-(isopropylamino)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
